cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-40-7 | |
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Core Building Block for Targeted Protein Degradation
Abstract
The advent of targeted protein degradation (TPD) has marked a paradigm shift in modern drug discovery, moving beyond simple inhibition to the induced elimination of pathogenic proteins. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent degradation of specific protein targets. The linker component of a PROTAC is a critical determinant of its efficacy, dictating the geometry and stability of the key ternary complex. This guide provides a comprehensive technical overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a pivotal building block increasingly utilized in the rational design of next-generation protein degraders. We will explore its fundamental physicochemical properties, its strategic role in PROTAC design, methodologies for its incorporation into degraders, and protocols for the characterization of the final constructs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs are composed of three distinct elements: a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the ligands provide specificity, the linker is not merely a passive spacer. Its length, rigidity, and chemical composition are crucial for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is the prerequisite for target ubiquitination and degradation.[2] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or poor cellular permeability, rendering the PROTAC ineffective.
The rational design of linkers has thus become a key focus in the evolution of PROTAC technology.[3] Strategies have shifted from simple polyethylene glycol (PEG) and alkyl chains to more sophisticated, conformationally constrained linkers.[4] These rigid linkers can reduce the entropic penalty of ternary complex formation and pre-organize the two binding ligands in a favorable orientation, thereby enhancing degradation potency and selectivity.[] It is within this context that building blocks like this compound have emerged as valuable tools.
Core Properties of this compound
This molecule is a non-proteinogenic amino acid derivative featuring a strained cyclobutane ring. The cis stereochemistry places the amino and acetic acid substituents on the same face of the ring, imparting a distinct three-dimensional vector. As a hydrochloride salt, it exhibits improved handling and solubility characteristics compared to its freebase form.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1523571-91-6 | [2][6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [6] |
| Molecular Weight | 165.62 g/mol | [6] |
| Purity (Typical) | ≥95% - 97% | [2][6] |
| Appearance | White to off-white solid (Expected) | General Chemical Properties |
| Melting Point | Data not available in literature | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | Inferred from structure |
| pKa (Predicted) | ~2-3 (Carboxylic Acid), ~9-10 (Ammonium) | Inferred from structure |
| Storage | Store long-term in a cool, dry place at room temperature. | [2][6] |
Structural Rationale in PROTAC Design
The incorporation of the cis-cyclobutane scaffold into a PROTAC linker is a deliberate design choice intended to confer specific advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains, the cyclobutane ring restricts the number of available conformations. This rigidity helps to pre-organize the PROTAC, potentially lowering the entropic barrier to forming a stable and productive ternary complex.[]
-
Defined Exit Vectors: The cis configuration provides well-defined geometric vectors from the ring. This allows medicinal chemists to precisely control the orientation of the POI and E3 ligase ligands, which is critical for achieving optimal protein-protein contacts within the ternary complex.
-
Increased sp³ Character: The high fraction of sp³-hybridized carbon atoms in the cyclobutane ring increases the three-dimensionality of the molecule. This is a desirable trait in modern drug design, often leading to improved metabolic stability and better physicochemical properties compared to flat, aromatic systems.
-
Chemical Handles: The molecule provides two distinct functional groups—a primary amine and a carboxylic acid. These serve as versatile attachment points for conjugation to the warhead and E3 ligase ligands, typically through amide bond formation.
The logical flow for utilizing this building block in PROTAC design is illustrated in the diagram below.
Caption: Rational PROTAC design workflow incorporating the cis-cyclobutyl building block.
Experimental Methodologies
Representative Synthesis of a PROTAC Linker Intermediate
Objective: To prepare a differentially protected version of the linker, ready for sequential amide coupling.
Representative Reaction Scheme:
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Starting Material: A suitable cyclobutane precursor, such as cis-3-aminocyclobutanemethanol with a protected amine (e.g., Boc group).
-
Oxidation: Oxidation of the primary alcohol to a carboxylic acid (e.g., using Jones oxidation or a two-step Swern/Pinnick oxidation).
-
Esterification: Protection of the newly formed carboxylic acid as a methyl or ethyl ester.
-
Deprotection: Selective removal of the Boc protecting group from the amine under acidic conditions.
-
Salt Formation: Treatment with HCl to yield the amine hydrochloride salt, with the carboxylic acid group protected as an ester. This intermediate is now ready for coupling to a POI ligand via its free amine.
Self-Validation: Each step of the synthesis must be validated. Intermediates should be purified by column chromatography or recrystallization. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity before proceeding to the next step. For example, the appearance of a signal around 10-12 ppm in the ¹H NMR would indicate the successful formation of the carboxylic acid, while its disappearance and the appearance of a singlet around 3.7 ppm would confirm methyl ester formation.
Protocol: Incorporation into a PROTAC Construct via Amide Coupling
This protocol describes the standard method for using the bifunctional linker to connect a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an amine).
Step 1: Coupling to the POI Ligand
-
Activation: Dissolve the POI ligand (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Coupling: Add a solution of the protected linker intermediate (e.g., cis-(3-(methoxycarbonyl)cyclobutyl)methanaminium chloride, 1.05 eq) and additional DIPEA (1.1 eq) to the activated POI ligand solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the purified intermediate from Step 1 in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2-4 eq).
-
Monitoring: Stir at room temperature for 1-4 hours, monitoring by LC-MS until the ester is fully consumed.
-
Workup: Carefully acidify the mixture to pH ~3-4 with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers and concentrate to yield the deprotected carboxylic acid.
Step 3: Coupling to the E3 Ligase Ligand
-
Activation & Coupling: Repeat the procedure from Step 1, using the product from Step 2 as the carboxylic acid component and the E3 ligase ligand (containing a free amine) as the nucleophile.
-
Final Purification: Purify the final PROTAC construct using preparative HPLC to ensure high purity (>95%) required for biological assays.
Trustworthiness through In-Process Controls: The success of this multi-step synthesis relies on rigorous in-process controls. LC-MS is critical for monitoring each reaction. NMR and high-resolution mass spectrometry (HRMS) must be used to confirm the identity and purity of the final PROTAC construct before any biological evaluation is performed.
Protocol: Characterization of PROTAC Degradation Activity
Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the newly synthesized PROTAC.
-
Cell Culture: Plate the target cancer cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO, then further dilute in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blot: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control.
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Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
The workflow for PROTAC synthesis and evaluation is visualized below.
Caption: High-level workflow for PROTAC synthesis and biological characterization.
Safety and Handling
This compound is intended for research and development use only and must be handled by technically qualified individuals.[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.
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Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a sophisticated and strategically valuable building block for the development of advanced PROTACs. Its rigid, three-dimensional structure provides a means to overcome some of the challenges associated with flexible linkers, offering medicinal chemists greater control over the geometry and stability of the crucial ternary complex. By understanding its core properties and mastering the methodologies for its incorporation and evaluation, researchers can better leverage this tool to accelerate the discovery of potent and selective protein degraders, ultimately expanding the landscape of "druggable" targets.
References
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CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved January 3, 2026, from [Link]
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Scott, D. E., Bayle, E. D., Valdivia, C. L., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 549–564.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). WO1999021824A1 - Cycloalkane-substituted amino acids.
- Google Patents. (n.d.). WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., Zhang, J., & Zheng, G. (2020). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Journal of Medicinal Chemistry, 63(22), 13344–13370.
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An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 3D Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. There is a discernible shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. These 3D scaffolds, such as the cyclobutane ring system, offer a powerful tool for medicinal chemists to navigate chemical space with greater precision. The rigid, puckered conformation of the cyclobutane core provides a level of conformational restriction that can significantly reduce the entropic penalty upon binding to a biological target, often leading to improved affinity and selectivity.[1] This guide focuses on a specific, high-value building block embodying this principle: cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS Number: 1523571-91-6).
This molecule is not merely a simple bifunctional amino acid. Its strategic importance lies in its role as a specialized linker component in the rational design of sophisticated therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). The precise cis-stereochemistry of the 1,3-disubstituted cyclobutane core dictates a specific spatial arrangement of its amine and acetic acid functionalities, a critical feature for optimizing the intricate protein-protein interactions within the ternary complexes essential for targeted protein degradation.
This document serves as a comprehensive technical resource, providing insights into the synthesis, properties, and critical applications of this unique chemical entity.
Physicochemical Properties and Structural Attributes
A foundational understanding of a molecule's properties is critical for its effective application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1523571-91-6 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 165.62 g/mol | [2][3] |
| Stereochemistry | cis | [2][3] |
| Typical Purity | ≥95% | [2][3] |
| Physical Form | Solid | N/A |
| Storage | Room temperature, in a cool, dry place | [3] |
| Classification | Protein Degrader Building Block / PROTAC Linker | [3] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological protocols. The defining feature, however, is the cis-orientation of the aminomethyl and carboxymethyl groups across the cyclobutane ring. This fixed geometry is crucial for its function as a rigid linker, pre-organizing the connected moieties into a conformationally defined state.
Strategic Synthesis: A Diastereoselective Approach
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available cyclobutanone precursor. The core principle is to introduce the two functional groups sequentially and control the stereochemistry during a critical reduction step.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted from the synthesis of similar scaffolds and should be optimized for this specific target.[4]
Step 1: Knoevenagel Condensation to form Cyclobutylidene Intermediate
-
To a stirred solution of a suitable 3-oxocyclobutanecarboxylate derivative (1.0 eq) and Meldrum's acid (1.1 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add piperidine (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with 1M HCl (5 vol) and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutylidene Meldrum's acid derivative. This intermediate is often used in the next step without further purification.
-
Causality: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. Using Meldrum's acid as the active methylene component creates a highly activated intermediate poised for the subsequent reduction.
-
Step 2: Diastereoselective Reduction
-
Dissolve the crude cyclobutylidene intermediate (1.0 eq) in a mixture of THF and Methanol (4:1, 10 vol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 4 hours. Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product with a high diastereomeric ratio in favor of the cis-isomer.
-
Causality: The reduction of the exocyclic double bond is directed by the sterics of the cyclobutane ring and the substituents. The use of NaBH₄ at low temperatures favors hydride attack from the less hindered face, leading to the thermodynamically more stable cis-product. The diastereoselectivity can often be further enhanced by recrystallization.[4]
-
Step 3: Functional Group Manipulation and Deprotection
-
The resulting cis-intermediate, containing malonate or a related functional group, is then elaborated. This can involve hydrolysis and decarboxylation to yield a carboxylic acid, and conversion of the other functional group (e.g., an ester) to an amine, often via a Curtius or Hofmann rearrangement of a corresponding carboxylic acid derivative. Protecting groups (e.g., Boc for the amine, and benzyl or t-butyl for the acid) are typically employed.
-
Boc Deprotection: Dissolve the protected amino acid in a solution of 4M HCl in dioxane (10 vol).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford the final product, this compound, as a solid.
-
Causality: The use of orthogonal protecting groups is essential for selective deprotection. The Boc group is labile under acidic conditions, which conveniently allows for simultaneous deprotection and formation of the hydrochloride salt.
-
Application in Targeted Protein Degradation: The PROTAC Linker
The primary and most compelling application of this compound is as a rigid linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5]
Caption: Mechanism of Action for a PROTAC, highlighting the linker's central role.
The linker is not a passive spacer; it critically influences the formation and stability of the productive ternary complex between the POI and the E3 ligase. Its length, rigidity, and exit vectors are key determinants of a PROTAC's efficacy.
Case Study: The UNC7700 Degrader
A compelling example showcasing the superiority of the cis-cyclobutane linker comes from the development of degraders for the Polycomb Repressive Complex 2 (PRC2). In a study, researchers developed UNC7700, a potent EED-targeted PRC2 degrader.[1][5] This molecule incorporates a cis-cyclobutane linker.
When compared directly with its trans-cyclobutane isomer (UNC7698), the cis-linked degrader, UNC7700, demonstrated significantly more potent degradation of the core PRC2 components EED and EZH2.[1]
| Compound | Linker Stereochemistry | EED Degradation (DC₅₀) | EZH2 Degradation (DC₅₀) |
| UNC7700 | cis-cyclobutane | 111 nM | 275 nM |
| UNC7698 | trans-cyclobutane | Less Potent | Less Potent |
Data sourced from Bashore et al., 2021.[1]
The authors suggest that the cis-isomer's distinct 3D conformation better facilitates the formation of a stable and productive ternary complex.[1] Furthermore, the cis-isomer exhibited greater cellular permeability, a critical factor for overall biological activity.[5] This study powerfully illustrates that the choice of linker stereochemistry is a critical design element, and the cis-cyclobutane scaffold offers a distinct advantage for creating potent and effective protein degraders.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is essential for reproducible research. A self-validating system of analytical techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and, crucially, the cis-stereochemistry through analysis of coupling constants and nuclear Overhauser effects (NOE).
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition (via High-Resolution MS).
-
Purity Analysis (HPLC/UPLC): To determine the purity of the compound and quantify any impurities.
-
Elemental Analysis (CHN): To confirm the elemental composition, particularly for the hydrochloride salt form.
Conclusion and Future Outlook
This compound is a specialized chemical building block of significant value to the drug discovery community. Its rigid, conformationally defined structure, a direct result of its cis-cyclobutane core, makes it an exemplary linker for the development of next-generation therapeutics like PROTACs. As demonstrated by the case study of UNC7700, the precise stereochemical control offered by this scaffold can translate directly into superior degradation potency and improved cellular activity. As the field of targeted protein degradation continues to mature, the demand for sophisticated, 3D-rich linkers will undoubtedly grow, positioning this compound as a critical tool for researchers and scientists working at the cutting edge of medicine.
References
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CP Lab Safety. This compound, min 97%. [Link]
-
Bashore, F. M., et al. (2021). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Journal of Medicinal Chemistry, 64(6), 2829–2848. [Link]
-
Kuroishi, A., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2135–2142. [Link]
-
Hsu, J. H. R., et al. (2020). EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. Cell Chemical Biology, 27(1), 41-46.e17. [Link]
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An In-depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Emergence of Spatially Defined Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the conformational rigidity and precise spatial arrangement of molecular scaffolds are paramount for achieving high target affinity and selectivity. Among the diverse array of carbocyclic systems, the cyclobutane ring has garnered significant attention as a bioisosteric replacement for more flexible alkyl chains or other ring systems.[1] Its unique, puckered three-dimensional structure offers a fixed orientation for appended functional groups, enabling a more defined interaction with biological targets. This guide provides a comprehensive technical overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No: 1523571-91-6), a bifunctional building block that has become increasingly pivotal in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.[2][3]
This document will delve into the nuanced stereochemical features of this compound, outline robust analytical methodologies for its structural confirmation, present a representative synthetic pathway, and explore its critical applications in the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Compound Specifications
For clarity and precise identification, the fundamental properties of the title compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 1523571-91-6 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| SMILES | N[C@@H]1CCC(=O)O.Cl | |
| Primary Application | PROTAC Linker / Protein Degrader Building Block | [3][4] |
PART 1: Definitive Structural Elucidation and Stereochemical Nuances
The therapeutic efficacy of a drug candidate is intrinsically linked to its three-dimensional structure. For this compound, the "cis" designation is not merely a label but a critical determinant of its utility, dictating the spatial relationship between the amino and acetic acid moieties.
The "cis" Configuration: A Structural Cornerstone
The term "cis" in 1,3-disubstituted cyclobutanes signifies that the two substituents—in this case, the amino group and the acetic acid group—reside on the same face of the cyclobutane ring. The puckered nature of the cyclobutane ring leads to two primary conformations: a planar and a bent form, with the bent form being more stable. In the case of the cis-isomer, this results in one substituent occupying a pseudo-axial position and the other a pseudo-equatorial position, or a diequatorial/diaxial arrangement depending on the ring pucker. This fixed spatial arrangement is crucial for its function as a linker in complex molecules like PROTACs, as it controls the distance and orientation between the two ends of the molecule.
The provided SMILES notation, N[C@@H]1CCC(=O)O.Cl, further specifies a particular enantiomer, indicating that the stereocenters at positions 1 and 3 have a defined absolute configuration. This level of stereochemical purity is essential in drug development to ensure consistent biological activity and to minimize potential off-target effects.
Caption: 2D representation of this compound.
Analytical Confirmation: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the cis-stereochemistry of 1,3-disubstituted cyclobutanes. The spatial relationship between protons on the cyclobutane ring gives rise to distinct coupling constants (J-values) and chemical shifts for the cis and trans isomers.
Expected ¹H NMR Spectral Features:
While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is not readily accessible, we can predict the key features based on established principles for cyclobutane systems:
-
Ring Protons: The protons on the cyclobutane ring will exhibit complex multiplets due to cis and trans coupling with their neighbors. The protons attached to the carbons bearing the substituents (C1-H and C3-H) are of particular importance.
-
Coupling Constants: A key differentiator between cis and trans isomers lies in the vicinal coupling constants. Generally, for cyclobutane systems, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans).[5]
-
Chemical Shifts: The chemical shifts of the ring protons are influenced by the anisotropic effects of the substituents. In the cis isomer, the proximity of the amino and carboxylic acid groups can lead to different shielding/deshielding effects compared to the trans isomer.
Expected ¹³C NMR Spectral Features:
-
The ¹³C NMR spectrum is expected to show six distinct carbon signals corresponding to the carboxyl carbon, the two carbons of the acetic acid methylene group, and the four carbons of the cyclobutane ring. The chemical shifts of the cyclobutane carbons will be indicative of the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration and multiplicity of the signals in the aliphatic region (typically 1.5-3.5 ppm for cyclobutane protons).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY & NOESY): To definitively assign the stereochemistry, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons on the cyclobutane ring, helping to trace the connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining the cis/trans relationship. For the cis-isomer, a cross-peak should be observed between the protons on C1 and C3, indicating their spatial proximity. The absence of this cross-peak would suggest a trans-configuration.
-
Caption: Workflow for the structural elucidation of this compound via NMR.
PART 2: Synthetic Strategy and Methodologies
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the diastereoselective reduction of a suitable cyclobutanone precursor, followed by functional group manipulations.
Caption: Retrosynthetic analysis for this compound.
Representative Synthetic Protocol
The following protocol is a representative example and may require optimization. It is based on common synthetic transformations used for this class of compounds.
Step 1: Synthesis of a Protected cis-3-Aminocyclobutanol
This often involves the reduction of a 3-(protected-amino)cyclobutanone. The choice of reducing agent is critical for achieving the desired cis-diastereoselectivity.
-
Protection of the starting material: Start with a commercially available 3-oxocyclobutanecarboxylic acid. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester).
-
Introduction of the amino group: The ketone can be converted to an oxime, which is then reduced to the amine. Alternatively, reductive amination can be employed. The resulting amino group must be protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Diastereoselective Reduction: The key step is the reduction of the 3-(Boc-amino)cyclobutanone to the corresponding cis-alcohol. This can often be achieved using a bulky reducing agent that approaches from the less sterically hindered face of the cyclobutane ring.
Step 2: Introduction of the Acetic Acid Moiety and Deprotection
-
Conversion of the alcohol to a leaving group: The hydroxyl group of the cis-3-(Boc-amino)cyclobutanol is converted to a good leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: The leaving group is displaced by a cyanide anion (e.g., using NaCN). This introduces the carbon atom for the acetic acid side chain.
-
Hydrolysis of the Nitrile: The nitrile group is hydrolyzed under acidic or basic conditions to the carboxylic acid.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with HCl in an appropriate solvent), which concurrently forms the hydrochloride salt of the final product.
PART 3: Applications in Drug Development - A Scaffold for Targeted Protein Degradation
The primary and most impactful application of this compound is as a linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4]
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[6][7] One ligand binds to a target protein of interest, while the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase) and ultimately for the efficiency of protein degradation.[]
Caption: Schematic of a PROTAC molecule incorporating the cis-cyclobutane linker.
Advantages of the cis-(3-Aminocyclobutyl)acetic Acid Linker
-
Conformational Rigidity: The cyclobutane ring provides a more rigid and defined spatial orientation compared to flexible alkyl or PEG linkers. This can lead to a more favorable entropy of binding for the ternary complex.
-
Vectorial Control: The cis-1,3-substitution pattern projects the points of attachment for the two ligands in a specific vector, which can be optimized to achieve the ideal orientation for ubiquitination.
-
Chemical Modularity: The carboxylic acid and amino functional groups provide orthogonal handles for facile conjugation to the target protein ligand and the E3 ligase ligand, respectively, using standard amide bond formation chemistries.
The use of this building block allows for the systematic exploration of linker space in PROTAC design, enabling researchers to fine-tune the properties of the degrader molecule to achieve optimal potency and selectivity. Its commercial availability as a hydrochloride salt ensures good stability and handling properties for synthetic applications.[3]
Conclusion
This compound is a prime example of how carefully designed, stereochemically defined building blocks are empowering the next generation of drug discovery. Its rigid cyclobutane core and cis-oriented functional groups provide a powerful tool for medicinal chemists, particularly in the rational design of PROTACs and other complex therapeutic agents. A thorough understanding of its structure, stereochemistry, and synthetic accessibility, as outlined in this guide, is essential for its effective implementation in research and development programs aimed at creating novel and impactful medicines.
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Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
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Zompa, L. J., & Shindler, J. M. (1971). The synthesis of cis,cis-1,3,5-triaminocyclohexane-NN′N′-triacetic acid and its cobalt(III) complex. Journal of the Chemical Society D: Chemical Communications, (2), 65b-65b. [Link]
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Leray, I., et al. (2002). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3249. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598628. [Link]
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Chen, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946721. [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
This guide provides a detailed exploration of the probable mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a compound of interest for researchers in neuroscience and drug development. Based on its structural characteristics and the established pharmacology of closely related analogues, this document synthesizes the current understanding and outlines experimental approaches for definitive characterization.
Introduction
This compound (CAS: 1523571-91-6; Molecular Formula: C6H12ClNO2) is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The structural rigidity imparted by the cyclobutyl ring offers the potential for selective interaction with components of the GABAergic system, making it a valuable tool for research and a potential scaffold for novel therapeutics. While direct experimental evidence for this specific compound is not yet prevalent in peer-reviewed literature, its mechanism of action can be inferred with a high degree of confidence from studies on structurally similar molecules.
This guide will delve into the presumed molecular targets of this compound, focusing on its likely interactions with GABA receptors and transporters. We will also present detailed experimental protocols to enable researchers to validate these hypotheses.
The GABAergic System: A Primer
The inhibitory effects of GABA are primarily mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][3][4] GABA-A receptors are ligand-gated chloride ion channels that, upon activation, lead to a rapid influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[3] GABA-B receptors are G-protein coupled receptors that exert a more prolonged inhibitory effect through the modulation of adenylyl cyclase and calcium and potassium channels.[4]
The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[5][6] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). GAT-1 is the most abundant and is primarily localized to neurons.[6]
Inferred Mechanism of Action: A Dual-Pronged Approach
Based on its structural similarity to GABA and known GABA analogues, this compound is hypothesized to exert its effects on the GABAergic system through two primary mechanisms: direct receptor modulation and inhibition of GABA reuptake.
Direct Interaction with GABA Receptors
The presence of the amino and carboxylic acid groups in a specific spatial arrangement, dictated by the cis-conformation of the cyclobutyl ring, suggests that this compound can mimic the binding of GABA to its receptors. A closely related compound, cis-3-aminocyclobutane-1-carboxylic acid, has demonstrated weak to moderate GABA-like activity, including the ability to inhibit the binding of GABA to rat brain membranes. This suggests a direct interaction with GABA receptors. It is plausible that this compound acts as an agonist or partial agonist at GABA-A and/or GABA-B receptors.
Caption: Structural similarity between GABA and the compound.
Inhibition of GABA Transporters
A significant body of evidence for conformationally restricted GABA analogues points towards their ability to inhibit GABA transporters. For example, cis-1,3-aminocyclohexane carboxylic acid is a known selective inhibitor of the neuronal GABA transporter, GAT-1.[7] Inhibition of GATs, particularly GAT-1, would lead to a decrease in the clearance of GABA from the synaptic cleft, thereby prolonging its inhibitory action and enhancing GABAergic neurotransmission.[6][8] This is a well-established mechanism for increasing inhibitory tone in the CNS.
Caption: Hypothesized action at the GABAergic synapse.
Experimental Validation: Protocols and Methodologies
To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
Protocol 1: Radioligand Binding Assays for GABA Receptor Affinity
This protocol is designed to determine the binding affinity of the test compound for GABA-A and GABA-B receptors.
Objective: To quantify the equilibrium dissociation constant (Ki) of this compound at GABA-A and GABA-B receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum).
-
GABA-A Receptor Binding:
-
Use a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) or antagonist (e.g., [3H]SR 95531).
-
Incubate the membranes with the radioligand in the presence of varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
GABA-B Receptor Binding:
-
Use a radiolabeled GABA-B receptor agonist (e.g., [3H]GABA in the presence of a GABA-A receptor blocker) or antagonist (e.g., [3H]CGP 54626).
-
Follow a similar incubation and filtration procedure as for GABA-A receptors.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for radioligand binding assay.
Protocol 2: GABA Uptake Assay
This protocol measures the ability of the test compound to inhibit the uptake of GABA into synaptosomes or cells expressing specific GABA transporters.
Objective: To determine the potency of this compound as an inhibitor of GABA transporters.
Methodology:
-
Preparation of Synaptosomes or Transfected Cells:
-
Isolate synaptosomes from rat or mouse brain tissue.
-
Alternatively, use cell lines (e.g., HEK293) stably expressing individual GAT subtypes (GAT-1, GAT-2, GAT-3).
-
-
Uptake Experiment:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding [3H]GABA.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells or synaptosomes and measure the incorporated radioactivity by liquid scintillation counting.
-
Calculate the IC50 value for the inhibition of GABA uptake.
-
Caption: Workflow for GABA uptake assay.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the experiments described above, illustrating how the results would be summarized.
| Target | Assay Type | Parameter | Hypothetical Value |
| GABA-A Receptor | [3H]muscimol Binding | Ki | > 100 µM |
| GABA-B Receptor | [3H]CGP 54626 Binding | Ki | > 100 µM |
| GAT-1 | [3H]GABA Uptake | IC50 | 5 µM |
| GAT-2 | [3H]GABA Uptake | IC50 | 50 µM |
| GAT-3 | [3H]GABA Uptake | IC50 | > 100 µM |
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, a strong inference can be made from its structural similarity to known GABAergic modulators. The most probable mechanism of action is the inhibition of GABA reuptake, likely with some selectivity for GAT-1. A direct, albeit weaker, interaction with GABA receptors cannot be ruled out.
The experimental protocols detailed in this guide provide a clear path for the definitive characterization of this compound's pharmacological profile. Future in vivo studies, such as microdialysis to measure extracellular GABA levels and behavioral assays sensitive to GABAergic modulation, will be crucial in translating these in vitro findings to a physiological context. The unique conformational constraints of this compound make it a compelling subject for further investigation, with the potential to contribute significantly to our understanding of the GABAergic system and the development of novel CNS-active agents.
References
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Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284. [Link]
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Aribo Biotechnology. (n.d.). This compound. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
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PubChem. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [Link]
- Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. Journal of Neurophysiology, 90(3), 1363-1374.
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Chun, C., & Park, M. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 8091. [Link]
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An In-depth Technical Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Conformationally Restricted GABA Analogue
Abstract
This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, neuroscientists, and professionals in drug development, this document delves into the rationale behind constraining the flexible structure of GABA, the pharmacological implications of the cyclobutane ring system, and the potential therapeutic applications of this class of compounds. We will explore the nuanced interactions with GABAergic system components, including receptors and transporters, and provide detailed, field-proven experimental protocols for their characterization. This guide aims to serve as a foundational resource for the investigation and application of this compound in neuroscience research.
Introduction: The Rationale for Conformational Restriction in GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The inherent conformational flexibility of the GABA molecule is vital for its biological activity, allowing it to adopt different spatial arrangements to bind to a variety of receptor subtypes, including the ionotropic GABAA and metabotropic GABAB receptors, as well as GABA transporters (GATs).[1] However, this flexibility also presents a challenge in the development of selective therapeutic agents, as it can lead to off-target effects and a broad spectrum of activity.
Conformationally restricted GABA analogues are designed to overcome this limitation by incorporating rigid structural elements, such as carbocyclic rings, to limit the number of accessible conformations.[1] This approach can enhance selectivity for specific GABA receptor subtypes or transporters, improve metabolic stability, and increase lipophilicity for better blood-brain barrier penetration. The introduction of a cyclobutane ring in this compound serves to lock the amino and acidic moieties in a specific spatial orientation, providing a valuable tool to probe the conformational requirements of GABAergic system components.
Chemical Profile of this compound
-
IUPAC Name: this compound
-
CAS Number: 1523571-91-6
-
Molecular Formula: C₆H₁₂ClNO₂
-
Molecular Weight: 165.62 g/mol [2]
-
Chemical Structure:
The "cis" stereochemistry indicates that the amino group and the acetic acid group are on the same side of the cyclobutane ring. This specific orientation is critical to its biological activity, as studies on related compounds have shown that cis isomers often exhibit greater GABA-like activity compared to their trans counterparts.[3]
Synthesis of this compound: A Plausible Route
Figure 1: A plausible synthetic pathway for this compound.
Conceptual Synthesis Workflow:
-
Reductive Amination: Starting with 3-oxocyclobutanecarboxylic acid, a reductive amination reaction using a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride) would yield cis-3-aminocyclobutanecarboxylic acid.[4]
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of cis-3-aminocyclobutanecarboxylic acid would then be reduced to a primary alcohol, for instance, using a selective reducing agent like borane dimethyl sulfide complex, to yield cis-(3-aminocyclobutyl)methanol.
-
Conversion to a Leaving Group: The hydroxyl group of the alcohol is then converted into a good leaving group, such as a halide (e.g., bromide or chloride), through reaction with an appropriate halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
-
Chain Extension via Cyanation: The resulting alkyl halide can undergo a nucleophilic substitution reaction with a cyanide salt (e.g., sodium cyanide) to introduce a nitrile group, forming cis-(3-aminocyclobutyl)acetonitrile.
-
Hydrolysis of the Nitrile: Acid- or base-catalyzed hydrolysis of the nitrile will yield the desired carboxylic acid, cis-(3-aminocyclobutyl)acetic acid.
-
Salt Formation: Finally, treatment of the free base with hydrochloric acid in a suitable solvent would afford the target compound, this compound.
Pharmacological Profile: Interactions with the GABAergic System
Direct pharmacological data for this compound is limited. However, valuable insights can be drawn from studies on the closely related analogue, cis-3-aminocyclobutane-1-carboxylic acid. Research by Allan et al. (1980) demonstrated that the cis isomer of this compound exhibits weak to moderate GABA-like activity across several assays, whereas the trans isomer was significantly less active.[3]
Based on these findings, it is hypothesized that this compound will interact with the GABAergic system in the following ways:
-
GABAA Receptor Binding: The compound is expected to act as an agonist or partial agonist at GABAA receptors. Its rigid structure likely favors binding to a subset of GABAA receptor isoforms.
-
GABAB Receptor Binding: The potential for interaction with GABAB receptors should also be investigated, as conformationally restricted analogues can exhibit selectivity for this receptor subtype.
-
GABA Transporter Inhibition: The cis isomer of 3-aminocyclobutane-1-carboxylic acid was shown to inhibit GABA uptake in rat brain minislices.[3] It is therefore probable that this compound also acts as an inhibitor of one or more GABA transporters (GAT1, GAT2, GAT3, and BGT-1).
The following table summarizes the expected pharmacological activities based on data from analogous compounds:
| Target | Expected Activity of this compound | Rationale |
| GABAA Receptors | Agonist / Partial Agonist | The cis configuration mimics a bioactive conformation of GABA. |
| GABAB Receptors | Potential Agonist / Antagonist | Conformationally restricted analogues can show selectivity for GABAB receptors. |
| GABA Transporters (GATs) | Inhibitor | The cis isomer of a close analogue inhibits GABA uptake.[3] |
Experimental Protocols for Pharmacological Characterization
To elucidate the precise pharmacological profile of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for these investigations.
GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor using a radiolabeled agonist, such as [³H]muscimol.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
This compound (test compound)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Centrifuge and scintillation counter
Protocol Steps:
Figure 2: Workflow for a GABAA Receptor Radioligand Binding Assay.
Data Analysis:
The data will be used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding) can be determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
GABA Transporter Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cultured cells expressing specific GABA transporters.
Materials:
-
Synaptosomal preparation from rat brain or cell line expressing a specific GAT subtype
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]GABA (radiolabeled substrate)
-
Unlabeled GABA or a known GAT inhibitor (for non-specific uptake determination)
-
This compound (test compound)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol Steps:
-
Pre-incubation: Incubate the synaptosomes or cells with varying concentrations of this compound or control compounds in the assay buffer.
-
Initiation of Uptake: Add [³H]GABA to initiate the uptake process and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Lyse the cells or synaptosomes on the filters and measure the incorporated radioactivity using a liquid scintillation counter.
Data Analysis:
The IC₅₀ value for the inhibition of [³H]GABA uptake can be determined from a dose-response curve.
Potential Therapeutic Applications and Future Directions
Given its expected pharmacological profile, this compound and related compounds hold potential for the treatment of various neurological and psychiatric disorders characterized by GABAergic dysfunction. These may include:
-
Epilepsy: By enhancing GABAergic inhibition, either through direct receptor agonism or by preventing GABA reuptake, this compound could have anticonvulsant properties.
-
Anxiety Disorders: Augmenting GABAergic signaling is a well-established mechanism for anxiolytic drugs.
-
Spasticity: Centrally acting muscle relaxants often target the GABAergic system.
-
Neuropathic Pain: Dysregulation of GABAergic inhibition in the spinal cord is implicated in the pathogenesis of neuropathic pain.
Future research should focus on a detailed characterization of the binding affinities and functional activities of this compound at all major GABA receptor subtypes and transporters. In vivo studies in animal models of the aforementioned disorders will be crucial to validate its therapeutic potential. Furthermore, pharmacokinetic studies are needed to assess its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Conclusion
This compound represents a promising molecular scaffold for the development of novel therapeutics targeting the GABAergic system. Its conformationally restricted nature offers the potential for enhanced selectivity and improved pharmacokinetic properties compared to the endogenous neurotransmitter GABA. The experimental frameworks provided in this guide offer a clear path for the comprehensive pharmacological profiling of this compound, which will be essential in unlocking its full therapeutic potential.
References
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Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
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Aribo Biotechnology. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
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Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]
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Sciencemadness Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Retrieved January 3, 2026, from [Link]
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved January 3, 2026, from [Link]
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- 4. Sciencemadness Discussion Board - Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]
An In-Depth Technical Guide to the Potential Research Applications of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analogue of γ-aminobutyric acid (GABA). We explore its potential research applications by examining its unique structural characteristics and drawing parallels with functionally similar molecules. This document serves as a foundational resource for scientists investigating novel therapeutic agents for neurological and psychiatric disorders, offering insights into potential mechanisms of action and detailed experimental workflows for its characterization.
Introduction: The Rationale for Conformationally Restricted GABA Analogues in Neuroscience
The γ-aminobutyric acid (GABA)ergic system is the primary inhibitory network in the central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic signaling is a key pathological feature in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2][3] Consequently, therapeutic strategies aimed at enhancing GABAergic transmission are of significant interest in drug development.
While GABA itself is a potent neurotransmitter, its therapeutic utility is limited by its inability to effectively cross the blood-brain barrier.[1][2] This has spurred the development of GABA analogues, synthetic molecules designed to mimic the function of GABA with improved pharmacokinetic properties.[1][2] These analogues are often used to treat a variety of conditions associated with excessive neuronal firing.[4][5]
A sophisticated approach in the design of novel GABAergic modulators is the incorporation of conformational constraints. The flexible nature of the GABA molecule allows it to adopt multiple conformations, enabling it to interact with a variety of receptors and transporters.[1] By introducing rigid structural elements, such as a cyclobutyl ring in the case of This compound , the molecule is locked into a specific spatial arrangement. This conformational restriction can lead to enhanced selectivity and potency for a particular molecular target within the GABAergic system, potentially reducing off-target effects.
This guide will delve into the prospective research applications of this compound, a molecule that, due to its rigid design, holds promise as a selective modulator of GABAergic signaling.
Physicochemical Profile and Structural Uniqueness
| Property | Value |
| IUPAC Name | (3-aminocyclobutyl)acetic acid hydrochloride |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol [6] |
| CAS Number | 1523571-91-6[6] |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in water |
The key structural feature of this compound is the cyclobutyl ring, which imparts significant conformational rigidity. The "cis" configuration places the amino group and the acetic acid side chain on the same face of the cyclobutyl ring, defining a specific three-dimensional geometry. This fixed orientation is hypothesized to be a critical determinant of its biological activity, potentially enabling highly specific interactions with its target proteins.
Caption: Chemical structure of this compound.
Potential Research Applications: A Mechanistic Exploration
Based on the structure of this compound and the known pharmacology of similar conformationally restricted GABA analogues, two primary areas of research warrant significant investigation: its potential as a selective GABA transporter (GAT) inhibitor and its activity as a modulator of GABA receptors.
Selective Inhibition of GABA Transporters (GATs)
Mechanistic Rationale: GABA transporters are crucial for regulating the concentration of GABA in the synaptic cleft. By removing GABA, they terminate its inhibitory signal. Inhibition of GATs leads to an elevation of extracellular GABA levels, thereby enhancing GABAergic neurotransmission. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). The development of subtype-selective GAT inhibitors is a key goal in modern pharmacology to achieve targeted therapeutic effects with improved side-effect profiles.
The rigid cyclobutyl scaffold of this compound may confer selectivity for a specific GAT subtype. For instance, the structurally related compound, cis-1,3-aminocyclohexane carboxylic acid, is a known inhibitor of GAT-1. This suggests that the cis-conformation of our target molecule could be a key determinant for interaction with GABA transporters.
Caption: Proposed mechanism of action via GABA transporter inhibition.
Experimental Protocol: In Vitro GAT Inhibition Assay
This protocol provides a framework for evaluating the inhibitory activity of this compound on specific GAT subtypes.
-
Cell Line Maintenance: Culture HEK-293 cells stably expressing one of the human GAT subtypes (hGAT-1, hGAT-2, or hGAT-3).
-
Compound Preparation: Prepare a stock solution of this compound in distilled water. Generate a range of serial dilutions for determining the half-maximal inhibitory concentration (IC₅₀).
-
[³H]GABA Uptake Assay:
-
Plate the cells in a 96-well format and allow for overnight attachment.
-
Wash the cells with a Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known GAT inhibitor (e.g., tiagabine for GAT-1) for 15 minutes at room temperature.
-
Initiate GABA uptake by adding a solution containing a mixture of [³H]GABA and unlabeled GABA.
-
Allow the uptake to proceed for a defined period (e.g., 3 minutes).
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the amount of incorporated [³H]GABA using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of GABA uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition as a function of the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Modulation of GABA Receptors
Mechanistic Rationale: GABA receptors are broadly classified into two main types: GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, while GABAB receptors are G-protein coupled receptors responsible for slower, more prolonged inhibitory effects. The specific conformation of this compound may allow it to act as a selective agonist or modulator at a particular GABA receptor subtype.
Caption: Potential modulation of GABA-A and GABA-B receptors.
Experimental Protocol: Electrophysiological Analysis using Patch-Clamp
This protocol is designed to characterize the effects of this compound on GABAA receptor function in cultured neurons.
-
Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
-
Whole-Cell Patch-Clamp Recording:
-
After 7-14 days in culture, transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the neurons with an external recording solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron using a borosilicate glass pipette filled with an internal solution.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
-
Compound Application:
-
Apply GABA at a known concentration (e.g., EC₅₀) to elicit a baseline current.
-
Co-apply this compound with GABA to assess its modulatory effects. To test for direct agonism, apply the compound in the absence of GABA.
-
Utilize a rapid solution exchange system for precise and fast application of compounds.
-
-
Data Acquisition and Analysis:
-
Record the GABA-evoked currents using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude and decay kinetics of the currents in the presence and absence of the test compound.
-
Construct dose-response curves to determine the potency and efficacy of the compound as a GABAA receptor agonist or modulator.
-
Future Research Directions and Therapeutic Implications
The unique structural attributes of this compound position it as a compelling candidate for further investigation. Future research should focus on:
-
In Vivo Behavioral Studies: Assessing the efficacy of the compound in established animal models of epilepsy, anxiety, and neuropathic pain.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule to evaluate its drug-like potential.
-
Structural Biology: Co-crystallization of the compound with its putative target (e.g., a GAT or a GABA receptor subunit) to elucidate the precise molecular interactions.
-
Medicinal Chemistry Optimization: Using the cis-(3-aminocyclobutyl)acetic acid scaffold as a template for the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties.
The exploration of conformationally restricted GABA analogues like this compound represents a promising frontier in the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.
References
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An In-depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a versatile building block in modern medicinal chemistry. The document delves into its chemical properties, stereoselective synthesis, and its prominent roles as a conformationally restricted gamma-aminobutyric acid (GABA) analog and a valuable component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). By synthesizing foundational biochemical principles with practical experimental insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. Detailed protocols for the characterization and biological evaluation of compounds derived from this scaffold are also presented, underpinned by authoritative references to ensure scientific rigor.
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of medicinal chemistry, the conformational control of small molecules is a cornerstone of rational drug design. Unrestricted, flexible molecules can adopt numerous conformations, of which only a subset may be biologically active. This conformational ambiguity can lead to off-target effects and suboptimal potency. The introduction of cyclic constraints is a powerful strategy to pre-organize a molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target.
This compound embodies this principle. Its rigid cyclobutane core enforces a specific spatial arrangement of the aminomethyl and acetic acid functionalities, making it a valuable scaffold for mimicking and modulating biological pathways. This guide will explore the multifaceted applications of this compound, with a particular focus on its utility as a GABA analog and as a linker component in PROTACs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery workflows.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [Aribo Biotechnology, AK Scientific[1]] |
| Molecular Formula | C6H12ClNO2 | [CP Lab Safety[2]] |
| Molecular Weight | 165.62 g/mol | [CP Lab Safety[2]] |
| Appearance | White to off-white solid | General supplier information |
| Purity | Typically ≥97% | [CP Lab Safety[2]] |
| Storage | Room temperature, desiccated | [CP Lab Safety[2]] |
Spectroscopic Characterization: A Validated Protocol
Confirmation of the structure and purity of this compound is critical. The following protocol outlines a standard approach for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Expected chemical shifts (δ) in D₂O: The protons on the cyclobutane ring will appear as complex multiplets, typically between 1.8 and 3.5 ppm. The methylene protons of the acetic acid moiety will likely be a doublet around 2.4 ppm, and the proton alpha to the amino group will be a multiplet around 3.3 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
Expected chemical shifts (δ) in D₂O: The carbonyl carbon of the acetic acid will be downfield (~175-180 ppm). The carbons of the cyclobutane ring and the methylene group will appear in the aliphatic region (~20-50 ppm).
-
-
Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze the coupling patterns to elucidate the cis stereochemistry. Compare the obtained spectra with reference data if available.
Application as a Conformationally Restricted GABA Analog
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3] Its high conformational flexibility allows it to interact with a variety of receptors and transporters.[4][5] Designing rigid analogs of GABA is a well-established strategy to probe the bioactive conformations required for specific GABAergic targets and to develop subtype-selective ligands.
The cyclobutane ring in cis-(3-Aminocyclobutyl)acetic acid restricts the distance and relative orientation of the amino and carboxylic acid groups, mimicking a specific conformation of GABA. Research on the closely related analog, cis-3-aminocyclobutane-1-carboxylic acid, has demonstrated weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors.[6] This suggests that the cis-(3-Aminocyclobutyl)acetic acid scaffold has the potential to modulate the GABAergic system.
Rationale for the cis-Stereochemistry
The cis configuration places the amino and acetic acid groups on the same face of the cyclobutane ring. This arrangement is crucial for its potential GABA-mimetic activity, as it dictates the spatial relationship between the key pharmacophoric elements. The trans isomer, with these groups on opposite faces, would present a different pharmacophore and is often found to be less active in GABAergic systems.[6]
Biological Evaluation of GABAergic Activity
To assess the potential of novel compounds based on the cis-(3-Aminocyclobutyl)acetic acid scaffold to interact with the GABAergic system, a series of in vitro assays can be employed.
Protocol 2: GABA Receptor Binding Assay
-
Tissue Preparation: Prepare synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) by homogenization and differential centrifugation.
-
Radioligand Binding:
-
Assay Procedure:
-
Incubate the synaptic membranes with the radioligand in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides a measure of the compound's affinity for the GABA receptor.
Application as a Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[10]
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[6][11]
This compound is an attractive building block for PROTAC linkers due to its rigid, three-dimensional structure. This rigidity can help to optimize the spatial orientation of the two ligands, potentially leading to more potent and selective degraders. The primary amine and carboxylic acid functionalities provide convenient handles for chemical conjugation to the target and E3 ligase ligands.
Synthesis of a PROTAC Incorporating the Cyclobutane Linker
The following is a generalized protocol for the synthesis of a PROTAC using cis-(3-Aminocyclobutyl)acetic acid as a core linker component.
Protocol 3: PROTAC Synthesis via Amide Coupling
-
Protection of the Amine: Protect the primary amine of cis-(3-Aminocyclobutyl)acetic acid with a suitable protecting group, such as a Boc group, to allow for selective reaction at the carboxylic acid.
-
Activation of the Carboxylic Acid: Activate the carboxylic acid of the Boc-protected linker with a coupling agent such as HATU or HBTU.
-
First Amide Coupling: React the activated linker with the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).
-
Deprotection of the Amine: Remove the Boc protecting group from the linker using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Second Amide Coupling: Couple the now-free amine on the linker-E3 ligase ligand conjugate with a carboxylic acid-functionalized target protein ligand, again using a coupling agent like HATU.
-
Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the final product by LC-MS and NMR.
Evaluation of PROTAC Efficacy
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard technique to quantify protein levels.
Protocol 4: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat them with varying concentrations of the synthesized PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of target protein remaining relative to the vehicle control. Plot this against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
-
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its conformationally constrained nature makes it an excellent scaffold for the design of GABA analogs with potentially improved selectivity and pharmacokinetic properties. Furthermore, its rigid, three-dimensional structure and convenient chemical handles position it as a key component in the development of next-generation PROTACs.
As our understanding of the structural requirements for potent and selective GABAergic modulators and efficient protein degraders continues to evolve, the strategic use of constrained scaffolds like cis-(3-Aminocyclobutyl)acetic acid will undoubtedly play a crucial role in the discovery of novel therapeutics for a wide range of diseases. This guide provides a foundational framework for researchers to harness the potential of this important chemical entity in their drug discovery endeavors.
References
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry, 3(2), 171-193. [Link]
- Johnston, G. A. R. (2013). GABA-A Receptor Pharmacology. Pharmacology & Therapeutics, 140(3), 239-253.
-
Ochoa-Lizarralde, B., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(5), 3878-3890. [Link]
-
Tough, D. F., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10725-10753. [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]
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Aribo Biotechnology. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
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Sun, X., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Pharmacology, 12, 696348. [Link]
-
Woll, K. A., et al. (2016). Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors. FASEB Journal, 30(10), 3449-3461. [Link]
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Zhou, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(13), 8749-8770. [Link]
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Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
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Puts, N. A., & Edden, R. A. (2012). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. Radiology, 265(2), 358-376. [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
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Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 72(2), 201-211. [Link]
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The Emergence of a Key Architectural Element in Modern Drug Discovery: A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride
Abstract
This technical guide delves into the scientific context, synthesis, and application of cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6), a bifunctional building block that has gained prominence in contemporary drug discovery. While a singular "discovery" paper for this specific molecule remains elusive in public literature, its significance is underscored by its commercial availability and the increasing utilization of the 1,3-disubstituted cyclobutane motif. This guide will illuminate the rationale behind the use of such conformationally restricted scaffolds, provide an overview of plausible synthetic strategies based on established chemical principles, and explore its role in the design of innovative therapeutics, including targeted protein degraders.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, there is a continuous drive to move beyond flat, aromatic structures and explore three-dimensional chemical space.[1] Saturated carbocycles, such as cyclobutane, offer a rigid framework that can pre-organize appended functional groups in a defined spatial orientation. This conformational restriction can lead to significant improvements in a drug candidate's properties, including enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[2]
The cis-1,3-disubstitution pattern on a cyclobutane ring, as seen in this compound, is particularly valuable. It presents two distinct functional groups—a primary amine and a carboxylic acid—emanating from a compact, non-planar core. This specific geometry makes it an ideal linker or scaffold component in various drug design strategies.
The Rise of a Versatile Building Block
The precise origin of the first synthesis of this compound is not clearly documented in peer-reviewed journals. Its emergence appears to be driven by the growing demand for novel, three-dimensional fragments and linkers in specialized areas of drug development. Commercial suppliers now offer this compound, often classifying it as a "Protein Degrader Building Block," which points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[3]
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) relies on screening small, low-complexity molecules (fragments) to identify starting points for lead optimization.[1] The cyclobutane moiety is an attractive scaffold for FBDD libraries due to its three-dimensional character.[4] The subject molecule, with its dual functionality, serves as an excellent starting point for fragment elaboration, allowing chemists to "grow" the molecule in defined vectors to enhance binding to a biological target.
Application in Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[5] PROTACs and molecular glues are the two primary technologies in this field.[6][]
-
PROTACs are bifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[3] The rigid, yet compact, nature of the cis-(3-Aminocyclobutyl)acetic acid core makes it an excellent candidate for inclusion in the linker component of a PROTAC, helping to achieve the optimal spatial orientation of the two ligands for efficient ternary complex formation.
-
Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[8] The defined stereochemistry of building blocks like this compound is critical in the rational design of these novel degraders.
Synthetic Strategies and Methodologies
While a dedicated synthesis report for this specific hydrochloride salt is not available, its structure lends itself to several established synthetic routes for preparing 1,3-disubstituted cyclobutanes. The key challenge in synthesizing such molecules is the stereoselective installation of the two functional groups in a cis configuration.
A plausible and commonly employed strategy starts from a commercially available precursor, 3-oxocyclobutanecarboxylic acid.[9][10]
General Synthetic Approach
The synthesis can be logically broken down into the following key transformations:
-
Introduction of the Nitrogen Moiety : This is typically achieved through reductive amination of the ketone.
-
Elongation of the Carboxylic Acid Side Chain : This can be accomplished via various carbon-carbon bond-forming reactions.
-
Stereochemical Control : The stereochemistry of the final product is often determined during the reduction or amination steps.
-
Purification and Salt Formation : Final purification and conversion to the hydrochloride salt.
Below is a detailed, representative protocol for a plausible synthetic route.
Experimental Protocol: A Representative Synthesis
Step 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid
This step aims to introduce the amino group with the desired cis-stereochemistry relative to the carboxylic acid.
-
Rationale : The use of a bulky reducing agent or specific reaction conditions can favor the formation of the cis isomer. Direct reductive amination is an efficient method.
-
Procedure :
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure and purify the resulting crude amino acid, cis-3-aminocyclobutanecarboxylic acid, by ion-exchange chromatography.
-
Step 2: Homologation of the Carboxylic Acid
The Arndt-Eistert homologation is a classic method for extending a carboxylic acid by one methylene group.
-
Rationale : This well-established reaction sequence provides a reliable way to convert the carboxylic acid to the desired acetic acid side chain.
-
Procedure :
-
Protect the amino group of cis-3-aminocyclobutanecarboxylic acid with a suitable protecting group (e.g., Boc anhydride).
-
Convert the protected amino acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
React the acid chloride with diazomethane to form the diazoketone.
-
Perform a Wolff rearrangement of the diazoketone in the presence of water and a silver catalyst (e.g., silver benzoate) to yield the homologated carboxylic acid.
-
Deprotect the amino group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
-
Step 3: Final Salt Formation
-
Procedure :
-
Dissolve the final free base, cis-(3-Aminocyclobutyl)acetic acid, in a suitable solvent such as diethyl ether or methanol.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
-
Data and Visualization
Physicochemical Properties
| Property | Value |
| CAS Number | 1523571-91-6 |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | cis |
Conceptual Diagrams
Caption: Role of the scaffold in drug discovery.
Caption: Plausible synthetic workflow.
Conclusion
This compound exemplifies a class of molecules that are becoming increasingly vital to the progression of modern drug discovery. While its own history is not prominently documented, its value is evident through its application as a sophisticated building block. The rigid, three-dimensional structure of the cis-1,3-disubstituted cyclobutane core provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced properties. The synthetic strategies outlined in this guide, rooted in established organic chemistry principles, offer a practical framework for researchers working to incorporate this and similar scaffolds into their drug design campaigns. As the fields of FBDD and targeted protein degradation continue to evolve, the demand for such well-defined, three-dimensional architectural elements is poised to grow, further cementing the importance of molecules like this compound.
References
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Spectroscopic Characterization of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Spectroscopic techniques are indispensable tools in this process, providing a detailed fingerprint of a molecule's architecture.[1][2][3] This guide provides an in-depth technical overview of the expected spectroscopic data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS: 1523571-91-6), a key building block in medicinal chemistry.
Molecular Structure and its Spectroscopic Implications
To understand the spectroscopic data, we must first consider the structure of this compound.
Caption: Chemical structure of this compound.
The key structural features that will dictate the spectroscopic output are:
-
A cis-substituted cyclobutane ring: This rigid, four-membered ring will exhibit characteristic proton and carbon signals in the aliphatic region of the NMR spectra. The cis stereochemistry will influence the coupling constants between protons on the ring.
-
An ammonium group (-NH3+): As a hydrochloride salt, the amine is protonated. This will have a distinct signature in the IR spectrum and will influence the chemical shifts of adjacent protons and carbons in the NMR spectra.
-
A carboxylic acid group (-COOH): This functional group has highly characteristic and strong absorption bands in the IR spectrum. The acidic proton is often broad and may exchange with solvent protons in NMR.
-
An acetic acid side chain (-CH2COOH): This introduces two additional, distinct environments for protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show several distinct signals, likely in a deuterated solvent such as D₂O or DMSO-d₆. The use of a deuterated solvent is essential for solution-state NMR to avoid large solvent signals that would obscure the analyte's signals.[7][8]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 - 3.8 | Multiplet | 1H | CH-NH₃⁺ | Deshielded by the adjacent electron-withdrawing ammonium group. |
| ~2.8 - 3.2 | Multiplet | 1H | CH-CH₂COOH | Deshielded by the acetic acid side chain. |
| ~2.4 - 2.6 | Multiplet | 2H | CH₂ (ring, adjacent to CH-NH₃⁺) | Protons on the cyclobutane ring. |
| ~2.2 - 2.4 | Multiplet | 2H | CH₂ (ring, adjacent to CH-CH₂COOH) | Protons on the cyclobutane ring. |
| ~2.1 - 2.3 | Doublet | 2H | CH₂-COOH | Protons of the acetic acid side chain, split by the adjacent methine proton. |
| Exchangeable | Broad Singlet | 3H | -NH₃⁺ | Protons on the nitrogen, often broad and may exchange with residual water in the solvent. |
| Exchangeable | Broad Singlet | 1H | -COOH | Carboxylic acid proton, typically very broad and may also exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.[9][10][11][12][13]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |
| ~45 - 50 | CH-NH₃⁺ | Carbon attached to the ammonium group, deshielded. |
| ~35 - 40 | CH₂-COOH | Carbon of the acetic acid side chain. |
| ~30 - 35 | CH-CH₂COOH | Methine carbon on the ring bearing the side chain. |
| ~25 - 30 | CH₂ (ring) | The two equivalent methylene carbons of the cyclobutane ring. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.[14]
-
To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the most informative regions of the IR spectrum will be those corresponding to the carboxylic acid and ammonium groups.
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid (H-bonded) |
| ~3000 | Medium, broad | N-H stretch | Ammonium (-NH₃⁺) |
| ~2950 | Medium, sharp | C-H stretch | Aliphatic |
| 1730 - 1700 | Strong, sharp | C=O stretch | Carboxylic acid |
| 1600 - 1500 | Medium | N-H bend | Ammonium (-NH₃⁺) |
| 1440 - 1395 | Medium | O-H bend | Carboxylic acid |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid |
The O-H stretch of the carboxylic acid is expected to be a very broad band due to strong hydrogen bonding, often appearing as a wide trough in the spectrum.[16][17][18] The N-H stretching of the ammonium salt will also be broad.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[19][20][21][22][23]
Caption: Workflow for ATR-FTIR data acquisition.
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum. This measures the absorbance of the atmosphere and the crystal itself and will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis and Cleanup:
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.
-
Identify the key absorption bands and compare them to known functional group frequencies.
-
After analysis, clean the ATR crystal thoroughly.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and gaining structural insights.[24] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino acids, as it typically produces the protonated molecular ion with minimal fragmentation.[25][26][27]
Predicted Mass Spectrum (ESI-MS)
| Predicted m/z | Ion | Rationale |
| 130.0863 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₁₁NO₂). The hydrochloride salt will dissociate in solution. |
| 112.0757 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |
| 84.0808 | [M+H - COOH₂]⁺ | Loss of the entire carboxylic acid group. |
The presence of a nitrogen atom means the molecular ion of the free base will have an odd nominal mass, consistent with the nitrogen rule.[28][29][30] The high-resolution mass of the [M+H]⁺ ion is a critical piece of data for confirming the elemental composition.
Experimental Protocol for MS Data Acquisition (ESI-MS)
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Dilute this stock solution to a final working concentration of 1-10 µg/mL in a solvent compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[31]
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[32]
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
For high-resolution instruments, compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.
-
Analyze the masses of any observed fragment ions to gain further structural information.
-
Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals in the aliphatic region (~2.1-3.8 ppm), with distinct multiplets for the cyclobutane and side chain protons. Broad, exchangeable signals for -NH₃⁺ and -COOH protons. |
| ¹³C NMR | Carbonyl signal at ~175-180 ppm. Four distinct aliphatic carbon signals between ~25-50 ppm. |
| IR | Very broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1715 cm⁻¹), and broad N-H stretch (~3000 cm⁻¹). |
| MS (ESI+) | [M+H]⁺ ion at m/z 130.0863 (for the free base C₆H₁₁NO₂). |
Conclusion
The synergistic use of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of chemical structures. This guide offers a robust framework of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique. By coupling these predictions with the detailed experimental protocols provided, researchers and drug development professionals can confidently approach the synthesis, purification, and characterization of this and similar molecules, ensuring the integrity and quality of their work.
References
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Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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ScienceDirect. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]
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JEOL. (n.d.). NMR Sample Preparation. [Link]
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University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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Wikipedia. (n.d.). Attenuated total reflection. [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
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Cambridge Open Engage. (2024). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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Royal Society of Chemistry. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1030-1039. [Link]
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JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
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National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
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JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]
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Walsh Medical Media. (2025). Spectroscopic Techniques in Modern Drug Characterization. Pharmaceutica Analytica Acta, 16, 824. [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. [Link]
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Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. [Link]
-
ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 805-811. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
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ACS Publications. (1975). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society, 97(22), 6360-6367. [Link]
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National Center for Biotechnology Information. (1979). [Use of spectroscopic methods in drug analysis]. Arzneimittel-Forschung, 29(8a), 1318-1323. [Link]
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Química Orgánica.org. (n.d.). IR Spectrum: Carboxylic Acids. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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MDPI. (n.d.). Molecules | Special Issue : Application of Spectroscopy for Drugs. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. Non-proteinogenic amino acids, particularly those with cyclic scaffolds, serve as invaluable building blocks for peptidomimetics and small molecule therapeutics. The cyclobutane ring, a strained four-membered carbocycle, imparts a unique conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target. cis-(3-Aminocyclobutyl)acetic acid is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Such constrained analogs are pivotal in probing the bioactive conformations of endogenous ligands and in the development of potent and selective modulators of GABAergic neurotransmission, which is implicated in a range of neurological disorders.[1] This document provides a comprehensive, field-proven guide to the multi-step synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a key intermediate for further elaboration in drug development programs.
Synthetic Strategy: A Five-Step Pathway from a Commercially Available Precursor
The synthesis of this compound is strategically designed to proceed in five distinct steps, commencing with the commercially available and stereochemically defined starting material, cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. This approach obviates the need for a potentially complex and low-yielding de novo synthesis of the cyclobutane core with the desired cis stereochemistry.
The synthetic pathway is outlined as follows:
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of the starting material is selectively reduced to a primary alcohol. This transformation is crucial for the subsequent introduction of the acetic acid side chain.
-
Activation of the Alcohol: The primary alcohol is converted into a good leaving group, typically a tosylate, to facilitate nucleophilic substitution.
-
Introduction of the Acetonitrile Group: A one-carbon homologation is achieved through a nucleophilic substitution reaction with cyanide, introducing the acetonitrile functionality that will become the acetic acid side chain.
-
Hydrolysis of the Nitrile: The nitrile group is hydrolyzed under basic conditions to afford the corresponding carboxylic acid.
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, and the final product is isolated as its hydrochloride salt.
This synthetic route is robust, scalable, and relies on well-established chemical transformations, making it amenable to both academic research and industrial drug development settings.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
PART 1: Synthesis of (cis-3-(tert-Butoxycarbonylamino)cyclobutyl)methanol
Expertise & Experience: The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The initial reaction between LiAlH₄ and the carboxylic acid is an acid-base reaction that liberates hydrogen gas, followed by reduction of the resulting lithium carboxylate salt. An excess of LiAlH₄ is used to ensure complete conversion.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| cis-3-(Boc-amino)cyclobutanecarboxylic acid | 215.25 | 1.0 | 10.0 g |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.0 | 3.5 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |
| Sodium sulfate, anhydrous | - | - | q.s. |
Protocol:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (3.5 g, 92.2 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (10.0 g, 46.5 mmol) in anhydrous THF (100 mL).
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (3.5 mL), 15% aqueous NaOH (3.5 mL), and then water (10.5 mL).
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane) to afford (cis-3-(tert-butoxycarbonylamino)cyclobutyl)methanol as a white solid.
PART 2: Synthesis of cis-(3-(tert-Butoxycarbonylamino)cyclobutyl)methyl tosylate
Expertise & Experience: The conversion of the primary alcohol to a tosylate is a classic method for activating it as a leaving group for subsequent nucleophilic substitution. p-Toluenesulfonyl chloride (TsCl) is used in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger. The reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions. The tosylation reaction proceeds with retention of configuration at the carbon bearing the hydroxyl group.[2]
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| (cis-3-(Boc-amino)cyclobutyl)methanol | 201.28 | 1.0 | 8.0 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 9.0 g |
| Pyridine, anhydrous | 79.10 | - | 80 mL |
Protocol:
-
To a flame-dried 250 mL round-bottom flask, add (cis-3-(tert-butoxycarbonylamino)cyclobutyl)methanol (8.0 g, 39.7 mmol) and dissolve it in anhydrous pyridine (80 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (9.0 g, 47.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude tosylate.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield cis-(3-(tert-butoxycarbonylamino)cyclobutyl)methyl tosylate as a white crystalline solid.
PART 3: Synthesis of cis-(3-(tert-Butoxycarbonylamino)cyclobutyl)acetonitrile
Expertise & Experience: This step involves a nucleophilic substitution (Sₙ2) reaction where the tosylate leaving group is displaced by a cyanide anion. Sodium cyanide is a common and effective source of the cyanide nucleophile. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion. Heating is often required to drive the reaction to completion. Extreme caution must be exercised when working with cyanides as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| cis-(3-(Boc-amino)cyclobutyl)methyl tosylate | 355.46 | 1.0 | 12.0 g |
| Sodium cyanide (NaCN) | 49.01 | 1.5 | 2.5 g |
| Dimethylformamide (DMF), anhydrous | - | - | 120 mL |
Protocol:
-
To a 250 mL round-bottom flask, add cis-(3-(tert-butoxycarbonylamino)cyclobutyl)methyl tosylate (12.0 g, 33.7 mmol) and sodium cyanide (2.5 g, 51.0 mmol) in anhydrous DMF (120 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to obtain cis-(3-(tert-butoxycarbonylamino)cyclobutyl)acetonitrile as a colorless oil that may solidify upon standing.
PART 4: Synthesis of cis-(3-(tert-Butoxycarbonylamino)cyclobutyl)acetic acid
Expertise & Experience: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, using a strong base like sodium hydroxide, is often preferred as it can be less prone to side reactions with other functional groups. The reaction is typically carried out in a mixture of water and a co-solvent like ethanol or methanol to ensure the solubility of the starting material. The reaction is heated to reflux to drive the hydrolysis to completion. The initial product is the sodium salt of the carboxylic acid, which is then protonated with a strong acid during the workup to yield the free carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| cis-(3-(Boc-amino)cyclobutyl)acetonitrile | 210.29 | 1.0 | 6.0 g |
| Sodium hydroxide (NaOH) | 40.00 | 5.0 | 5.7 g |
| Ethanol | - | - | 60 mL |
| Water | - | - | 60 mL |
Protocol:
-
In a 250 mL round-bottom flask, dissolve cis-(3-(tert-butoxycarbonylamino)cyclobutyl)acetonitrile (6.0 g, 28.5 mmol) in ethanol (60 mL).
-
Add a solution of sodium hydroxide (5.7 g, 142.5 mmol) in water (60 mL).
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane, with 1% acetic acid).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 by the slow addition of 6 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-(3-(tert-butoxycarbonylamino)cyclobutyl)acetic acid as a white solid.
PART 5: Synthesis of this compound
Expertise & Experience: The final step involves the deprotection of the Boc group. This is typically achieved under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is commonly used.[3][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[5] The resulting amine is then protonated by the excess HCl to form the hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.
Mechanism of Boc Deprotection
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
| Reagent | Concentration | Equivalents | Amount |
| cis-(3-(Boc-amino)cyclobutyl)acetic acid | - | 1.0 | 5.0 g |
| 4 M HCl in 1,4-Dioxane | 4 M | Excess | 50 mL |
| Diethyl ether | - | - | q.s. |
Protocol:
-
To a 100 mL round-bottom flask, add cis-(3-(tert-butoxycarbonylamino)cyclobutyl)acetic acid (5.0 g, 21.8 mmol).
-
Add a 4 M solution of HCl in 1,4-dioxane (50 mL).
-
Stir the mixture at room temperature for 4 hours. A precipitate should form during this time.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane, with 1% acetic acid) until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.
-
Add diethyl ether (50 mL) to the residue and triturate to obtain a fine white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford this compound as a white to off-white solid.
Characterization
The final product and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2001). GABA and glutamate receptor ligands and their therapeutic potential in CNS disorders. In Burger's Medicinal Chemistry and Drug Discovery.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(4), 338–341. [Link]
- Lundquist, J. T., & Dix, T. A. (2002). A convenient and scalable synthesis of N-Boc-1,5-diaminopentane.
-
Stoddard, J. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. [Link]
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Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride from 3-Oxocyclobutanecarboxylic acid: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a valuable building block in medicinal chemistry. The protocol details a robust one-pot reductive amination of commercially available 3-oxocyclobutanecarboxylic acid. We delve into the causality behind experimental choices, provide a step-by-step methodology, and offer critical safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.
Introduction and Scientific Background
Cyclobutane scaffolds are increasingly incorporated into modern drug candidates due to their ability to impart unique three-dimensional character, improve metabolic stability, and fine-tune physicochemical properties. The title compound, this compound, serves as a key intermediate, providing a rigid four-membered ring decorated with strategically placed amino and acetic acid functionalities, enabling diverse derivatization pathways.
The described synthesis employs a direct reductive amination strategy. This one-pot reaction is an efficient method for amine synthesis, combining the formation of an imine from a carbonyl compound and an amine source with an in-situ reduction.[1] In this protocol, 3-oxocyclobutanecarboxylic acid is reacted with ammonium acetate, which serves as the ammonia source, to form a transient imine intermediate. This intermediate is then stereoselectively reduced by sodium cyanoborohydride to yield the desired cis-amino acid. The choice of sodium cyanoborohydride is critical; it is a mild reducing agent that is stable in protic solvents like methanol and selectively reduces the protonated imine intermediate over the starting ketone.[2]
Reaction Mechanism and Stereoselectivity
The overall transformation proceeds via a two-step sequence within a single reaction vessel:
Step 1: Imine Formation The carbonyl group of 3-oxocyclobutanecarboxylic acid reacts with ammonia (generated in-situ from ammonium acetate) to form a hemiaminal intermediate. This intermediate subsequently dehydrates to yield a cyclobutylimine. The reaction is typically favored under mildly acidic conditions, which are provided by the ammonium acetate buffer system.[3]
Step 2: Stereoselective Reduction The imine is then reduced by sodium cyanoborohydride. The stereochemical outcome of this synthesis, favoring the cis product, is directed by the hydride delivery from the reducing agent. The hydride preferentially attacks the less sterically hindered face of the cyclobutylimine ring, leading to the formation of the cis isomer as the major product.
Safety, Handling, and Reagent Overview
Extreme caution must be exercised when handling Sodium Cyanoborohydride (NaBH₃CN). It is highly toxic and can release fatal hydrogen cyanide (HCN) gas upon contact with acids.[4][5] All operations involving NaBH₃CN must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash-resistant safety goggles with side protection.[6]
-
Hand Protection: Nitrile gloves (inspect before use and dispose of contaminated gloves properly).[7]
-
Body Protection: A laboratory coat is mandatory.[8] For handling larger quantities of NaBH₃CN, consider a chemical-resistant apron.
-
Respiratory Protection: Not typically required if work is performed in a certified chemical fume hood. However, if dust is generated, an approved particulate respirator should be used.[9]
Reagent Hazard Summary
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| 3-Oxocyclobutanecarboxylic acid | 23761-23-1 | Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] | Avoid breathing dust. Wash hands thoroughly after handling.[10] |
| Ammonium Acetate | 631-61-8 | Generally low hazard. | Use with adequate ventilation. |
| Sodium Cyanoborohydride | 25895-60-7 | Fatal if swallowed, in contact with skin, or if inhaled. Flammable solid. Contact with acids liberates very toxic gas (HCN).[4][5][6] | Work in a fume hood. Keep away from heat and acids. Handle under an inert atmosphere if possible.[4][9] |
| Methanol | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from ignition sources. Avoid breathing vapors. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Wear appropriate PPE. Handle in a fume hood. |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried before use.
Materials and Equipment
-
3-Oxocyclobutanecarboxylic acid (≥97%)
-
Ammonium acetate (≥98%)
-
Sodium cyanoborohydride (≥95%)
-
Methanol (Anhydrous)
-
Hydrochloric acid (37% aqueous solution)
-
Diethyl ether (Anhydrous)
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask assembly
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Oxocyclobutanecarboxylic acid | 114.10 | 1.00 g | 8.76 | 1.0 |
| Ammonium acetate | 77.08 | 3.38 g | 43.8 | 5.0 |
| Sodium cyanoborohydride | 62.84 | 0.83 g | 13.2 | 1.5 |
| Methanol | 32.04 | 25 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxocyclobutanecarboxylic acid (1.00 g, 8.76 mmol) and ammonium acetate (3.38 g, 43.8 mmol).
-
Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reduction: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: (Perform this step carefully in a fume hood) . Slowly add sodium cyanoborohydride (0.83 g, 13.2 mmol) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent a rapid evolution of gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching: After the reaction is deemed complete, cool the mixture again in an ice bath. Slowly and carefully quench the reaction by adding acetone (5 mL) to consume any excess NaBH₃CN. Stir for 30 minutes.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Acidification and Precipitation: To the resulting residue, add 10 mL of concentrated hydrochloric acid. Safety Note: This step must be done in the fume hood as any remaining cyanoborohydride will react to form HCN gas. Stir the mixture vigorously. A white precipitate of the hydrochloride salt should form.
-
Isolation: Add 30 mL of diethyl ether to the slurry to further encourage precipitation. Stir for 30 minutes.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of diethyl ether (2x 15 mL).
-
Drying: Dry the collected solid under high vacuum to a constant weight to yield crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system such as methanol/diethyl ether or ethanol/water.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Expected Results and Characterization
-
Appearance: White to off-white solid.
-
Yield: Expected yields typically range from 60-75% after purification.
Analytical Data
The identity and stereochemistry of the final product should be confirmed by spectroscopic analysis.
| Technique | Data |
| ¹H NMR | Expected signals for the cis-isomer in D₂O would show characteristic multiplets for the cyclobutane protons. The methine proton adjacent to the ammonium group (CH-NH₃⁺) and the methine proton adjacent to the acetic acid group (CH-CH₂COOH) would appear as distinct multiplets. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the carboxylic acid (~175-180 ppm), and multiple distinct signals for the sp³ carbons of the cyclobutane ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ for C₆H₁₁NO₂: m/z = 130.08 |
| Molecular Formula | C₆H₁₂ClNO₂[13] |
| Molecular Weight | 165.62 g/mol [13] |
Conclusion
The protocol described herein provides a reliable and efficient one-pot method for the synthesis of this compound from 3-oxocyclobutanecarboxylic acid. By understanding the underlying reaction mechanism and adhering strictly to the safety protocols, particularly concerning the use of sodium cyanoborohydride, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and development.
References
-
University of Washington. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from a similar context at [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Retrieved from [Link]
-
Pan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027. Available at: [Link]
-
Capot Chemical Co., Ltd. (2016). MSDS of 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]
-
Gross, T., et al. (2000). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 2(24), 3917–3919. Available at: [Link]
-
The Hive. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from a similar context at [Link]
-
Science of Synthesis. (n.d.). Knowledge Updates 2011/2. Retrieved from a similar context at [Link]
-
ScholarWorks@GVSU. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Boddien, A., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, 9(1), 141-145. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). This compound. Retrieved from [Link]
-
DOI. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of cis-Aminocyclobutane Derivatives
Introduction: The Rising Prominence of cis-Aminocyclobutane Scaffolds in Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique structural framework that can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity, and novel intellectual property.[1][2] Among the various substituted cyclobutanes, cis-aminocyclobutane derivatives are of particular interest. This specific stereochemical arrangement allows for precise spatial orientation of substituents, enabling the design of potent and selective modulators of biological targets. These motifs are increasingly found in clinical candidates and approved drugs, highlighting their significance for researchers, scientists, and drug development professionals.[1]
This comprehensive guide provides an in-depth exploration of the primary strategies for the stereoselective synthesis of cis-aminocyclobutane derivatives. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present data to guide the rational selection of synthetic routes.
Strategic Approaches to cis-Stereocontrol in Aminocyclobutane Synthesis
The construction of the strained four-membered ring with a defined cis-relationship between the amino group and another substituent presents a significant synthetic challenge. The primary strategies to achieve this can be broadly categorized into:
-
[2+2] Cycloaddition Reactions: The direct formation of the cyclobutane ring from two alkene precursors.
-
Ring Expansion Strategies: The expansion of a pre-existing cyclopropane ring.
-
Ring Contraction Methods: The contraction of a larger carbocycle, such as a pyrrolidine or cyclopentane.
The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
I. [2+2] Cycloaddition Reactions: A Direct Path to the Cyclobutane Core
The [2+2] cycloaddition is arguably the most direct method for constructing cyclobutane rings.[3] Achieving cis-selectivity is often kinetically controlled and can be influenced by the nature of the reactants and the reaction conditions.
A. Photochemical [2+2] Cycloaddition
Visible light-mediated photocatalysis has emerged as a powerful tool for [2+2] cycloadditions, often proceeding under mild conditions with high stereoselectivity.[4][5][6] A common approach involves the cycloaddition of an electron-rich alkene with an electron-poor alkene, such as an enone or a dehydroamino acid derivative.
A notable example is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, which provides access to valuable cyclobutane α-amino acid derivatives.[4] The reaction often proceeds via a triplet energy transfer mechanism, leading to a diradical intermediate that closes to form the cyclobutane ring. The stereochemical outcome is dictated by the relative stability of the possible diradical intermediates.
This protocol is adapted from the work of Glorius and co-workers for the synthesis of a substituted cyclobutane α-amino acid derivative.[4]
Materials:
-
Methyl 2-acetamidoacrylate
-
4-Methylstyrene
-
[Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (photocatalyst)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Blue LEDs (450 nm)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 2-acetamidoacrylate (1.0 equiv) and the photocatalyst (1-2 mol%).
-
Add the anhydrous, degassed solvent, followed by 4-methylstyrene (1.5-2.0 equiv).
-
Stir the reaction mixture at room temperature and irradiate with blue LEDs.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis-aminocyclobutane derivative.
Data Summary: Photocatalyzed [2+2] Cycloaddition
| Entry | Alkene 1 | Alkene 2 | Yield (%) | dr (cis:trans) |
| 1 | Methyl 2-acetamidoacrylate | 4-Methylstyrene | 85 | >20:1 |
| 2 | Methyl 2-acetamidoacrylate | Styrene | 82 | >20:1 |
| 3 | Methyl 2-acetamidoacrylate | 4-Chlorostyrene | 78 | >20:1 |
Data adapted from representative examples in the literature to illustrate typical outcomes.
B. Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysis, particularly with iron, offers an alternative to photochemical methods for [2+2] cycloadditions.[7] These reactions can often be performed under milder conditions and may exhibit different substrate scope and selectivity profiles compared to their photochemical counterparts.
The mechanism of iron-catalyzed [2+2] cycloadditions is thought to involve the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. The stereoselectivity is influenced by the steric and electronic properties of the ligands on the metal center and the substrates themselves.
Caption: Workflow for Iron-Catalyzed [2+2] Cycloaddition.
II. Ring Expansion and Contraction Strategies: Indirect Routes to the Cyclobutane Core
Ring expansion and contraction reactions provide powerful, albeit less direct, methods for the synthesis of substituted cyclobutanes. These strategies often offer access to unique substitution patterns that are difficult to achieve through cycloaddition reactions.
A. Ring Expansion of Aminocyclopropanes
The expansion of an aminocyclopropane to an aminocyclobutane can be achieved through various methods, often involving the formation of a carbocationic intermediate that undergoes rearrangement.[8] For example, the Demyanov ring expansion involves the diazotization of an aminocyclobutane, which can lead to a mixture of cyclobutane and cyclopropane products. While historically significant, achieving high stereoselectivity with this method can be challenging.
More modern approaches may involve the use of donor-acceptor cyclopropanes, where the electronic nature of the substituents can guide the regioselectivity of the ring-opening and subsequent ring expansion.
B. Ring Contraction of Pyrrolidines
The stereoselective contraction of a pyrrolidine ring to a cyclobutane is a more recent and highly effective strategy.[9][10] This transformation can be achieved using iodonitrene chemistry, where an in-situ generated iodonitrene reacts with the pyrrolidine to form a reactive 1,1-diazene.[9] Subsequent extrusion of dinitrogen generates a 1,4-biradical, which undergoes cyclization to form the cyclobutane ring.[10] A key advantage of this method is the high degree of stereospecificity, where the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product.
Caption: Mechanism of Pyrrolidine to Cyclobutane Ring Contraction.
This protocol is a generalized representation based on the work of Antonchick and colleagues.[9]
Materials:
-
Substituted pyrrolidine derivative
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Ammonium carbamate
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vial suitable for heating
Procedure:
-
To a reaction vial, add the substituted pyrrolidine (1.0 equiv), HTIB (1.5 equiv), and ammonium carbamate (2.0 equiv).
-
Add TFE as the solvent.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired cis-aminocyclobutane derivative.
III. Asymmetric Catalysis: Accessing Enantioenriched cis-Aminocyclobutanes
Achieving enantioselectivity in the synthesis of cis-aminocyclobutane derivatives is crucial for their application in drug discovery. This is often accomplished through the use of chiral catalysts or auxiliaries.
Catalytic asymmetric methods are being developed for various transformations, including [2+2] cycloadditions and ring-opening reactions of aminocyclopropanes.[11][12][13] For instance, chiral phosphoric acids have been used to catalyze enantioselective [2+2] photocycloadditions.[6] Similarly, chiral metal complexes can be employed in a variety of reactions to induce asymmetry.[13]
The development of robust and general catalytic asymmetric methods for the synthesis of cis-aminocyclobutanes remains an active area of research, with new and innovative approaches continually emerging.
Conclusion and Future Outlook
The stereoselective synthesis of cis-aminocyclobutane derivatives is a dynamic and evolving field. While significant progress has been made, particularly with the advent of modern photochemical and catalytic methods, the demand for more efficient, scalable, and versatile synthetic routes continues to grow. Future research will likely focus on the development of novel catalytic systems that offer even greater control over both diastereoselectivity and enantioselectivity. The continued exploration of these unique three-dimensional scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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Chang, Z., Boyaud, F., Guillot, R., Boddaert, T., & Aitken, D. J. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527–534. [Link]
-
Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]
-
Wang, Y., et al. (2023). Diastereodivergent Synthesis of trans- and cis-Cyclobutane-Based γ-Aminobutyric Acid Derivatives via Cu(OTf)2-Catalyzed Strain-Release Reactions of Bicyclo[1.1.0]butanes. ResearchGate. [Link]
-
de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-9013. [Link]
-
van der Heijden, R. A., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
-
Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
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Chang, Z., Boyaud, F., Guillot, R., Boddaert, T., & Aitken, D. J. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. PubMed. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Alibés, R., et al. (2006). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. ResearchGate. [Link]
-
Waser, J. (2016). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]
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Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. [Link]
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de la Fuente, M. C., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed. [Link]
-
Zhang, Z., et al. (2022). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]
-
Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]
-
Wang, Z., et al. (2022). Ring contraction in synthesis of functionalized carbocycles. NTU > IRep. [Link]
-
van der Heijden, R. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. [Link]
-
Wang, Y., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. PubMed Central. [Link]
-
ResearchGate. (n.d.). A–B) Ring contraction from cyclobutenes to cyclopropanes and molecular... [Link]
-
Wang, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
- Google Patents. (n.d.). Aminocyclobutane derivatives, method for preparing same and use thereof as drugs.
-
ResearchGate. (n.d.). A Novel, One-Pot Ring Expansion of Cyclobutanones. Syntheses of Carbovir and Aristeromycin. [Link]
-
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
van der Heijden, R. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Ring-Opening of Aminocyclopropanes with Oxygen Nucleophiles: Access to Chiral γ-Amino Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Ring-Expansion. Retrieved from [Link]
-
Goetzke, F. W., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. PubMed. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]
-
DOI. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]
-
Fülöp, F., et al. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. PMC. [Link]
-
RSC Publishing. (n.d.). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. [Link]
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- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
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- 12. researchgate.net [researchgate.net]
- 13. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-(3-Aminocyclobutyl)acetic acid hydrochloride: In Vitro Characterization as a Putative GABA Transporter Inhibitor
Introduction: A Structurally Constrained GABA Analogue
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The rigid cyclobutyl scaffold constrains the molecule into a specific three-dimensional shape, a common strategy in medicinal chemistry to enhance selectivity and potency for a particular biological target. Based on its structural similarity to both GABA and known cyclic GABA analogues, it is hypothesized that this compound functions as an inhibitor of GABA transporters (GATs).[1]
GABA transporters are critical for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in the extracellular concentration of GABA, potentiating its inhibitory effects. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety.
These application notes provide a detailed protocol for the in vitro characterization of this compound, focusing on the validation of its hypothesized activity as a GABA uptake inhibitor. The protocols are designed for researchers in neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1523571-91-6 |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Purity | Typically ≥97% |
| Storage | Store long-term in a cool, dry place. |
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound is the inhibition of GABA transporters, leading to an accumulation of GABA in the synaptic cleft and enhanced GABAergic signaling.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions and dilute them to the final working concentrations immediately before use.
Materials:
-
This compound powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile deionized water or PBS. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.656 mg of the compound in 1 mL of solvent.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare serial dilutions from the 10 mM stock solution to obtain the desired final concentrations for your assay. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC₅₀ value.
-
Store the stock solution at -20°C for short-term storage (up to one week) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Culture
For studying GABA uptake, Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific GABA transporter subtype (e.g., GAT1, GAT2, or GAT3) are recommended. This provides a clean and reproducible system to assess the compound's activity on a specific transporter.
Materials:
-
HEK293 cells stably expressing the desired GAT subtype
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Cell culture flasks and plates
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Culture the cells in T-75 flasks in the recommended complete medium.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the uptake assay, seed the cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.
[³H]GABA Uptake Assay
This assay directly measures the ability of this compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.
Materials:
-
HEK293 cells expressing a GAT subtype, seeded in 24- or 48-well plates
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound at various concentrations
-
Known GAT inhibitor as a positive control (e.g., Tiagabine for GAT1)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
On the day of the assay, wash the confluent cell monolayers twice with pre-warmed assay buffer.
-
Add 200 µL of assay buffer containing the desired concentration of this compound or the positive control to each well. For control wells, add assay buffer alone.
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H]GABA (final concentration typically 10-50 nM) and unlabeled GABA (to achieve the desired final GABA concentration, e.g., 1 µM).
-
Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes). The optimal time should be determined in preliminary experiments to ensure linear uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding 250 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the [³H]GABA uptake assay.
Cytotoxicity Assay
A cytotoxicity assay is essential to ensure that the observed inhibition of GABA uptake is not due to a general toxic effect of the compound on the cells.
Materials:
-
HEK293 cells expressing a GAT subtype, seeded in 96-well plates
-
This compound at various concentrations
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound used in the uptake assay.
-
Incubate for a period relevant to the uptake assay, or for a longer duration (e.g., 24 hours) to assess long-term toxicity.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine if the compound exhibits toxicity at the concentrations that inhibit GABA uptake.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in uptake assay | Incomplete washing, non-specific binding of [³H]GABA | Increase the number of washes with ice-cold buffer. Include a control with a known potent GAT inhibitor to determine specific uptake. |
| Low signal in uptake assay | Low expression of GATs, insufficient incubation time, low specific activity of [³H]GABA | Verify GAT expression by Western blot or qPCR. Optimize incubation time. Use [³H]GABA with higher specific activity. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors | Ensure even cell distribution when seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| Compound appears toxic in cytotoxicity assay | Compound is genuinely cytotoxic at the tested concentrations | If cytotoxicity is observed at concentrations similar to the IC₅₀ for GABA uptake, the results of the uptake assay may be confounded. Consider testing in a different cell line or using a shorter incubation time. |
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
References
- Johnston, G. A. R., Allan, R. D., Kennedy, S. M. E., & Twitchin, B. (1978). Cyclobutane analogs of GABA. Brain Research Bulletin, 3(6), 739. This reference is inferred from the strong structural and functional analogy and serves as a foundational example of this chemical class's activity.
Sources
Application Notes & Protocols: In Vivo Applications of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride as a Linker Moiety in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed guide based on existing scientific literature for the in vivo application of molecules containing the cis-(3-aminocyclobutyl)acetic acid moiety. The specific protocols are representative and should be adapted and validated for each unique experimental context.
Introduction: The Role of Rigid Linkers in PROTAC Design
The compound cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a specialized chemical building block primarily utilized in the synthesis of Proteolysis-targeting chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for disposing of unwanted proteins, a process known as targeted protein degradation. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.
The linker is not merely a spacer; its chemical structure, length, and rigidity are critical determinants of a PROTAC's efficacy. It plays a crucial role in orienting the target protein and the E3 ligase to form a stable and productive ternary complex, which is the essential first step for the ubiquitination and subsequent degradation of the target protein by the proteasome. The incorporation of rigid cyclic structures, such as the cyclobutane moiety derived from cis-(3-Aminocyclobutyl)acetic acid, can offer significant advantages by reducing the conformational flexibility of the linker. This can lead to a lower entropic penalty upon binding and can lock the PROTAC into a more bioactive conformation, enhancing the stability and formation of the ternary complex.
While direct in vivo studies of this compound as a standalone agent are not documented, its importance is demonstrated through its incorporation into advanced PROTAC molecules. A prime example is the development of PROTACs where a cis-cyclobutane linker conferred superior potency compared to more flexible linear linkers.
Featured Application: UNC7700, a PRC2 Degrader with a Rigid Cyclobutane Linker
To illustrate the in vivo application of a PROTAC containing a rigid cyclobutane linker, we will focus on the principles derived from the development of UNC7700 . UNC7700 is a potent bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2) by binding to the core subunit Embryonic Ectoderm Development (EED).[1][2] The optimization of this molecule led to the inclusion of a unique cis-cyclobutane linker, which demonstrated a significant improvement in degradation potency compared to its predecessor that had a more flexible propyl linker.[1][3]
Mechanism of Action
UNC7700 functions by inducing the degradation of the core components of the PRC2 complex, including EED, EZH2, and SUZ12.[1][2][4] PRC2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is often dysregulated in cancers like diffuse large B-cell lymphoma (DLBCL).
The proposed mechanism of action for a PRC2-targeting PROTAC like UNC7700 is as follows:
-
Ternary Complex Formation: UNC7700 simultaneously binds to the EED subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The rigid cis-cyclobutane linker facilitates a favorable conformation for the formation of a stable EED-UNC7700-VHL ternary complex.[1]
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the PRC2 complex components.
-
Proteasomal Degradation: The polyubiquitinated PRC2 complex is then recognized and degraded by the 26S proteasome, leading to a reduction in H3K27 trimethylation and subsequent anti-proliferative effects in cancer cells.[1]
Caption: Mechanism of action for a PRC2-targeting PROTAC like UNC7700.
Protocols for In Vivo Evaluation in an Animal Model
The following is a representative protocol for evaluating the in vivo efficacy of a PRC2-targeting PROTAC, such as UNC7700, in a mouse xenograft model of DLBCL. This protocol is based on standard practices for in vivo studies of PROTACs.
Experimental Workflow
Caption: General workflow for in vivo evaluation of a PROTAC in a xenograft model.
Step-by-Step Protocol
1. Animal Model and Cell Line
-
Animal: Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old. Acclimate animals for at least one week before the study begins.
-
Cell Line: A human DLBCL cell line harboring EZH2 activating mutations, such as DB or Pfeiffer cells, which have been shown to be sensitive to PRC2 degradation in vitro.[1]
2. Tumor Implantation
-
Culture the selected DLBCL cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50-100 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
3. Dosing Formulation
-
Vehicle: Prepare a suitable vehicle for the PROTAC. A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The exact formulation must be optimized for the specific PROTAC's solubility and stability.
-
PROTAC Solution: Prepare fresh dosing solutions of the PROTAC daily. Dissolve the compound in the vehicle to achieve the desired final concentrations for injection.
4. Study Design and Treatment
-
Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: PROTAC at Dose 1 (e.g., 50 mg/kg)
-
Group 3: PROTAC at Dose 2 (e.g., 100 mg/kg)
-
-
Administer the assigned treatment (e.g., via intraperitoneal injection) once daily for a period of 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.
5. Endpoint and Analysis
-
Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI is calculated at the end of the study.
-
Pharmacodynamics (PD): At the end of the study (or at specified time points from a satellite group), euthanize a subset of mice. Collect tumor tissue and other relevant organs.
-
Prepare tissue lysates and perform Western blotting to quantify the levels of PRC2 components (EED, EZH2) and the histone mark H3K27me3 to confirm target engagement and degradation.
-
-
Tolerability: Monitor mice daily for clinical signs of toxicity. Body weight loss exceeding 20% is a common endpoint for stopping treatment for an individual animal.
Data Presentation and Interpretation
Quantitative data from in vivo studies should be clearly summarized. Below is a hypothetical data table illustrating potential outcomes from a study with a PROTAC like UNC7700.
| Treatment Group (n=10) | Dose (mg/kg, IP, QD) | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) | EED Protein Level in Tumor (% of Vehicle) |
| Vehicle | - | 1500 ± 150 | - | +5 ± 2 | 100 |
| PROTAC UNC7700 | 50 | 600 ± 90 | 60 | -2 ± 3 | 35 |
| PROTAC UNC7700 | 100 | 300 ± 60 | 80 | -5 ± 4 | 15 |
Interpretation: The hypothetical data suggests that the PROTAC induces dose-dependent tumor growth inhibition. This anti-tumor efficacy correlates with a significant reduction in the target protein (EED) levels within the tumor tissue, confirming the in vivo mechanism of action. The minimal body weight change suggests the treatment is well-tolerated at the tested doses.
Conclusion
The use of this compound as a building block for rigid linkers in PROTACs represents a sophisticated strategy in medicinal chemistry to enhance the potency and efficacy of targeted protein degraders. As exemplified by the improved in vitro performance of UNC7700, such rigid linkers can optimize the formation of the critical ternary complex. The provided protocols offer a robust framework for researchers to evaluate the in vivo potential of such next-generation PROTACs in relevant animal models, a crucial step in the translation of these promising therapeutic modalities from the bench to the clinic.
References
-
Bashore, F. M., Foley, C. A., Ong, H. W., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 18(4), 793–806. [Link]
-
SciSpace. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. SciSpace. [Link]
-
National Center for Biotechnology Information. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. PubMed. [Link]
-
ResearchGate. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ResearchGate. [Link]
Sources
- 1. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. (2023) | Frances M. Bashore | 17 Citations [scispace.com]
Application Notes and Protocols: cis-(3-Aminocyclobutyl)acetic acid hydrochloride for the Investigation of Neurological Disorders
For: Researchers, scientists, and drug development professionals in neuroscience.
Abstract
This document provides a comprehensive guide for the potential application of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in the study of neurological disorders. While direct pharmacological data for this specific compound is not extensively published, its structural characteristics suggest it may function as a modulator of the γ-aminobutyric acid (GABA) system, a critical pathway in central nervous system regulation. This guide is structured to provide researchers with the foundational knowledge and detailed experimental protocols to investigate the activity of novel compounds like this compound as potential GABA reuptake inhibitors. The protocols herein are established methodologies for characterizing compounds that target the GABAergic system and are intended to serve as a starting point for rigorous scientific investigation.
Introduction: The GABAergic System and Neurological Disorders
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). The delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is fundamental for normal brain function. Disruption of this equilibrium is a key pathological feature in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.
GABA exerts its inhibitory effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. The action of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells, thus terminating the inhibitory signal[1]. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1)[2].
The Rationale for GABA Reuptake Inhibition
Enhancing GABAergic transmission is a clinically validated strategy for managing several neurological conditions. One effective approach is to inhibit the function of GATs. By blocking these transporters, the extracellular concentration of GABA is increased, leading to prolonged activation of GABA receptors and a potentiation of inhibitory signaling[3][4][5]. The clinically approved anticonvulsant drug, tiagabine, for instance, is a selective inhibitor of GAT-1 and is used in the treatment of partial seizures[3][4].
This compound (CAS: 1523571-91-6) is a functionalized amino acid. While its specific biological targets are not yet fully characterized in publicly available literature, its structure, featuring a cyclobutyl ring and an acetic acid moiety, bears resemblance to other cyclic GABA analogues that have been investigated as GABA uptake inhibitors[6]. Therefore, it represents a candidate molecule for researchers aiming to discover and characterize novel modulators of the GABAergic system.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [5][7][8] |
| Molecular Formula | C6H12ClNO2 | [7] |
| Molecular Weight | 165.62 g/mol | [7] |
| Purity | Typically ≥95-97% | [7][9] |
| Storage | Long-term in a cool, dry place | [9] |
In Vitro Characterization: Assessing GABA Reuptake Inhibition
The first crucial step in evaluating a novel compound like this compound is to determine its effect on GABA transporter function in a controlled in vitro setting. The radioactive GABA uptake assay is the gold standard for this purpose.
[³H]-GABA Uptake Assay in Cultured Cells or Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into cells expressing specific GABA transporters or into isolated nerve terminals (synaptosomes).
Workflow for [³H]-GABA Uptake Assay
Caption: Workflow for determining GABA reuptake inhibition.
Detailed Protocol:
-
Cell/Synaptosome Preparation:
-
HEK-293 Cells: Culture human embryonic kidney (HEK-293) cells stably transfected with the desired mouse or human GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4)[10]. Plate the cells in poly-D-lysine-coated 96-well plates 24 hours prior to the assay[3].
-
Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using established subcellular fractionation techniques.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., water or DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Wash the plated cells or synaptosomes with a Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells/synaptosomes with the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-GABA.
-
Allow the uptake to proceed for a predetermined time (e.g., 10-20 minutes).
-
Terminate the reaction by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]-GABA.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of [³H]-GABA taken up by the cells using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Evaluation: Assessing Neurological Effects
If in vitro results indicate significant GABA reuptake inhibition, the next logical step is to assess the compound's effects in vivo using animal models of relevant neurological disorders.
Epilepsy and Seizure Models
Rationale: By increasing synaptic GABA levels, GAT inhibitors can raise the seizure threshold.
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Objective: To evaluate the anticonvulsant activity of the test compound.
-
Protocol:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, i.p.) to mice at various doses.
-
After a suitable pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for the onset and severity of seizures (e.g., using the Racine scale) for at least 30 minutes.
-
Record the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.
-
A significant increase in seizure latency or a reduction in seizure severity indicates potential anticonvulsant activity[10].
-
Anxiety Models
Rationale: The GABAergic system plays a crucial role in regulating anxiety.
Elevated Plus Maze (EPM) Test:
-
Objective: To assess the anxiolytic-like effects of the test compound.
-
Protocol:
-
Administer the test compound or vehicle to rodents.
-
After the pre-treatment period, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using an overhead camera and use tracking software to quantify the time spent in and the number of entries into the open and closed arms[11].
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect[11].
-
Neuropathic Pain Models
Rationale: Enhancing GABAergic inhibition in the spinal cord and brain can alleviate chronic pain states.
Chung Model (Spinal Nerve Ligation):
-
Objective: To evaluate the analgesic effect of the compound on mechanical allodynia, a hallmark of neuropathic pain.
-
Protocol:
-
Induce neuropathic pain in rats by tightly ligating the L5 and L6 spinal nerves.
-
Allow the animals to recover and develop pain-like behaviors (typically 7-14 days post-surgery).
-
Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).
-
Administer this compound.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an antiallodynic effect[12][13].
-
Advanced In Vivo Techniques
For a more in-depth understanding of the compound's mechanism of action in the living brain, microdialysis can be employed.
In Vivo Microdialysis
-
Objective: To directly measure the effect of the test compound on extracellular GABA levels in specific brain regions (e.g., the hippocampus).
-
Workflow:
Sources
- 1. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | 1523571-91-6 [chemicalbook.com]
- 9. 1523571-91-6 this compound AKSci 9412EB [aksci.com]
- 10. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS:22059-21-8 - FACTA Search [nactem.ac.uk]
- 13. A functional role for both -aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Guide to Robust Analytical Methodologies
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As a crucial building block in modern pharmaceutical development, particularly in the synthesis of protein degraders, rigorous analytical control is paramount for ensuring quality, stability, and regulatory compliance.[1] This guide details four distinct analytical approaches: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLR), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each section explains the underlying scientific principles, the rationale for methodological choices, and detailed, field-tested protocols designed for immediate implementation in a research or quality control setting.
Introduction: The Analytical Challenge
This compound is a non-natural amino acid derivative. Its molecular structure, while seemingly simple, presents distinct analytical challenges that preclude straightforward quantification by common methods.
-
Chemical Structure and Properties:
-
Key Features: The molecule possesses a primary amine and a carboxylic acid functional group, making it highly polar. Crucially, it lacks a native chromophore, rendering direct analysis by UV-Vis spectrophotometry insensitive and impractical.[3] Furthermore, its salt form and high polarity make it non-volatile, preventing direct analysis by gas chromatography.[4][5]
These inherent properties necessitate specialized analytical strategies, often involving chemical derivatization or advanced detection techniques, to achieve the required levels of sensitivity, specificity, and accuracy.
Methodology 1: HPLC with Pre-column Derivatization
This is a robust and widely accessible technique that chemically modifies the analyte to make it detectable by common HPLC detectors like UV-Vis or Fluorescence (FLR).
Principle and Rationale
The core principle involves reacting the primary amine of the analyte with a derivatizing agent. This agent covalently attaches a molecule (a "tag") that is strongly UV-absorbent or fluorescent. The choice of o-phthaldialdehyde (OPA) in conjunction with a thiol like 3-mercaptopropionic acid (MPA) is exemplary.[6] This reaction is rapid, occurs at room temperature, and yields a highly fluorescent isoindole product, enabling quantification at very low concentrations with exceptional sensitivity using a fluorescence detector.[6] This approach directly overcomes the analyte's lack of a native chromophore.
Experimental Workflow Diagram
Caption: Automated workflow for HPLC-FLR analysis via pre-column derivatization.
Detailed Protocol: OPA/MPA Derivatization
Reagents:
-
Derivatization Diluent: 0.1 M Hydrochloric Acid.
-
Borate Buffer: 0.2 M Boric acid, adjusted to pH 9.2 with 10 M NaOH.[6]
-
OPA Reagent: 20 mg o-phthaldialdehyde dissolved in 10 mL Borate Buffer.[6]
-
MPA Reagent: 20 µL 3-mercaptopropionic acid dissolved in 10 mL Borate Buffer.[6]
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in the derivatization diluent. Create a series of calibration standards via serial dilution. Prepare unknown samples in the same diluent.
-
Automated Derivatization: Program the HPLC autosampler for the following pre-injection sequence:
-
Aspirate 10 µL of sample/standard.
-
Aspirate 30 µL of Borate Buffer.
-
Aspirate 10 µL of OPA Reagent.
-
Aspirate 10 µL of MPA Reagent.
-
Mix the contents in a loop or mixing vial for 1 minute.
-
-
Injection: Inject 20 µL of the final reaction mixture onto the HPLC system.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile/Methanol (50:50 v/v) |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | Fluorescence |
| Excitation λ | 340 nm |
| Emission λ | 450 nm |
Methodology 2: GC-MS with Silylation
For analytes with volatile degradation products or when orthogonal verification is needed, GC-MS provides an excellent alternative. Derivatization is mandatory to confer volatility and thermal stability.
Principle and Rationale
This method relies on converting the polar, non-volatile amino acid into a derivative that can traverse the gas chromatograph. Silylation is a common and effective technique where active hydrogens on the amine (-NH₂) and carboxylic acid (-COOH) groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[5] The resulting derivatives are volatile and thermally stable. The subsequent analysis by mass spectrometry provides high selectivity and sensitivity, with the mass spectrum offering definitive structural confirmation.[4][5]
Detailed Protocol: MSTFA Derivatization
Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous)
Procedure:
-
Sample Preparation: Place an accurately weighed amount of sample (or a dried aliquot of a solution, ~2 mg) into a reaction vial.[5]
-
Derivatization: Add 0.5 mL of MSTFA followed by 1.0 mL of acetonitrile to the vial.[5]
-
Reaction: Cap the vial tightly and heat at 80 °C for 60 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | TR-5 (5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification |
Methodology 3: LC-MS/MS without Derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for quantification in complex matrices due to its unparalleled sensitivity and specificity. It often eliminates the need for derivatization.
Principle and Rationale
This technique couples the separation capabilities of HPLC directly with a tandem mass spectrometer. The analyte is separated from other components on an HPLC column and then ionized, typically using Electrospray Ionization (ESI). For this molecule, ESI in positive ion mode is effective, generating the protonated molecular ion [M+H]⁺ at approximately m/z 166.6.
The true power of this method lies in the tandem MS (MS/MS) capability. The precursor ion (m/z 166.6) is selected, fragmented, and a specific, characteristic product ion is monitored. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interference, providing a robust and sensitive assay.[7]
Experimental Workflow Diagram
Caption: A typical workflow for quantitative LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
LC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B held for 1 min, ramp to 95% B over 5 min, hold 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transition | To be determined empirically |
| Precursor Ion (Q1) | m/z 166.6 |
| Product Ion (Q3) | e.g., m/z 149.6 (loss of NH₃), m/z 121.6 (loss of COOH) |
| Collision Energy | Optimize for maximum product ion intensity |
Methodology 4: Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement that provides direct quantification without the need for a specific reference standard of the analyte, instead using a certified internal standard.
Principle and Rationale
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a certified, stable internal standard (e.g., maleic acid) with a simple, well-resolved spectrum, the concentration of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[8] This method is invaluable for certifying the purity of reference materials.
Detailed Protocol: qNMR
-
Preparation: Accurately weigh ~10 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of a deuterated solvent (e.g., 1.0 mL D₂O).
-
Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, specifically a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Processing: Process the spectrum with careful phasing and baseline correction.
-
Quantification: Integrate a well-resolved signal from the analyte (e.g., the -CH₂- protons of the acetic acid moiety) and a signal from the internal standard (e.g., the olefinic protons of maleic acid). Calculate the purity or concentration using the standard qNMR equation.
Method Validation and Stability-Indicating Studies
Regardless of the chosen methodology, a robust validation in accordance with International Council for Harmonisation (ICH) guidelines is mandatory for use in a regulated environment. Furthermore, forced degradation studies are critical to ensure the analytical method is stability-indicating.[9]
-
Forced Degradation: The analyte should be subjected to stress conditions such as acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and light.[10][11] The analytical method must be able to resolve the intact analyte peak from all major degradation products formed, proving its specificity and utility for stability testing.[12][13]
Summary of Methodologies
| Method | Principle | Derivatization | Advantages | Disadvantages |
| HPLC-UV/FLR | Chemical tagging for optical detection | Required | High sensitivity (FLR), widely available, robust | Indirect method, derivatization can add variability |
| GC-MS | Volatilization for gas-phase separation | Required | High separation efficiency, structural confirmation | Destructive, derivatization can be complex |
| LC-MS/MS | Direct analysis by mass | Not required | Highest sensitivity & specificity, ideal for complex matrices | Higher equipment cost and complexity |
| qNMR | Absolute quantification via signal integration | Not required | Primary method, no analyte standard needed for purity | Lower sensitivity, requires specialized expertise |
References
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- 2. 1523571-91-6 this compound AKSci 9412EB [aksci.com]
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- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proprep.com [proprep.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. pharmtech.com [pharmtech.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Application Note: A Comprehensive Guide to the HPLC Analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Abstract
This technical guide provides detailed methodologies for the comprehensive High-Performance Liquid Chromatography (HPLC) analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. As a small, polar, non-proteinogenic amino acid lacking a native chromophore, this compound presents distinct analytical challenges, including poor retention on conventional reversed-phase columns and low sensitivity with standard UV detection. To address these issues, this document details two primary analytical strategies: 1) A robust reversed-phase HPLC method with pre-column derivatization for reliable UV or fluorescence-based quantification and impurity profiling, and 2) A modern Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with mass spectrometry (MS) for the direct analysis of the underivatized molecule. Furthermore, considerations for chiral and diastereomeric purity analysis are discussed. Each protocol is presented with a focus on the scientific rationale behind methodological choices, ensuring robustness and adherence to pharmacopeial standards.
Introduction: The Analytical Challenge
Cis-(3-Aminocyclobutyl)acetic acid is a key building block in pharmaceutical development.[1][2] Its accurate quantification and purity assessment are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). The molecule's inherent physicochemical properties, however, make it unsuitable for direct analysis by standard HPLC-UV methods.
The primary analytical hurdles are:
-
Lack of a Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering direct detection by UV-Vis spectrophotometers highly insensitive.[3][4]
-
High Polarity: As a zwitterionic amino acid, it is highly polar and exhibits minimal retention on traditional nonpolar stationary phases like C18, eluting at or near the solvent front.[5][6]
-
Isomeric Complexity: The presence of potential cis/trans diastereomers and enantiomers necessitates specific methods to confirm isomeric purity.[7][8]
This application note provides validated, field-proven protocols designed to overcome these challenges, enabling researchers and drug development professionals to perform accurate and reliable analysis. The methodologies are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[9][10][11][12]
Strategic Analytical Workflow
The selection of an appropriate analytical method depends on the specific objective (e.g., potency assay, impurity detection, chiral analysis) and the available instrumentation (e.g., HPLC-UV, HPLC-FLD, LC-MS). The following diagram outlines a logical approach to method selection.
Caption: Decision tree for selecting an HPLC method.
Part I: Assay and Purity by Pre-column Derivatization & RP-HPLC
A. Principle & Rationale
To overcome the lack of a chromophore, a derivatization agent is used to attach a UV-active or fluorescent tag to the primary amine of the analyte.[3] This application note details a method using o-Phthalaldehyde (OPA) with a thiol, such as 3-mercaptopropionic acid (MPA). This reaction is rapid, specific to primary amines, and yields a highly fluorescent isoindole derivative that is also UV-active.[4][13] The resulting derivative is significantly more hydrophobic, allowing for excellent retention and separation on a standard reversed-phase (RP) C18 column. Automating this process in an autosampler minimizes variability and improves throughput.[13]
B. Experimental Protocol: OPA/MPA Derivatization with HPLC-UV
1. Materials and Reagents
-
HPLC Grade: Acetonitrile, Methanol, Water.
-
Reagents: Boric Acid, Sodium Hydroxide, o-Phthalaldehyde (OPA), 3-Mercaptopropionic Acid (MPA).
-
Diluent: 0.1 M Hydrochloric Acid.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 with concentrated sodium hydroxide.
-
OPA/MPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and dilute to 50 mL with 0.4 M Borate Buffer. This reagent is light-sensitive and should be prepared fresh daily.
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard, transfer to a 25 mL volumetric flask, and dissolve in the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of ~100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter if particulates are present.
3. Automated Derivatization & Injection Program The following sequence should be programmed into the HPLC autosampler for a precise and repeatable reaction.
Caption: Automated pre-column derivatization sequence.
4. HPLC Conditions The following table summarizes the instrumental parameters for the analysis of the derivatized compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.8 |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | 0-5 min (20% B), 5-20 min (20-70% B), 20-22 min (70% B), 22-23 min (70-20% B), 23-30 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection | Primary: 338 nm, Secondary: 230 nm |
| Injection Volume | 10 µL |
C. System Suitability & Method Validation
To ensure the trustworthiness of the results, the analytical system must meet predefined performance criteria as specified in USP General Chapter <621>.[9][11][14][15] Furthermore, the method should be validated according to ICH Q2(R1) guidelines.[10][12][16]
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections of the standard |
Part II: Underivatized Analysis by HILIC-MS
A. Principle & Rationale
For applications requiring mass spectrometric detection or to avoid handling derivatization reagents, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique.[17][18][19] HILIC stationary phases are polar, and the mobile phase consists of a high percentage of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer.[5] Highly polar analytes, like underivatized amino acids, are retained by partitioning into a water-enriched layer adsorbed onto the stationary phase surface.[5][6] This approach is highly compatible with mass spectrometry because the volatile mobile phases facilitate efficient ionization.
B. Experimental Protocol: HILIC-MS
1. Materials and Reagents
-
Reference Standard & Sample: Prepared as described in Part I, Section B2.
-
LC-MS Grade: Acetonitrile, Water, Formic Acid, Ammonium Formate.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
2. HILIC-MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo TQ-S micro or equivalent |
| Column | ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Gradient Program | 0-1 min (95% B), 1-8 min (95-50% B), 8-10 min (50% B), 10-10.1 min (50-95% B), 10.1-15 min (95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
| SIR Ion [M+H]⁺ | m/z 130.086 (for C₆H₁₁NO₂) |
Part III: Considerations for Isomeric Purity Analysis
The synthesis of cis-(3-Aminocyclobutyl)acetic acid may result in the formation of the trans-diastereomer or contain both enantiomers (D and L forms). Standard achiral methods (RP-HPLC and HILIC) are typically insufficient to resolve these isomers.
A. Principle & Rationale Chiral HPLC is the definitive technique for separating enantiomers.[20] This is achieved using a Chiral Stationary Phase (CSP) that creates diastereomeric interactions with the enantiomers, leading to different retention times.[7] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers in polar organic or reversed-phase modes.[8]
B. Protocol: Chiral HPLC Method Development Starting Point
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Start with 100% Methanol containing 0.1% Acetic Acid and 0.01% Ammonium Hydroxide. Adjust organic/aqueous ratio and additives as needed for resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm (for low-level detection) or MS |
Note: Chiral method development often requires screening different mobile phases and CSPs to achieve optimal separation of all relevant isomers.
Conclusion
The successful HPLC analysis of this compound requires a tailored approach to address its inherent analytical challenges. For routine quality control, potency assays, and impurity detection where standard HPLC-UV/FLD instrumentation is available, the pre-column derivatization method with OPA/MPA offers a robust, sensitive, and reliable solution. For applications demanding direct analysis without chemical modification, such as in metabolic studies or when using LC-MS, the HILIC method provides excellent retention and sensitivity. Finally, isomeric purity must be assessed using dedicated chiral stationary phases. By selecting the appropriate strategy based on the analytical objective, researchers can generate accurate and trustworthy data essential for drug development and quality assurance.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP. URL: [Link]
-
Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. URL: [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. URL: [Link]
-
HILICON AB. Direct analysis of amino acids by HILIC–ESI-MS. HPLC. URL: [Link]
-
Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. URL: [Link]
-
MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. URL: [Link]
-
GSS. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. URL: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent Technologies. URL: [Link]
-
PubMed. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta. URL: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. URL: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. URL: [Link]
-
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. URL: [Link]
-
Cytiva Life Sciences. Fundamentals of mixed mode (multimodal) chromatography. Cytiva. URL: [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. URL: [Link]
-
Wikipedia. Mixed-mode chromatography. Wikipedia. URL: [Link]
-
PubMed. Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Current Protein & Peptide Science. URL: [Link]
-
CP Lab Safety. This compound, min 97%, 250 mg. CP Lab Safety. URL: [Link]
-
Capot Chemical. Specifications of this compound. Capot Chemical. URL: [Link]
-
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. SUMIKA. URL: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. URL: [Link]
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Application Note: Derivatization Strategies for the Quantitative Analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Introduction: The Analytical Challenge
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid characterized by a cyclobutane ring, a primary amine, and a carboxylic acid functional group. As a key building block in medicinal chemistry and drug development, its accurate quantification in various matrices is crucial for pharmacokinetic studies, quality control, and impurity profiling[1][]. However, the inherent chemical properties of this molecule present significant analytical challenges.
Its structure confers high polarity and zwitterionic character at physiological pH, leading to low volatility and poor retention on conventional reversed-phase liquid chromatography (RPLC) columns. Direct analysis by Gas Chromatography (GC) is not feasible as the molecule would decompose in the hot injector port rather than volatilize. While Hydrophilic Interaction Chromatography (HILIC) can be used for underivatized amino acids[3][4], derivatization is often the most robust and reliable strategy to achieve the sensitivity, selectivity, and chromatographic performance required in regulated environments.
This application note provides a detailed guide to the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. We will explore the causality behind reagent selection and provide detailed, field-proven protocols.
The Rationale for Derivatization
Derivatization chemically modifies a compound to alter its physicochemical properties, making it amenable to a specific analytical method[5]. For cis-(3-Aminocyclobutyl)acetic acid, the primary goals are:
-
For GC Analysis: To increase volatility and thermal stability by masking the polar functional groups (–NH₂ and –COOH)[6][7]. This is typically achieved by replacing the active hydrogens on these groups with nonpolar moieties[7][8].
-
For HPLC Analysis: To enhance retention on RPLC columns by increasing the hydrophobicity of the molecule. Additionally, derivatization can introduce a chromophore for UV-Visible detection or improve ionization efficiency for MS detection[9][10].
The presence of both an amino and a carboxyl group necessitates a strategy that addresses both functionalities, either in a single step or through a sequential reaction.
Strategy 1: Two-Step Derivatization for GC-MS Analysis
A robust and widely adopted strategy for amino acids in GC-MS is a two-step process involving esterification of the carboxyl group followed by acylation or silylation of the amino group[11][12]. This sequential approach ensures complete derivatization of both functional groups, yielding a volatile and thermally stable product.
Step 1: Esterification of the Carboxylic Acid
The first step is to convert the carboxylic acid to an ester, typically a methyl or ethyl ester. This neutralizes the acidic proton and reduces polarity. A common and effective method is Fischer esterification, which involves heating the analyte in an alcohol (e.g., methanol or ethanol) with an acid catalyst[13].
Causality: Using an alcohol like n-butanol with 3 N HCl is effective because the acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is driven to completion by using the alcohol as the solvent (in large excess).
Step 2: Acylation of the Primary Amine
Following esterification, the primary amine is derivatized. Acylation with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), is highly advantageous for GC-MS.
Causality:
-
Volatility: The resulting amide is significantly more volatile than the primary amine.
-
Stability: Acyl derivatives are generally more stable than their silyl counterparts.
-
Detectability: The introduction of multiple fluorine atoms creates a highly electronegative derivative, which is ideal for sensitive detection using an Electron Capture Detector (ECD) and provides characteristic mass fragments for MS analysis.
The workflow for this two-step derivatization is illustrated below.
Protocol: GC-MS Two-Step Derivatization
Materials:
-
This compound standard or sample
-
Esterification Reagent: 3 N Hydrochloric acid in n-butanol
-
Acylation Reagent: Pentafluoropropionic anhydride (PFPA)
-
Solvents: Ethyl acetate (anhydrous), Toluene (GC grade)
-
Internal Standard (IS): (Optional but recommended) e.g., a structurally similar amino acid not present in the sample.
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Pipette an aliquot of the sample (containing 1-100 µg of the analyte) into a reaction vial. If using an IS, add it at this stage. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Esterification: Add 200 µL of 3 N HCl in n-butanol to the dried residue. Cap the vial tightly and heat at 65°C for 15 minutes[9].
-
Drying: Cool the vial to room temperature. Remove the esterification reagent by evaporation under a nitrogen stream.
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA. Cap the vial tightly and heat at 60°C for 15 minutes.
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a nitrogen stream.
-
Reconstitution & Analysis: Reconstitute the dried derivative in 100 µL of toluene. The sample is now ready for injection into the GC-MS.
Table 1: GC-MS Derivatization Conditions Summary
| Parameter | Condition | Rationale |
|---|---|---|
| Esterification | ||
| Reagent | 3 N HCl in n-butanol | Efficiently converts carboxylic acid to butyl ester under acidic catalysis. |
| Temperature | 65°C | Provides sufficient energy to overcome the activation barrier without degrading the analyte. |
| Time | 15 min | Ensures complete reaction for typical microgram-level quantities. |
| Acylation | ||
| Reagent | Pentafluoropropionic anhydride (PFPA) | Reacts completely with the primary amine to form a stable, volatile, and highly detectable amide. |
| Temperature | 60°C | Facilitates the reaction while minimizing potential side reactions. |
| Time | 15 min | Sufficient for complete acylation. |
Strategy 2: Single-Step Derivatization for HPLC-UV/MS Analysis
For LC-based analysis, the primary goal is to increase hydrophobicity for better retention on a C18 column and, if necessary, to add a UV-active label. Pre-column derivatization is a common approach[10]. Reagents that react with the primary amine are typically used.
Amine-Reactive Derivatization Reagents
Several reagents are available for derivatizing the primary amine group. The choice depends on the desired detection method.
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This method is sensitive and widely used for amino acid analysis. The reaction is performed in an aqueous basic buffer.
-
Dansyl Chloride: Reacts with primary and secondary amines to produce intensely fluorescent and UV-active sulfonamide derivatives. The reaction requires basic conditions.
-
Marfey's Reagent (FDAA): A chiral derivatizing agent that reacts with the amino group to form diastereomers, which can then be separated on a standard achiral RPLC column. This is critical for determining enantiomeric purity.
Causality: These reagents attach a large, nonpolar aromatic group to the analyte. This dramatically increases the molecule's hydrophobicity, leading to strong retention on RPLC columns. The aromaticity also provides a strong chromophore for UV detection or enhances protonation for ESI-MS.
The logical flow for this type of derivatization is simpler than the two-step GC method.
Sources
- 1. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
The Strategic Integration of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Value of Conformational Constraint in Drug Design
In the landscape of contemporary drug discovery, the principle of conformational restriction has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. By rigidifying a molecule's structure, we can pre-organize it into a bioactive conformation that favorably interacts with its biological target, thereby minimizing the entropic penalty of binding. The cyclobutane moiety, a four-membered carbocycle, has garnered significant attention as a bioisosteric replacement for more flexible alkyl chains or other ring systems.[1] Its puckered conformation offers a unique three-dimensional scaffold that can effectively orient pharmacophoric elements in space.[2]
This guide focuses on a particularly valuable building block: cis-(3-Aminocyclobutyl)acetic acid hydrochloride . This bifunctional molecule incorporates a primary amine and a carboxylic acid, presenting two key reactive handles for synthetic elaboration. Its constrained cyclobutane core makes it an excellent scaffold for the synthesis of novel γ-aminobutyric acid (GABA) analogs and other biologically active compounds where precise spatial orientation of functional groups is paramount.[3][4] The cis-stereochemistry of the substituents on the cyclobutane ring further defines the spatial relationship between the amine and the acetic acid side chain, offering a distinct conformational profile compared to its trans-isomer.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the effective utilization of this compound as a strategic building block in organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1523571-91-6 | [5] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water, methanol. Limited solubility in many aprotic organic solvents. | Inferred from structure |
| Storage | Store in a cool, dry place, under an inert atmosphere. | [6] |
Note on the Hydrochloride Salt: cis-(3-Aminocyclobutyl)acetic acid is provided as a hydrochloride salt to improve its stability and handling characteristics. The presence of the hydrochloride salt means the primary amine is protonated. For reactions involving the free amine as a nucleophile, a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine in situ.
Core Applications and Synthetic Protocols
The synthetic utility of this compound primarily revolves around the independent or sequential functionalization of its amino and carboxylic acid moieties. The following sections provide detailed protocols for two of its most common and impactful applications: amide bond formation and N-alkylation.
Application 1: Amide Bond Formation - Synthesis of Constrained Peptide Scaffolds and GABA Analogs
The carboxylic acid functionality of cis-(3-Aminocyclobutyl)acetic acid provides a handle for amide bond formation, enabling its incorporation into peptide chains or reaction with various amines to generate a diverse library of compounds. The resulting amides bear the conformationally rigid cyclobutane scaffold, which can be exploited to mimic or stabilize specific peptide turns or to create novel GABA analogs with restricted conformations.[7]
Sources
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable building block. Given its strained four-membered ring and specific stereochemical requirements, the synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the desired stereochemical purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions based on established chemical principles and field experience.
Q1: My overall yield is significantly lower than reported values. What are the common causes?
Low yield is a multifaceted problem that can arise at any stage of the synthesis. Systematically identifying the source of material loss is crucial. The most common culprits are incomplete reactions, product degradation during workup, or inefficient purification.
A logical troubleshooting workflow can help pinpoint the issue:
Caption: General workflow for troubleshooting low synthetic yields.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC, LC-MS, or ¹H NMR on an aliquot. Extend reaction time, increase temperature moderately, or add more of a key reagent if the starting material persists. | Many reactions involving strained rings can be sluggish. Ensuring the reaction has proceeded to completion before workup is the first critical step. |
| Product Loss During Workup | As an amino acid, the product is amphoteric and may have high water solubility, especially at neutral pH. Acidify the aqueous layer (pH ~2-3) before extraction with an organic solvent like dichloromethane to ensure the amine is protonated and the carboxylic acid is neutral.[1] | The solubility of amino acids is highly pH-dependent. At its isoelectric point, the zwitterion form can be quite polar. Adjusting the pH ensures the molecule is in a less polar form, favoring extraction into the organic phase. |
| Degradation on Silica Gel | Amino acids can sometimes streak or irreversibly bind to standard silica gel. Consider deactivating the silica gel with a small percentage of triethylamine in the eluent or using an alternative stationary phase like alumina. | The acidic nature of silica gel can strongly interact with the basic amine group, leading to poor recovery during column chromatography. |
| Inefficient Crystallization | The final hydrochloride salt precipitation is a critical purification step. If the yield is low here, screen various solvent/anti-solvent systems (e.g., Methanol/Ether, Ethanol/Ethyl Acetate, Isopropanol/Hexane). Ensure the solution is sufficiently concentrated before adding the anti-solvent.[2] | The success of crystallization depends on the product being soluble in one solvent and insoluble in another (the anti-solvent). Finding the right combination is key to maximizing the recovery of pure crystals. |
Q2: My final product is a mixture of cis and trans isomers. How can I improve the cis-selectivity?
Achieving high diastereoselectivity is the most significant challenge in this synthesis. The stereochemical outcome is typically determined during the reduction of a 3-oxocyclobutane precursor. The choice of reducing agent and reaction conditions is paramount.
The stereochemistry arises from the direction of hydride attack on the intermediate imine/enamine formed during reductive amination of a ketone.
Caption: Competing pathways for the formation of cis and trans isomers.
Strategies to Enhance cis-Isomer Formation
-
Catalytic Hydrogenation: This is often the most effective method for obtaining the cis product. The substrate adsorbs onto the catalyst surface (e.g., Pd/C, PtO₂) via its less sterically hindered face. The hydrogen is then delivered to the same face of the double bond (syn-addition), leading to the cis product.
-
Recommendation: Perform the reductive amination using H₂ gas (or a transfer hydrogenation source like ammonium formate) and a heterogeneous catalyst like Palladium on carbon. The pressure and solvent can be optimized. A patent for a similar system involving cyclohexyl rings shows this principle is effective.[3][4]
-
-
Modifying the Reducing Agent: Standard borohydride reagents often favor the more stable trans product via equatorial attack.
-
Kinetic Control: In some systems, very bulky reducing agents (e.g., L-Selectride®) can reverse selectivity due to steric interactions, but this can be substrate-dependent.
-
Chelation Control: If the substrate has a nearby group capable of chelating the reducing agent's cation (e.g., Li⁺, Ce³⁺), it can lock the conformation and direct the hydride attack. This is less common for a simple ester but should be considered.
-
-
Stereochemical Inversion: If the trans isomer is consistently the major product, a viable strategy is to embrace its formation and then invert the stereocenter. For example, reducing the precursor ketone to a trans-alcohol, followed by a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide) or a phthalimide, will proceed with inversion of configuration to give the desired cis-amino precursor. A patent for a similar cyclobutanol system successfully employs a Mitsunobu reaction for this purpose.[5]
Comparison of Reduction Methods
| Method | Reagents | Typical Major Isomer | Rationale |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | cis | The substrate adsorbs on the catalyst from the less hindered face, leading to syn-addition of hydrogen. |
| Sodium Borohydride | NaBH₄ | trans | Small, unhindered hydride attacks from the less hindered face, resulting in the thermodynamically more stable product. |
| Sodium Cyanoborohydride | NaBH₃CN | trans | Similar to NaBH₄, it is used for reductive aminations and typically favors the more stable isomer. |
| Mitsunobu Inversion | PPh₃, DIAD, DPPA (for azide) | Inverted product | Sₙ2 reaction on a precursor alcohol proceeds with complete inversion of stereochemistry. |
Q3: I'm struggling to separate the cis and trans isomers. What purification strategies are effective?
Separating diastereomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is the most common and scalable method. The cis and trans hydrochloride salts will have different crystal lattice energies and solubilities. By carefully choosing a solvent system, one diastereomer can be selectively precipitated while the other remains in solution.
-
Protocol: Dissolve the isomeric mixture in a minimal amount of a polar solvent (e.g., hot methanol or ethanol). Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetonitrile) until turbidity appears, then allow it to cool slowly.[3][4] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Preparative Chromatography: While possible, this is often less practical on a large scale.
-
Reverse-Phase HPLC: Using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can often resolve diastereomers.
-
Normal-Phase Chromatography: Separation on silica gel can be attempted, but resolution is often poor. Derivatizing the amino or acid group (e.g., as a Boc-protected methyl ester) can sometimes improve separation by altering the polarity and conformational properties of the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and practical approach starts from a 3-oxocyclobutane derivative, followed by a stereoselective reductive amination. A more modern and elegant, though potentially more complex, approach involves the ring-opening of bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are gaining traction as saturated bioisosteres of benzene, and their unique reactivity allows for the creation of functionalized cyclobutanes.[6][7][8]
Q2: Which analytical techniques are best for characterizing the product and determining the cis/trans ratio?
-
¹H NMR Spectroscopy: This is the most powerful tool. The cis and trans isomers will have distinct signals, particularly for the protons on the cyclobutane ring. The coupling constants (J-values) between the protons at C1 and C3 can help determine the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof by showing through-space correlations between protons on the same face of the ring.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for confirming the molecular weight and assessing the purity of the sample. The cis and trans isomers may have slightly different retention times, allowing for their quantification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): After derivatization to a volatile form (e.g., as the N-acetyl methyl ester), GC can provide excellent separation of diastereomers.
Q3: Are there any critical safety considerations for this synthesis?
Yes, several steps require careful handling:
-
Reductive Amination Reagents: Sodium cyanoborohydride (NaBH₃CN) is toxic and can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acid. All manipulations should be done in a well-ventilated fume hood, and the reaction should be quenched carefully.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (like nitrogen or argon) before and after the reaction.
-
Azide Reagents: If using an azide for stereochemical inversion (e.g., sodium azide or DPPA), be aware that azides are potentially explosive, especially heavy metal azides. Avoid contact with strong acids (which form toxic hydrazoic acid) and metals.
Experimental Protocols
Protocol A: Stereoselective Reductive Amination via Catalytic Hydrogenation
This protocol is designed to favor the formation of the cis isomer starting from ethyl 3-oxocyclobutaneacetate.
-
Reaction Setup: To a solution of ethyl 3-oxocyclobutaneacetate (1.0 eq) in methanol (0.5 M) in a hydrogenation vessel, add ammonium acetate (3.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5 mol %) to the mixture under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the ethyl ester of the product.
-
Hydrolysis: Add 6 M hydrochloric acid (5.0 eq) to the residue and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Purification: Cool the solution to 0-5 °C. If a precipitate forms, collect it by filtration. If not, concentrate the solution in vacuo and triturate the residue with cold diethyl ether to induce crystallization. The resulting solid is the crude this compound, which can be further purified by recrystallization.
Protocol B: Diastereomer Separation by Fractional Crystallization
This protocol assumes you have a mixture of cis and trans hydrochloride salts.
-
Dissolution: Place the isomeric mixture (e.g., 5.0 g) in a flask and add a minimal amount of hot methanol (e.g., 10-15 mL) with stirring until all solids dissolve.
-
Precipitation: While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes persistently cloudy.
-
Crystallization: Add a few more drops of methanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold 1:2 methanol/ethyl acetate, followed by cold ethyl acetate.
-
Analysis: Dry the crystals and analyze their diastereomeric purity by ¹H NMR. The mother liquor can be concentrated and subjected to further crystallization attempts to recover more material.
References
-
Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
Journal of the American Chemical Society. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
-
Tetrahedron. (2005). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]
-
Sciencemadness.org. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Aribo Biotechnology. 1523571-91-6 | this compound. [Link]
-
NTU Institutional Repository. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
-
Arkivoc. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]
-
ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
Nature Communications. (2021). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]
-
The Journal of Organic Chemistry. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]
- Google Patents. (2010). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
Frontiers in Chemistry. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]
-
PrepChem.com. (2011). Synthesis of cis 3-Azidocyclobutane carboxylic acid. [Link]
-
The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Aminocyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminocyclobutane synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of these complex reactions and have structured this resource to address the specific challenges you may encounter in the lab.
I. Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in [2+2] photocycloaddition reactions are a common hurdle. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are several factors to consider:
-
Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate.[1] The power of the light source is also critical for efficient reaction promotion.
-
Reaction Time and Concentration: Incomplete conversion can occur if the reaction time is too short. It is recommended to monitor the reaction progress using techniques like TLC or GC-MS.[1] Additionally, reaction concentration plays a key role; overly dilute conditions may hinder the necessary intermolecular reactions.[1]
-
Quenching and Side Reactions: The presence of quenching species, such as dissolved oxygen, can inhibit the desired photochemical reaction.[1] Therefore, it is essential to properly degas your solvent. Competing side reactions, like the cis-trans isomerization of the alkene, can also lower the yield of the desired cycloaddition product.[1]
-
Substrate Reactivity: The electronic properties of the reacting alkenes are fundamental to the success of the reaction. Electron-rich and electron-poor alkenes often react more efficiently.[1] For less reactive substrates, the use of a photosensitizer, such as acetone or benzophenone, can be beneficial by populating the triplet excited state.[1]
Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
Achieving high diastereoselectivity is a frequent challenge in cyclobutane synthesis, with the stereochemical outcome often dictated by a combination of steric and electronic factors. Here are some strategies to improve selectivity:
-
Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[1] In some instances, a change in solvent can even lead to a reversal of selectivity. Experimenting with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water) is recommended.[1][2]
-
Temperature Control: Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer.[1]
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition.[1] The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.
Q3: How can I control the regioselectivity (e.g., head-to-head vs. head-to-tail) in the [2+2] cycloaddition of unsymmetrical alkenes?
The regioselectivity of [2+2] cycloadditions is primarily governed by the electronic properties of the substituents on the alkenes.[1]
-
Electronic Factors: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation. Generally, a "head-to-tail" arrangement is favored when reacting an electron-rich alkene with an electron-poor alkene.[1]
-
Steric Hindrance: The steric bulk of the substituents can also influence regioselectivity, favoring the formation of the less sterically hindered product.[1]
Q4: What are the best practices for the purification of aminocyclobutanes?
The purification of aminocyclobutanes can be challenging due to their polarity and potential for volatility. Here are some recommended techniques:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying these compounds.[1] Careful selection of the eluent system is critical for achieving good separation.
-
Acid-Base Extraction: For basic aminocyclobutanes, an acid-base extraction can be an effective purification strategy. The amine can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Precipitation: Amines can be precipitated from a solution as their salts by adding an acid like trichloroacetic acid (TCA).[3] This allows for the separation of impurities. The free amine can then be regenerated from the salt.[3]
-
In-line Purification for Flow Chemistry: For continuous flow synthesis, in-line purification methods such as scavenger columns, distillation, nanofiltration, and extraction can be employed to handle unstable intermediates and integrate multiple synthetic steps.[4]
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during aminocyclobutane synthesis.
Troubleshooting Low Yields in [2+2] Photocycloadditions
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Insufficient light source power or incorrect wavelength.[1] | Verify the lamp's specifications and ensure it's appropriate for your substrate's absorption. Consider using a more powerful lamp. |
| Reaction time is too short.[1] | Monitor the reaction over a longer period using TLC or GC-MS to determine the optimal reaction time. | |
| Presence of oxygen or other quenching species.[1] | Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon, nitrogen) through the solution. | |
| Substrate is not sufficiently reactive.[1] | If direct irradiation is ineffective, try using a triplet sensitizer like benzophenone or acetone.[1] | |
| Formation of significant side products | Competing side reactions (e.g., cis-trans isomerization).[1] | Optimize reaction conditions (temperature, solvent) to favor the desired cycloaddition. |
| Catalyst deactivation (for catalyzed reactions). | Ensure the catalyst is active and handled under appropriate inert conditions if necessary.[1] |
Troubleshooting Poor Stereoselectivity
| Symptom | Potential Cause | Suggested Solution |
| Low diastereoselectivity | Sub-optimal solvent polarity.[1] | Screen a range of solvents with varying polarities to identify the optimal medium for the desired stereochemical outcome.[1] |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature to favor the formation of the thermodynamically more stable diastereomer.[1] | |
| Low enantioselectivity (for asymmetric reactions) | Ineffective chiral auxiliary or catalyst. | Experiment with different chiral auxiliaries or catalysts to improve facial selectivity.[1] |
III. Experimental Protocols
General Protocol for a [2+2] Photocycloaddition
-
Preparation: In a quartz reaction vessel, dissolve the alkene and the enone in a suitable, degassed solvent (e.g., acetone, acetonitrile, or hexafluoro-2-propanol).[1] The concentration should be optimized for the specific reaction.
-
Degassing: Degas the solution thoroughly by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp of the appropriate wavelength. Stir the reaction mixture continuously.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS.[1]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminocyclobutane.[1]
IV. Visualizing Reaction Pathways
Workflow for Troubleshooting Low Yields in Cyclobutane Synthesis
References
Technical Support Center: Purification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure you achieve the highest purity for your experimental needs.
Section 1: Troubleshooting and Diagnostics
Purification of this compound can present several challenges, from low purity to isomeric contamination. This section provides a logical workflow to diagnose and resolve these common issues.
Diagnostic Flowchart
Begin by identifying your primary purification challenge and follow the flowchart to the recommended solution.
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// Edges start -> issue; issue -> low_purity [label="Impure by NMR/HPLC"]; issue -> poor_yield [label="Low Mass Recovery"]; issue -> isomer_cont [label="Trans-isomer detected"]; issue -> oiling_out [label="No Crystals Form"];
low_purity -> recrystallization; recrystallization -> solvent_screen; recrystallization -> concentration; solvent_screen -> end; concentration -> end;
poor_yield -> recrystallization; poor_yield -> concentration [label="Re-work Mother Liquor"];
isomer_cont -> chromatography; chromatography -> chiral_hplc; chiral_hplc -> end;
oiling_out -> recrystallization; oiling_out -> cooling_rate; oiling_out -> solvent_screen [label="Change Solvent System"]; cooling_rate -> end; }
Caption: Diagnostic workflow for purification issues.Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and concerns encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound and how can I detect them?
A1: The most prevalent impurity is the trans-isomer of (3-Aminocyclobutyl)acetic acid hydrochloride. Other potential impurities can include unreacted starting materials, reagents from the synthesis (e.g., from a Mitsunobu reaction if used), and residual solvents.
-
Detection of the trans-isomer: The most reliable method for detecting and quantifying the trans-isomer is through Chiral High-Performance Liquid Chromatography (HPLC) . Different spatial arrangements of the cis and trans isomers allow for their separation on a chiral stationary phase.[1][2] Additionally, ¹H NMR spectroscopy can distinguish between the isomers, as the coupling constants and chemical shifts of the cyclobutane ring protons will differ due to their distinct spatial orientations.
-
Detection of other impurities: Broader impurities can be identified using standard analytical techniques. ¹H NMR can reveal residual solvents and other organic impurities. HPLC with a suitable achiral column (like a C18) can assess overall purity and detect non-isomeric byproducts.
Q2: How do I select the optimal solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, salt-like compound such as an amino acid hydrochloride, polar protic solvents or a mixed-solvent system are often effective.
A common starting point is a mixture of an alcohol (like methanol or ethanol) and an anti-solvent (like ethyl acetate or diethyl ether). The compound is dissolved in a minimal amount of the hot alcohol, and the anti-solvent is added dropwise until turbidity is observed, after which the solution is clarified by adding a small amount of the hot alcohol and then allowed to cool slowly.
Table 1: Suggested Solvent Systems for Recrystallization Screening
| Solvent System (v/v) | Rationale |
| Methanol / Ethyl Acetate | Good solubility in hot methanol, precipitation induced by ethyl acetate. |
| Ethanol / Water | Highly soluble in water; ethanol acts as the anti-solvent.[3] |
| Isopropanol / Heptane | A common system for polar compounds where heptane serves as the anti-solvent. |
| Acetonitrile | Can be effective as a single solvent system for some hydrochlorides. |
Q3: My recrystallization attempt resulted in the product "oiling out." What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are some corrective actions:
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Rapid cooling often promotes oil formation.
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
-
Change the solvent system: The chosen solvent may be too "good" or too "poor." If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio of the solvent and anti-solvent.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q4: How can I effectively separate the cis-isomer from the trans-isomer?
A4: While careful recrystallization can sometimes enrich the desired isomer, complete separation of cis and trans diastereomers often requires chromatography.
-
Preparative Chiral HPLC: This is the most definitive method for separating diastereomers. Zwitterionic or macrocyclic antibiotic-based chiral stationary phases have shown success in separating similar amino acid isomers.[4][5] The method can be optimized at an analytical scale and then scaled up for preparative separation.
-
Column Chromatography: For larger scales, traditional silica gel chromatography may be effective, but often requires derivatization of the amino acid to a less polar form (e.g., as a Boc-protected ester) to achieve good separation. After separation, the protecting groups are removed.
Q5: What are the best practices for handling and drying the final product?
A5: this compound is a stable crystalline solid.
-
Drying: After filtration, the crystals should be washed with a small amount of a cold, volatile solvent in which the compound is not soluble (e.g., cold diethyl ether or heptane) to remove residual mother liquor. The product should then be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Storage: Store the purified compound in a tightly sealed container at room temperature in a dry environment.
Section 3: Detailed Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a starting point for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale trials (see Table 1), select a suitable solvent or mixed-solvent system. For this example, we will use a methanol/ethyl acetate system.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
Addition of Anti-solvent: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period. Once at room temperature, you may place the flask in a refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Assessment: Analyze the purified product by HPLC, NMR, and melting point to confirm its purity and identity.
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// Edges start -> dissolve; dissolve -> add_anti; add_anti -> clarify; clarify -> cool; cool -> filter; filter -> wash; wash -> dry; dry -> end; }
Caption: Step-by-step recrystallization workflow.Protocol 2: Analytical Method for Isomer Separation by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method to separate cis and trans isomers.
-
Column: A chiral stationary phase is required. Good starting points include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or zwitterionic columns (e.g., CHIRALPAK ZWIX).[4][5]
-
Mobile Phase: A simple mobile phase consisting of water, methanol, and an acid modifier (e.g., formic acid or acetic acid) is often effective for amino acids.[6]
-
Example Starting Condition: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Optimization: The retention and resolution can be fine-tuned by adjusting the ratio of methanol to water and the concentration of the acid modifier.
References
-
Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]
-
Geng, H., Zhang, W., Chen, J., Hou, G., Zhou, L., Zou, Y., Wu, W., & Zhang, X. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 152-159. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Chinese Patent CN112608243A. (2021). Synthesis method of trans-3-aminobutanol. Google Patents.
- Chinese Patent CN102633657A. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.
- World Intellectual Property Organization Patent WO2008138621A2. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
Gaoni, Y., Chapman, A. G., Parvez, N., & Watkins, J. C. (1995). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 38(21), 4288-4296. Retrieved from [Link]
-
Pharmeuropa Scientific Notes. (2005). Impurity profile of amino acids. ResearchGate. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008) [hmdb.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This molecule is a critical building block in modern drug development, valued for the rigid, non-planar scaffold provided by the cyclobutane ring. However, its synthesis is fraught with challenges, primarily due to the inherent ring strain of the cyclobutane moiety and the need for precise stereochemical control. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common side reactions and experimental pitfalls encountered by researchers. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic route.
Troubleshooting Guide: Common Experimental Issues
Q1: My final product analysis (LC-MS/NMR) shows a complex mixture with a significant loss in overall yield. What are the most probable side reactions I should investigate?
This is a common issue and typically points to a cascade of problems rather than a single failed step. The primary culprits in this synthesis are:
-
Ring Expansion : The high ring strain of the cyclobutane system makes it susceptible to rearrangement, especially under acidic conditions or when a carbocation intermediate is formed. This often leads to more stable cyclopentane derivatives.[1][2][3]
-
Loss of Stereochemical Control : The desired cis configuration can isomerize to the thermodynamically more stable trans isomer at various stages, particularly those involving enolate formation or equilibration conditions.
-
Incomplete or Over-Oxidation : The conversion of the intermediate alcohol to the target carboxylic acid can be problematic. Incomplete reactions leave residual aldehyde, while harsh conditions can cause cleavage of the cyclobutane ring.[4]
-
Protecting Group Issues : Inefficient Boc-protection or harsh deprotection conditions can lead to a mixture of protected, unprotected, and byproduct materials.
The following diagram illustrates the main synthetic pathway and the points at which these critical side reactions can occur.
Caption: Key side reactions diverging from the main synthetic path.
Q2: My mass spectrometry data shows a significant peak corresponding to a C7 cyclopentane derivative. What is happening and how can I prevent it?
You are observing a classic ring expansion rearrangement. The cyclobutane ring is strained (approx. 26 kcal/mol of strain energy), and any reaction that generates a carbocation (or a species with significant carbocation character) on or adjacent to the ring can trigger an expansion to a less strained cyclopentane ring.[3]
Causality: This side reaction is most common during two steps:
-
Oxidation of the Alcohol : Strongly acidic oxidation conditions (e.g., Jones reagent, CrO₃/H₂SO₄) can protonate the hydroxyl group, turning it into a good leaving group (H₂O). Its departure would leave a primary carbocation, which immediately rearranges.
-
Boc Deprotection : While TFA or HCl are standard for Boc removal, excessively high concentrations, prolonged reaction times, or high temperatures can promote side reactions. The formation of the tert-butyl cation during deprotection creates a highly acidic microenvironment that can protonate other functional groups and initiate rearrangement.[5]
Troubleshooting Protocol:
-
Avoid Strongly Acidic Oxidants : Switch from Jones reagent to a buffered or neutral oxidation system. A TEMPO-catalyzed oxidation using sodium hypochlorite (NaOCl) is an excellent alternative that operates under mildly basic conditions, effectively suppressing carbocation formation.[6]
-
Controlled Deprotection : Use a milder acid for Boc deprotection. HCl in a non-protic solvent like dioxane or diethyl ether (4M solution) is typically sufficient and less prone to causing rearrangement than TFA. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
The mechanism for this problematic rearrangement is visualized below.
Caption: Mechanism of acid-catalyzed ring expansion.
Q3: My NMR analysis indicates a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Achieving high cis selectivity is paramount. The loss of stereocontrol usually originates from the initial reductive amination of the 3-oxocyclobutanecarboxylic acid precursor or subsequent steps that allow for epimerization.
Causality:
-
Reductive Amination Conditions : The choice of reducing agent is critical. Bulky hydride sources like sodium triacetoxyborohydride (STAB) often provide better stereoselectivity by favoring hydride delivery from the less sterically hindered face of the iminium intermediate. Conversely, harsher conditions or agents like NaBH₄ in methanol can lead to mixtures.
-
Equilibration : Any step that can form an enol or enolate adjacent to the stereocenter (e.g., at the C1 carboxylate position) under basic or acidic conditions can lead to equilibration to the more stable trans isomer.
Troubleshooting Protocol:
-
Optimize Reductive Amination : If you are not already, use STAB in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). This reaction is typically robust and highly selective for the cis product.
-
Maintain Neutral or Acidic pH : In subsequent steps, avoid prolonged exposure to basic conditions, which could deprotonate the α-carbon of the acetic acid moiety and cause epimerization.
-
Purification Strategy : If a mixture is unavoidable, separation can be challenging. Sometimes, converting the amino acid to its methyl or ethyl ester can improve chromatographic separation. Alternatively, fractional crystallization of the hydrochloride salt can sometimes enrich the desired cis isomer.[7][8]
Q4: The oxidation of my intermediate alcohol, tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate, to the carboxylic acid is sluggish or gives multiple byproducts. What are the best practices?
This is a pivotal and often problematic step. The goal is to achieve full oxidation without triggering ring expansion or other degradation pathways.
Causality:
-
Sluggish Reaction : Milder oxidants may struggle with this substrate, leading to incomplete conversion and a mixture of starting material, intermediate aldehyde, and final product.
-
Byproduct Formation : As discussed in Q2, aggressive, low-pH oxidants like chromic acid are a primary cause of ring expansion.[4][9]
Troubleshooting & Data Comparison:
We recommend a buffered, two-stage oxidation process. The following table compares common oxidation methods for primary alcohols and highlights their suitability for this specific substrate.
| Oxidant System | Typical Conditions | Pros | Cons for this Synthesis |
| Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0 °C to RT | Powerful, drives to completion. | High Risk . Strongly acidic, high potential for ring expansion.[9] |
| PCC / PDC (in DCM) | RT | Anhydrous, good for aldehydes. | Often stops at the aldehyde; can require large excess for full oxidation. |
| Potassium Permanganate (KMnO₄) | Basic (NaOH), then H⁺ workup | Inexpensive, strong oxidant. | Can be too harsh, leading to C-C bond cleavage (over-oxidation).[10] |
| TEMPO / NaOCl | pH 9-10 (bicarbonate buffer) | Highly Recommended . Mild, selective, high-yielding, neutral/basic pH prevents rearrangement.[6] | Requires careful pH control. |
Recommended Protocol: TEMPO-Catalyzed Oxidation This protocol is designed to maximize yield while preventing acid-catalyzed side reactions.
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in a 2:1 mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Add KBr (0.1 eq) and TEMPO (0.05 eq) to the vigorously stirred biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl, ~10-12% aqueous, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Monitor the reaction by TLC. Upon completion, separate the layers.
-
Treat the aqueous layer with sodium bisulfite to quench excess oxidant, then acidify to pH ~3 with citric acid and extract with ethyl acetate.
-
Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected amino acid.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the cyclobutane ring so prone to rearrangement? The cyclobutane ring possesses significant angle and torsional strain because its C-C-C bond angles are forced to be around 90° instead of the ideal tetrahedral angle of 109.5°.[2] This stored energy, known as ring strain, provides a strong thermodynamic driving force for rearrangements that lead to larger, less strained rings like cyclopentane.[3] Any reaction intermediate that allows for bond migration, such as a carbocation, will readily undergo this expansion to achieve a lower energy state.
FAQ 2: What is the mechanistic basis for controlling the cis stereochemistry? The primary point of stereocontrol is the reduction of the 3-oxocyclobutanone precursor. When the ketone is converted to an imine/iminium ion for reductive amination, the incoming hydride reagent will preferentially attack from the less sterically hindered face. In a puckered cyclobutane ring, one face is generally more accessible than the other, leading to the formation of one diastereomer over the other. Using a bulky reducing agent enhances this facial selectivity, favoring the formation of the cis product.
FAQ 3: Are there alternative synthetic routes that might avoid some of these side reactions? Yes, while the route from 3-oxocyclobutanecarboxylic acid is common, other strategies exist. For instance, a stereoselective synthesis could begin from a chiral starting material where the stereochemistry is already set.[11][12] Another approach could involve a photochemical [2+2] cycloaddition to form the cyclobutane ring with the desired stereochemistry from the outset, although this can have its own regioselectivity challenges. Some routes also invert the stereochemistry of a more easily accessible trans intermediate using methods like a Mitsunobu reaction.[13] However, each alternative route presents its own unique set of potential side reactions that must be carefully managed.
References
- BenchChem. (2025). Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol.
- Sciencemadness.org. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1).
- Filo. (2025). What is the product of the following reaction? A cyclobutane ring with a....
- ECHEMI. (n.d.). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.
- PMC. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
- Chad's Prep. (2014). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes.
- Leah4sci. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid.
Sources
- 1. What is the product of the following reaction? A cyclobutane ring with a.. [askfilo.com]
- 2. echemi.com [echemi.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 8. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Chiral Purity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving and analyzing the chiral purity of this important building block. Chiral integrity is paramount for therapeutic efficacy and safety, and this guide offers field-proven insights to help you navigate the challenges of enantiomeric separation.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
Here we address the foundational questions regarding the chiral resolution of this compound.
Q1: What is chiral purity, and why is it critical for this compound?
A: Chiral purity, often quantified as enantiomeric excess (e.e.), refers to the measure of a single enantiomer in a mixture. This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be inactive, less active, or even cause undesirable side effects.[2] Therefore, producing an enantiomerically pure drug substance is crucial for maximizing therapeutic efficiency and ensuring patient safety.[4]
Q2: What are the primary methods for improving the chiral purity of this molecule?
A: The most common and industrially scalable method for resolving a racemic mixture of a compound like this, which contains both an amine and a carboxylic acid group, is diastereomeric salt resolution .[4][5] This process involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[6] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[5][7] Other methods include enantioselective synthesis, which creates the desired enantiomer directly, and chiral chromatography for analytical or small-scale preparative separation.[6]
Q3: How is the enantiomeric excess (e.e.) of my sample accurately measured?
A: The gold standard for measuring e.e. is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation of the two peaks. Macrocyclic glycopeptide (e.g., Teicoplanin-based) and polysaccharide-based CSPs are particularly effective for underivatized amino acids. The e.e. is calculated from the area of the two enantiomer peaks.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the resolution process in a direct question-and-answer format.
Q4: My diastereomeric salt resolution is yielding a low amount of crystalline product. What are the likely causes and solutions?
A: Low yield is a common problem in diastereomeric salt formation. The root cause is often suboptimal crystallization conditions or an unfavorable solvent/resolving agent pairing. Here is a systematic approach to troubleshooting:
-
Investigate the Solvent System: The solubility of the diastereomeric salts is paramount.[4] The ideal solvent should dissolve the salt pair at an elevated temperature but allow the desired diastereomer to crystallize upon cooling while keeping the undesired one in solution. If the yield is low, the desired salt may be too soluble.
-
Optimize the Cooling Profile: Rapid cooling ("crash cooling") can trap impurities and lead to the crystallization of both diastereomers, reducing both yield and purity.[8]
-
Re-evaluate the Resolving Agent: The chosen resolving agent may not create a significant solubility difference between the two diastereomeric salts in common solvents.
-
Solution: Screen alternative resolving agents. For an amino acid, common choices include tartaric acid, mandelic acid, or camphor-10-sulfonic acid.[6]
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yields. *CIDT: Crystallization-Induced Diastereomeric Transformation.
Q5: The diastereomeric excess (d.e.) of my crystalline product is poor. How can I improve the selectivity?
A: Poor d.e. indicates that the undesired diastereomer is co-crystallizing with the desired one. This often happens when the solubility difference between the two salts is small.
-
Solution 1: Recrystallization: The most straightforward approach is to recrystallize the obtained solid. This process will further enrich the less soluble diastereomer, improving the d.e. in the solid phase.
-
Solution 2: Solvent Screening: As with low yield, the solvent plays a critical role. A different solvent might enhance the solubility difference between the diastereomers. A systematic screen is highly recommended.[10]
-
Solution 3: Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to crystallize (thermodynamic product).
-
Action: Try increasing the crystallization time or aging the slurry at a constant temperature to allow the system to reach thermodynamic equilibrium, which should favor the more stable, less soluble diastereomer.[9]
-
Q6: My chiral HPLC analysis shows poor peak separation (low resolution). What steps can I take to optimize the method?
A: Poor resolution in chiral HPLC can be frustrating. Optimization involves adjusting several parameters of the chromatographic system.
-
Mobile Phase Composition: This is the most impactful parameter.
-
Action: Systematically vary the ratio of your organic modifier (e.g., methanol, ethanol, isopropanol) to the aqueous or non-polar phase. For polar ionic compounds on a macrocyclic glycopeptide column, adjusting the concentration and ratio of acidic (e.g., acetic acid, formic acid) and basic (e.g., triethylamine) additives can dramatically affect selectivity.[11]
-
-
Column Choice: Not all chiral stationary phases (CSPs) are suitable for every compound.
-
Action: If optimization fails, screen different types of chiral columns. For amino acids, macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or polysaccharide-based (e.g., CHIRALPAK series) columns are excellent starting points.[3]
-
-
Temperature and Flow Rate:
-
Action: Lowering the column temperature can sometimes increase the interaction differences between enantiomers and the CSP, improving resolution. Reducing the flow rate increases the analysis time but gives the molecules more time to interact with the stationary phase, which can also enhance separation.
-
Part 3: Detailed Protocols & Methodologies
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate a racemic mixture of this compound into its constituent enantiomers.
Principle: This protocol leverages the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent. By selectively crystallizing one diastereomer, the corresponding enantiomer can be isolated in high purity.[6]
References
- 1. advanceseng.com [advanceseng.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Stability issues of "cis-(3-Aminocyclobutyl)acetic acid hydrochloride" in solution
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a molecule with a strained cyclobutane ring and reactive amino and carboxylic acid functional groups, understanding its stability is critical for reproducible and reliable experimental outcomes. This resource, structured in a question-and-answer format, addresses potential stability issues and offers practical troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:
-
pH-dependent degradation: The amino acid functionality makes the compound susceptible to changes in pH. In highly acidic or alkaline solutions, the cyclobutane ring may be prone to hydrolysis or rearrangement reactions.[1][2] The solubility of amino acids is also significantly affected by pH, with minimum solubility typically observed near the isoelectric point.[1]
-
Temperature sensitivity: As with most chemical compounds, elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[5][6] Long-term storage at room temperature in solution is generally not recommended without stability data.
-
Potential for oligomerization: Under certain conditions, amino acids in solution can undergo slow oligomerization reactions.[7] Keeping solutions refrigerated can help minimize this.
Q2: What are the recommended solvent and storage conditions for stock solutions?
A2: For optimal stability, stock solutions should be prepared and stored with the following considerations:
-
Solvent Selection: Start with high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). The hydrochloride salt form suggests good solubility in water. For organic solvents, consider DMSO or DMF, but be aware that some solvents can have impurities (e.g., peroxides in older ethers) that may promote degradation.
-
pH of Aqueous Solutions: Given that the compound is a hydrochloride salt, dissolving it in neutral water will result in a slightly acidic solution. It is advisable to buffer the solution to a pH range where amino acids are generally more stable, typically between pH 4 and 8.[5] However, the optimal pH should be determined experimentally.
-
Storage Temperature: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is the best practice to minimize degradation.[7][8] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[8]
-
Protection from Light and Air: Store solutions in amber vials to protect against photolytic degradation.[9] To prevent oxidation, it can be beneficial to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[8]
| Storage Condition | Recommended Practice | Rationale |
| Solvent | High-purity, degassed water, or appropriate organic solvent. | Minimizes contaminants that could catalyze degradation. |
| pH (Aqueous) | Buffered, typically pH 4-8. | Avoids extreme pH conditions that can promote hydrolysis.[5] |
| Temperature | Short-term: 2-8°C. Long-term: -20°C or -80°C. | Reduces rates of chemical degradation.[5] |
| Atmosphere | Headspace purged with inert gas (Ar or N₂). | Minimizes oxidative degradation.[8] |
| Container | Amber glass vials. | Protects from light-induced degradation.[9] |
Troubleshooting Guide
Q3: I've observed a new, unexpected peak in my HPLC/LC-MS analysis of a solution containing the compound. What could be the cause?
A3: The appearance of a new peak is a strong indicator of degradation. The identity of the degradation product depends on the storage and experimental conditions.
Potential Causes and Investigation Workflow:
Caption: Workflow for investigating unexpected peaks.
Troubleshooting Steps:
-
Characterize the New Peak: Use LC-MS to determine the mass of the new peak. This is the most critical step in identifying the degradation product. An increase in mass might suggest oxidation or addition of a solvent/buffer molecule, while a change in mass corresponding to the addition of water could indicate hydrolysis.
-
Review Solution History: Check the pH, storage temperature, and age of the solution. Was it exposed to light or repeatedly freeze-thawed?
-
Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and thermal conditions (see protocol below). This can help you confirm the degradation pathway by seeing if the new peak is selectively formed under one of these conditions.[10][11]
-
Analyze a Blank: Run an analysis of the solvent and any additives (without the compound) to rule out contaminants from your buffer or media.
Q4: The biological activity of my compound in an assay has decreased over time, but the concentration measured by UV-Vis seems unchanged. Why?
A4: This scenario suggests that the chromophore (the part of the molecule that absorbs UV light) may be intact, but the overall structure has changed in a way that affects its biological function.
Potential Causes:
-
Subtle Structural Changes: Degradation may not always result in a product that is chromatographically resolved from the parent compound under your current HPLC conditions. The degradation product might co-elute with the main peak.
-
Isomerization: The cis stereochemistry is crucial for the biological activity of many molecules. Conditions such as heat or exposure to certain solvents could potentially cause isomerization to the trans form, which may have a different biological activity.
-
Oxidative Modification: Oxidation of the primary amine to a hydroxylamine or other species might not significantly alter the UV spectrum but could abolish biological activity.
Troubleshooting Steps:
-
Use a Stability-Indicating Method: Your current analytical method may not be "stability-indicating." A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[12] Develop an HPLC method with a shallower gradient or a different column chemistry to try and resolve any closely eluting impurities.
-
Employ Mass Spectrometry: LC-MS is more powerful than UV-Vis for detecting subtle changes. It can reveal if the mass under your main chromatographic peak is homogenous.
-
Prepare Fresh Solutions: The most straightforward check is to prepare a fresh solution of the compound and repeat the experiment. If the activity is restored, it strongly points to an instability issue with the older solution.
Potential Degradation Pathways
Based on the structure of this compound, two primary degradation pathways can be hypothesized:
-
Hydrolysis (Acid or Base Catalyzed): The strained cyclobutane ring could be susceptible to ring-opening via hydrolysis, particularly under harsh pH conditions. This would lead to the formation of a linear gamma-amino acid derivative.
-
Oxidation: The primary amine is a potential site for oxidation, which can be promoted by oxygen, metal ions, or light. This could lead to the formation of imines, hydroxylamines, or further degradation products.
Caption: Hypothesized degradation pathways.
Recommended Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture.[8]
-
Weighing: Weigh the desired amount of the solid compound in a clean, dry vial.
-
Dissolution: Add the desired volume of high-purity, degassed solvent (e.g., sterile water or DMSO). If using a buffer, ensure it is freshly prepared and filtered.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to one week, stability permitting), store at 2-8°C in a tightly sealed amber vial.
-
For long-term storage, create single-use aliquots in amber microcentrifuge tubes or vials, purge the headspace with an inert gas, and store at -80°C.
-
Protocol 2: Forced Degradation Study
This protocol is designed to rapidly assess the stability of the compound under various stress conditions.[11][13]
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add NaOH to an aliquot of the stock solution to a final concentration of 0.1 M NaOH.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to an aliquot of the stock solution to a final concentration of 3%.
-
Thermal Stress: Place an aliquot of the stock solution in an oven at 60°C.
-
Control: Keep an aliquot of the stock solution at 2-8°C.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Analysis:
-
At the end of the incubation, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.
-
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation under those specific conditions. This information can help predict potential incompatibilities and degradation pathways.
Caption: Workflow for a forced degradation study.
References
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
-
How to Conduct Stability Studies for Small Molecule Drugs. CuriRx. Available at: [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. Available at: [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Available at: [Link]
-
Stability of Solutions of Essential Amino Acids. Oxford Academic. Available at: [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]
-
Forced Degradation Studies: Why, What & How. BioPharmaSpec. Available at: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate. Available at: [Link]
-
Is the solubility of amino acids affected by their pH levels? Quora. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Factors affecting drug stability. ResearchGate. Available at: [Link]
-
How Does PH Affect Peptide Bonds? YouTube. Available at: [Link]
-
How does pH Affect Amino Acids? YouTube. Available at: [Link]
-
Degradation of amino acids. SlideShare. Available at: [Link]
-
Amino Acid Metabolism: Transamination and Deamination. Solubility of Things. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
10.2: Amino Acids Degradation. Chemistry LibreTexts. Available at: [Link]
-
Radiolytic Decomposition and Radiation Sensitivity of Amino Acids in Aqueous Solution by Gamma Irradiation. Oxford Academic. Available at: [Link]
-
The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. SciSpace. Available at: [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. Institute of Pharmaceutical Advancement. Available at: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]
-
Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate – A Kinetic Study. ResearchGate. Available at: [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Amines. National Council of Educational Research and Training. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmtech.com [pharmtech.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Overcoming Solubility Challenges with cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Welcome to the technical support guide for cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6). This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, chemists, and drug development professionals encountering solubility issues with this versatile building block. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges efficiently.
Section 1: Foundational Understanding of Solubility Behavior
This section addresses the fundamental chemical properties of this compound that govern its solubility.
Q1: What is the chemical nature of this compound, and why is its solubility so variable?
Answer: Cis-(3-Aminocyclobutyl)acetic acid is an amino acid derivative. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality means that in solution, it can exist in different ionic states depending on the pH. The compound is supplied as a hydrochloride salt, where the amino group is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This pre-salt form is designed to enhance aqueous solubility, but its effectiveness is critically dependent on the pH of the medium.
The core issue arises from its zwitterionic potential. At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, resulting in a net neutral charge. Molecules at their pI often exhibit minimum solubility in aqueous solutions due to strong intermolecular electrostatic interactions, which can lead to aggregation and precipitation. Conversely, moving the pH away from the pI—either more acidic or more basic—increases the net charge on the molecule, enhancing its interaction with polar solvents like water and dramatically increasing solubility.[1][2][3]
The different ionic forms in solution are:
-
Low pH (Acidic): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge.
-
Intermediate pH (near pI): The carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). The molecule is a zwitterion with a net neutral charge.
-
High pH (Basic): The carboxylic acid is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge.
Q2: The product is a hydrochloride salt, yet I'm seeing poor solubility in water. What could be the cause?
Answer: This is a common and valid observation. While the hydrochloride salt form generally promotes water solubility, several factors can lead to dissolution difficulties:
-
Proximity to the Isoelectric Point (pI): If you are dissolving the compound in unbuffered deionized water, the final pH of the solution may drift close to the molecule's pI, causing its solubility to plummet. This is the most frequent cause of unexpected precipitation.
-
Concentration Limit: Every compound has an intrinsic solubility limit. You may be attempting to create a solution that is supersaturated.
-
Dissolution Kinetics: The rate of dissolution may be slow, even if the compound is thermodynamically soluble at that concentration. The material may require more time, energy (sonication), or increased surface area to fully dissolve.[4]
-
Common Ion Effect: If your aqueous medium already contains a high concentration of chloride ions, it can slightly suppress the dissolution of the hydrochloride salt.
Section 2: Troubleshooting Guide for Aqueous Systems
For applications in buffer preparation, biological assays, or aqueous-phase reactions.
Q3: My compound is not dissolving in my aqueous buffer. What is the most effective first step?
Answer: The most critical first step is to measure and adjust the pH of your solution. The solubility of amino acid hydrochlorides is profoundly influenced by pH.[3][5] The objective is to shift the pH of the solution significantly away from the compound's isoelectric point (pI).
For this compound, solubility is highest in acidic conditions (pH < 4) and basic conditions (pH > 9).[5]
Protocol 1: Systematic pH Adjustment for Solubility Enhancement
-
Prepare a Slurry: Add your desired mass of this compound to a fraction (e.g., 80%) of the final desired volume of your aqueous solvent in a beaker or flask with a magnetic stir bar.
-
Measure Initial pH: Calibrate a pH meter and measure the initial pH of the slurry.
-
Acidic Adjustment: If your target application allows for an acidic pH, begin adding 0.1 M or 1 M HCl dropwise to the stirring slurry. As the pH drops, the compound should begin to dissolve. Continue stirring and adding acid until the solution is clear.
-
Basic Adjustment: If your application requires a neutral or basic pH, add 0.1 M or 1 M NaOH dropwise. As the pH increases and moves away from the pI, the solubility will increase again.
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully add the remaining solvent to reach your final target volume and confirm the final pH.
Q4: How does temperature affect aqueous solubility?
Answer: For most salts, solubility in water increases with temperature. If pH adjustment is not desirable for your experiment, gentle heating can be an effective alternative.
-
Procedure: While stirring, gently warm your solution (e.g., to 40-50°C). This often provides enough energy to overcome the dissolution energy barrier.
-
Caution: Always allow the solution to cool to room temperature before use to check for precipitation. If the compound crystallizes out upon cooling, it indicates you have created a supersaturated solution that is not stable at your working temperature.
Table 1: Expected Qualitative Solubility Profile in Aqueous Solutions
| pH Range | Dominant Species | Net Charge | Expected Relative Solubility | Rationale |
| 1 - 4 | Cationic | Positive (+) | High | The amino group is protonated (-NH₃⁺) and the carboxyl is largely protonated (-COOH). High net charge promotes hydration. |
| 5 - 7 | Zwitterionic | Near Zero (0) | Low | This is likely near the isoelectric point. Strong intermolecular forces reduce interaction with water.[1] |
| 8 - 11 | Anionic | Negative (-) | High | The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). High net charge promotes hydration.[5] |
Section 3: Troubleshooting Guide for Organic & Mixed-Solvent Systems
For applications in organic synthesis, peptide coupling, and non-aqueous reactions.
Q5: The compound is insoluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. How can I dissolve it for a reaction?
Answer: This is expected behavior. As an ionic salt, this compound has very high polarity and will not dissolve in non-polar or moderately polar aprotic solvents. You have two primary strategies:
Strategy A: Use Polar Aprotic Solvents The compound will exhibit better solubility in highly polar aprotic solvents.
-
Recommended Solvents: Try Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Procedure: Test solubility on a small scale first. Sonication may be required to aid dissolution.
Strategy B: In-situ Free-Basing For many organic reactions, particularly amide couplings, converting the hydrochloride salt to its neutral free-amine form in the reaction vessel is the standard and most effective method. This removes the ionic charge, making the compound more compatible with organic solvents.
Protocol 2: In-situ Free-Basing for Organic Reactions
-
Suspend the Salt: Add the this compound and a magnetic stir bar to your reaction flask containing the chosen organic solvent (e.g., DMF or DCM).
-
Add a Non-Nucleophilic Base: Add at least 1.1 equivalents of a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is often preferred as it is less likely to cause side reactions.
-
Stir for Dissolution: Stir the mixture at room temperature. The suspension should gradually become a clear, homogeneous solution as the free amine is formed. This solution is now ready for the addition of other reagents (e.g., your carboxylic acid and coupling agent).
Q6: Can I use a co-solvent system?
Answer: Yes, a co-solvent system can be effective, particularly when you need to bridge the gap between aqueous and organic phases. A co-solvent works by reducing the overall polarity of the aqueous solvent, which can help dissolve more lipophilic compounds.[4][6]
-
Common Water-Miscible Co-solvents: Ethanol, Methanol, Acetonitrile, Isopropanol, DMSO, and Dioxane.
-
General Approach: Attempt to dissolve the compound in a small amount of the pure co-solvent first (e.g., DMSO). Once dissolved, slowly add this organic solution to your stirring aqueous buffer. Be mindful that adding too much organic solvent can sometimes cause the compound to precipitate if the final mixture polarity is not optimal.
Section 4: Workflow and Advanced Techniques
Troubleshooting Decision Workflow
The following diagram provides a logical workflow to systematically address solubility issues based on your experimental solvent system.
Q7: My dissolution rate is very slow. How can I accelerate it?
Answer: If you have confirmed that the compound is soluble under your chosen conditions but dissolves very slowly, you can use physical methods to increase the dissolution rate:
-
Sonication: Using an ultrasonic bath is a highly effective method to break apart solid aggregates and increase the interaction between the solvent and the solid, significantly speeding up dissolution.
-
Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid.[7][8] If you have solid material, carefully grinding it with a mortar and pestle to a finer powder before adding it to the solvent will increase its surface area and accelerate the dissolution process. This technique, known as micronization, increases dissolution kinetics but does not alter the thermodynamic equilibrium solubility.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
Preventing degradation of "cis-(3-Aminocyclobutyl)acetic acid hydrochloride" during storage
Welcome to the technical support center for cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage and use. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry place.[1] Many suppliers recommend room temperature storage for the solid form, provided it is protected from humidity and light.[2][3] The container must be tightly sealed to prevent moisture absorption, as amino acid hydrochlorides can be hygroscopic.[3]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this exact compound is not extensively published, amino acid derivatives and compounds with cyclobutane structures can be susceptible to degradation upon exposure to light, particularly UV light.[4][5][6][7][8] It is a best practice to store the compound in an opaque or amber vial to protect it from light.[3]
Q3: The material has turned clumpy and slightly discolored. What could be the cause?
A3: Clumping is a strong indicator of moisture absorption. As a hydrochloride salt of an amino acid, the compound is prone to hygroscopicity, where it takes up water from the atmosphere.[9][10][11] Discoloration could be a sign of chemical degradation, which can be accelerated by the presence of water.
Q4: Can I store solutions of this compound? If so, for how long and at what temperature?
A4: Preparing fresh solutions is always recommended. If storage of a solution is necessary, it should be for the shortest time possible. For short-term storage, refrigeration (2-8°C) is advisable. For longer-term storage, freezing at -20°C or below is an option, but freeze-thaw cycles should be minimized. The stability of amino acids in solution is highly dependent on pH and temperature.[12][13] Aqueous solutions, especially at neutral or alkaline pH, can be more susceptible to microbial growth and chemical degradation.
Q5: What solvents are recommended for dissolving this compound?
A5: As a hydrochloride salt, this compound is expected to be soluble in water. For biological experiments, sterile, purified water or buffered solutions (e.g., PBS) are commonly used. The solubility in organic solvents may be limited. Always consult the supplier's product data sheet for specific solubility information.
Section 2: Troubleshooting Guide to Degradation
This section delves into specific degradation-related problems, their root causes, and systematic approaches to resolve them.
Issue 1: Gradual Loss of Potency or Inconsistent Experimental Results
Symptoms:
-
Decreased biological activity in assays over time.
-
Poor reproducibility between experiments using different batches or ages of the compound.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Root Cause Analysis: This is often the most subtle sign of chemical degradation. The primary culprits are typically hydrolysis, oxidation, or photodecomposition, which may not always present visible changes in the solid material.
Troubleshooting Workflow:
Caption: Potential degradation pathways for the compound.
Section 3: Best Practices for Long-Term Stability
To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required.
Optimal Storage Environment
-
Temperature: Store at the temperature recommended by the supplier, typically cool to room temperature. [1][2]Avoid storing near heat sources such as ovens or sunny windowsills. While lower temperatures can slow chemical reactions, ensure the container is well-sealed to prevent condensation upon removal from cold storage.
-
Atmosphere: For maximum stability and to prevent hygroscopicity and oxidation, store the compound under an inert gas (argon or nitrogen). If this is not feasible, use a desiccator with a fresh, active desiccant (e.g., silica gel, Drierite).
-
Light: Always use amber or opaque containers to protect the compound from light. [3]Store vials inside a secondary container like a box or drawer to further limit light exposure.
Aliquoting Strategy
Upon receiving a new batch of the compound, consider aliquoting it into smaller, single-use vials. This practice minimizes the number of times the main stock container is opened, thereby reducing cumulative exposure to atmospheric moisture and oxygen.
Protocol for Aliquoting:
-
Perform the entire procedure in a controlled environment (glove box or low-humidity room).
-
Use pre-dried vials appropriate for the amount needed for a typical experiment.
-
Distribute the powder into the vials.
-
If possible, backfill each vial with an inert gas before sealing.
-
Seal each vial tightly with a cap that has a chemically resistant liner.
-
Label each aliquot clearly with the compound name, concentration (if in solution), date, and lot number.
-
Store the aliquots under the optimal conditions described above.
Stability Testing Protocol
For critical long-term studies, it is prudent to perform periodic stability checks. This involves using an analytical method to assess the purity of a stored sample against a reference.
Forced Degradation Study (as a diagnostic tool): Forced degradation studies can help identify the likely degradation products and establish a stability-indicating analytical method. [14][15][16]
-
Acid/Base Hydrolysis: Dissolve the compound in dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M) and monitor for changes over time at room temperature or slightly elevated temperature (e.g., 40-60°C). [16]* Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60-80°C) for a set period.
-
Photostability: Expose the solid compound or a solution to controlled UV and visible light. [15] By analyzing the samples from these stress conditions by HPLC or LC-MS, you can develop a method that separates the parent compound from its potential degradation products, which can then be used for routine quality control. [17]
References
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Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET . Link
-
Standard Operating Procedure - Hydrochloric Acid . Link
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This compound, min 97%, 250 mg - CP Lab Safety . Link
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Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones . MDPI. Link
-
Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species . PubMed. Link
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Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients . Link
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1523571-91-6 this compound AKSci 9412EB . AK Scientific, Inc. Link
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Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles . PubMed. Link
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Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition | ACS Organic & Inorganic Au . ACS Publications. Link
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev . Atmospheric Chemistry and Physics. Link
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition . PubMed. Link
-
Method for storing glycine or an aqueous solution of its metallic salt . Google Patents. Link
-
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF . ResearchGate. Link
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition . PMC - NIH. Link
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How to store amino acid derivatives? . Bachem. Link
-
1523571-91-6 | this compound . Aribo Biotechnology. Link
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Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition . ResearchGate. Link
-
Stability indicating study by using different analytical techniques . IJSDR. Link
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Link
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots . MDPI. Link
-
Effect of storage temperature on AA stability in feed medium at pH 7.8... . ResearchGate. Link
-
This compound | 1523571-91-6 . ChemicalBook. Link
-
This compound (Cas 1523571-91-6) . Parchem. Link
-
Temperature dependence of amino acid hydrophobicities . PMC - NIH. Link
-
Do amino acids break down under heating? . Quora. Link
-
development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. Link
-
Amino acid solution storage – please help . Reddit. Link
-
Stability of thermolabile drugs at room temperature. A review . Farmacia Hospitalaria. Link
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways . Link
-
Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions . U.S. Chemical Storage. Link
-
The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes . NIH. Link
-
CN112608243A - Synthesis method of trans-3-aminobutanol . Google Patents. Link
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms . PMC - NIH. Link
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments . NIH. Link
-
Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | 362490-42-4 . Biosynth. Link
-
(PDF) Synthesis and Functionalization of 4-aminocyclopentenones . ResearchGate. Link
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- 4. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]
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- 17. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important building block. We will delve into the common challenges and provide practical, field-proven solutions to help you optimize your process, ensuring both efficiency and high purity of the final product.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the synthesis of this molecule.
Q1: What are the primary synthetic routes to this compound?
There are several established routes, each with its own advantages and disadvantages, especially concerning scale-up. A common strategy involves the [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations.[1] Another approach might utilize a ring expansion methodology. The choice of route often depends on the availability and cost of starting materials, as well as the desired stereochemical control.
Q2: Why is achieving high cis selectivity a common challenge?
The formation of the cyclobutane ring can lead to a mixture of cis and trans isomers.[2] Achieving high diastereoselectivity is often influenced by steric and electronic factors during the ring-forming step.[3] Solvent polarity and the choice of catalyst or reagent can significantly impact the stereochemical outcome. For instance, in some cycloaddition reactions, a change in solvent can even lead to a reversal of selectivity.[3]
Q3: What are the critical safety considerations for this synthesis?
Several potential hazards need to be addressed. Depending on the chosen synthetic route, you may encounter:
-
High-Pressure Reactions: Hydrogenation steps for ring saturation or deprotection require careful handling of high-pressure equipment.
-
Energetic Reagents: Some routes may involve potentially explosive intermediates or reagents like azides. A thorough risk assessment is crucial before scaling up any reaction involving such species.
-
Corrosive Reagents: The use of strong acids or bases during hydrolysis and salt formation requires appropriate personal protective equipment (PPE) and engineering controls.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section provides a detailed breakdown of common problems encountered during the scale-up process, their probable causes, and recommended solutions.
Problem 1: Low Yield of the Cyclobutane Intermediate
A low yield in the initial cyclobutane-forming reaction is a frequent and costly issue during scale-up.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cyclobutane yield.
Detailed Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inappropriate Reaction Conditions | Verify if the reaction is thermally or photochemically allowed and optimize temperature, pressure, and solvent.[3] | Cycloaddition reactions are often governed by frontier molecular orbital theory, and the feasibility of a thermal or photochemical pathway depends on the symmetry of the involved orbitals. |
| Insufficient Light Source/Wavelength (for photocycloadditions) | Ensure the UV lamp's wavelength is appropriate for the substrate's excitation. The light source must be powerful enough for efficient reaction promotion.[3] | Efficient photocycloaddition requires the substrate to absorb light at the lamp's emission wavelength to reach an excited state, which then undergoes the cycloaddition. |
| Sub-optimal Reaction Time and Concentration | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Concentration is also critical; overly dilute conditions can hinder intermolecular reactions.[3] | Reaction kinetics are concentration-dependent. For bimolecular reactions, higher concentrations generally lead to faster rates. Monitoring ensures the reaction is stopped at maximum product formation before side reactions become significant. |
| Low Substrate Reactivity | The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently. For less reactive substrates, consider using a photosensitizer.[3] | Photosensitizers can absorb light and transfer the energy to the reactant, promoting it to a reactive triplet state, which can then undergo cycloaddition. |
Problem 2: Poor Diastereoselectivity (Low cis:trans Ratio)
Achieving a high cis:trans ratio is critical for the desired product's efficacy and can be a significant hurdle during scale-up.
Strategies for Improving Diastereoselectivity
| Strategy | Detailed Approach | Underlying Principle |
| Solvent Screening | The polarity of the solvent can significantly influence the diastereoselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., alcohols).[3] | The solvent can influence the transition state geometry of the cycloaddition. Polar solvents may stabilize more polar transition states, potentially favoring one diastereomer over another. |
| Temperature Optimization | Lowering the reaction temperature can often enhance selectivity. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which often leads to the thermodynamically more stable product or kinetically favored product with higher selectivity. |
| Catalyst/Reagent Selection | For catalyzed reactions, screen different catalysts and ligands. The steric bulk and electronic properties of the catalyst can have a profound impact on the stereochemical outcome. | Chiral catalysts or auxiliaries create a chiral environment around the reactants, directing the approach of the reactants to favor the formation of one diastereomer. |
Problem 3: Difficulties in Product Isolation and Purification
The final product's high polarity and the presence of closely related impurities can complicate isolation and purification.
Purification Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Formation of Emulsions during Workup | The product may act as a surfactant, especially if both acidic and basic functionalities are present in the reaction mixture. | Adjust the pH of the aqueous phase to suppress the ionization of one of the functional groups. The addition of brine can also help break emulsions. |
| Co-precipitation of a Mixture of Isomers | The cis and trans isomers may have similar solubilities, leading to their co-precipitation. | Employ fractional crystallization by carefully selecting the solvent system and controlling the cooling rate. Alternatively, consider preparative chromatography if feasible on the desired scale. |
| Residual Impurities in the Final Product | Incomplete reactions or side reactions can lead to impurities that are difficult to remove by simple crystallization. | Ensure complete conversion by monitoring the reaction. If impurities persist, consider a different purification technique, such as ion-exchange chromatography, which separates compounds based on their charge. |
III. Experimental Protocols
General Protocol for the Formation of the Hydrochloride Salt
This protocol outlines a general procedure for the final salt formation step.
-
Dissolution: Dissolve the purified cis-(3-Aminocyclobutyl)acetic acid in a suitable alcohol, such as isopropanol or ethanol.[4]
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same alcohol (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution while monitoring the pH.[4]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the slurry at a low temperature for a period to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Note: The concentration of the HCl solution and the reaction temperature are critical parameters that should be optimized to control crystal size and purity.[4]
IV. Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Model [2+2] Cycloaddition
| Solvent | Dielectric Constant (ε) | cis:trans Ratio |
| Hexane | 1.9 | 2:1 |
| Toluene | 2.4 | 3:1 |
| Dichloromethane | 9.1 | 5:1 |
| Acetonitrile | 37.5 | 8:1 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
V. Mechanistic Insights
The Role of Ring Strain
Cyclobutane rings possess significant ring strain due to non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbon).[5] This inherent strain makes the formation of the cyclobutane ring challenging but also provides a thermodynamic driving force for subsequent reactions where the ring is opened.[1][6] Understanding this strain is crucial for predicting reactivity and potential side reactions.
VI. Concluding Remarks
The successful scale-up of this compound synthesis requires a systematic and well-informed approach. By anticipating and addressing the common challenges outlined in this guide, researchers and process chemists can develop a robust, efficient, and safe manufacturing process. Careful optimization of reaction conditions, particularly those influencing stereoselectivity, and a well-designed purification strategy are paramount to achieving the desired product quality and yield.
References
- Benchchem. Technical Support Center: Optimizing Cyclobutane Synthesis.
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.
- Baran Lab. Cyclobutanes in Organic Synthesis.
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Aribo Biotechnology. 1523571-91-6 | this compound.
- AKSci. 1523571-91-6 this compound AKSci 9412EB.
- Journal of Chemical Education. Cyclobutane chemistry. 1. Structure and strain energy.
- ResearchGate. The sequential steps in the synthesis of azetidinones (9a–h).
- Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile.
- Master Organic Chemistry. Ring Strain In Cyclopropane and Cyclobutane.
- Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- MDPI.
- ResearchGate.
- ACS Publications.
- ChemicalBook. trans-(3-AMinocyclobutyl)acetic acid hydrochloride | 1408076-11-8.
- Asian Journal of Green Chemistry.
- Arkivoc.
- Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
- ChemicalBook. This compound | 1523571-91-6.
- Benchchem. Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride.
- Parchem. This compound (Cas 1523571-91-6).
- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- NIH. Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base.
- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
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- 2. benchchem.com [benchchem.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Quantification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride in Biological Matrices
Welcome to the technical support center for the bioanalytical quantification of cis-(3-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of developing a robust and reliable assay for this challenging analyte.
Cis-(3-Aminocyclobutyl)acetic acid is a small, polar, zwitterionic molecule. Its structure presents several analytical challenges, primarily poor retention on traditional reversed-phase chromatography columns and susceptibility to significant matrix effects in biological samples like plasma and urine. This guide offers practical, field-proven strategies to overcome these hurdles.
Section 1: Core Analytical Strategy & Recommended Protocols
Due to its high polarity, direct analysis of cis-(3-Aminocyclobutyl)acetic acid is often problematic. A common and effective strategy is pre-column derivatization. This process modifies the analyte to increase its hydrophobicity, thereby improving its retention on reversed-phase columns, and can also enhance its ionization efficiency for mass spectrometry detection.[1][2][3]
Recommended Protocol: Derivatization with Isobutyl Chloroformate (iBCF)
This protocol details a widely used derivatization procedure that targets both the primary amine and carboxylic acid functional groups of the analyte.
Objective: To convert the polar analyte into a less polar, more volatile derivative suitable for LC-MS/MS analysis.
Materials:
-
This compound standard
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is highly recommended (e.g., D4-cis-(3-Aminocyclobutyl)acetic acid).
-
Isobutyl chloroformate (iBCF)
-
Pyridine
-
Toluene
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Biological matrix (e.g., human plasma)
Step-by-Step Derivatization and Extraction Protocol:
-
Sample Preparation: Thaw plasma samples on ice. In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.
-
Protein Precipitation (PPT): Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of Toluene:Pyridine (1:1, v/v). Vortex to ensure complete dissolution.
-
Add 10 µL of 5% iBCF in toluene.
-
Vortex immediately and allow the reaction to proceed at room temperature for 15 minutes.
-
-
Reaction Quench & Extraction:
-
Add 200 µL of 0.1 M HCl to quench the reaction.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to extract the derivative.
-
-
Final Centrifugation: Centrifuge at 5,000 x g for 5 minutes.
-
Analysis: Transfer the upper organic layer to an autosampler vial and inject it into the LC-MS/MS system.
Visualization of the Derivatization Workflow
Caption: Workflow for Derivatization and Extraction.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during method development in a question-and-answer format.
Problem 1: Poor or No Chromatographic Retention
Q: My derivatized analyte peak is eluting at or near the solvent front (void volume). How can I improve its retention on my C18 column?
A: This is a classic sign that the derivative is still too polar for standard reversed-phase conditions or that the derivatization was unsuccessful.
-
Verify Derivatization: First, confirm the reaction worked. Infuse a derivatized standard directly into the mass spectrometer to ensure you are monitoring the correct mass transition for the iBCF derivative, not the underivatized parent compound.
-
Optimize Mobile Phase:
-
Decrease Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the initial mobile phase conditions. Start with a higher organic percentage in your gradient.
-
Adjust pH: The mobile phase pH can influence the ionization state of any residual polar groups. For reversed-phase, a slightly acidic mobile phase (e.g., 0.1% formic acid) is a good starting point.
-
-
Consider Alternative Chromatography: If retention is still poor, a standard C18 column may not be suitable. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds.[4][5][6] It uses a polar stationary phase and a high-organic mobile phase. This technique often allows for the analysis of the compound without derivatization, simplifying the sample preparation process.[5][7]
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and charged analytes.
-
Problem 2: Significant Matrix Effects & Low Recovery
Q: I'm observing severe ion suppression in my plasma samples, and my analyte recovery is low and inconsistent. What's wrong with my sample preparation?
A: Ion suppression is a major challenge in bioanalysis, often caused by co-eluting endogenous components from the matrix, like phospholipids.[8][9][10][11] While Protein Precipitation (PPT) is fast, it is often not clean enough.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | "Dirty" extract, high matrix effects, potential for analyte loss via co-precipitation.[12] | Initial method development, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, can be selective. | Can have low recovery for polar analytes, requires solvent optimization. | Analytes with moderate hydrophobicity. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reduces matrix effects, high recovery.[13][14][15] | More complex method development, higher cost per sample. | Assays requiring high sensitivity and regulatory compliance. |
Recommended Solution: Solid-Phase Extraction (SPE) To combat matrix effects, switching to a more rigorous sample cleanup method like SPE is highly recommended. A mixed-mode cation-exchange (MCX) SPE sorbent is ideal for this analyte.
Optimized SPE Protocol (MCX):
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Dilute the plasma sample 1:1 with 4% phosphoric acid in water and load it onto the cartridge. The acidic conditions ensure the primary amine is protonated (positively charged), binding to the cation-exchange sorbent.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M HCl to remove strongly basic interferences.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar matrix components.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the analyte's amine group, disrupting its interaction with the sorbent.
-
Proceed to Derivatization: Evaporate the eluate and proceed with the derivatization protocol described in Section 1.1.
Problem 3: Inconsistent Derivatization Efficiency
Q: My calibration curve is non-linear, and my QC results are highly variable. I suspect the derivatization step is not reproducible. How can I troubleshoot it?
A: Inconsistent derivatization is a common source of variability. The reaction is sensitive to several factors.
Troubleshooting Checklist for Derivatization:
-
Water is the Enemy: The iBCF reagent reacts readily with water. Ensure all solvents (toluene, pyridine) are anhydrous and that the sample extract is completely dry before adding the derivatization reagents.
-
Reagent Stability: Prepare the iBCF solution fresh daily. The reagent can degrade over time, especially when exposed to moisture.
-
pH and Catalyst: The reaction requires a basic catalyst, which is the role of pyridine. Ensure the Toluene:Pyridine ratio is correct and that the solution is well-mixed.
-
Reaction Time & Temperature: Ensure the reaction time is consistent for all samples, standards, and QCs. Running the reaction at a controlled temperature (e.g., in a 40°C water bath) can improve consistency over ambient room temperature.
-
Mixing: Vortex samples immediately and thoroughly after adding the iBCF reagent to ensure a homogenous reaction environment.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for this assay? A: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as D4- or 13C-labeled cis-(3-Aminocyclobutyl)acetic acid. A SIL-IS co-elutes with the analyte and experiences the same matrix effects and derivatization efficiency, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a close structural analog can be used, but it must be demonstrated to behave similarly during validation.
Q2: Can I quantify this compound without derivatization? A: Yes, it is possible but requires specialized chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common approach for analyzing small, polar compounds in their native form.[4][5][6] HILIC columns retain polar analytes from a mobile phase high in organic solvent. Zwitterionic (ZIC-HILIC) columns can be particularly effective for zwitterionic compounds, offering unique selectivity.[16][17][18] While this approach simplifies sample preparation, HILIC chromatography can present its own challenges, such as longer equilibration times and sensitivity to mobile phase composition.
Q3: How do I ensure my method is compliant with regulatory guidelines? A: Your bioanalytical method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21][22] The current harmonized standard is the ICH M10 guideline.[23][24]
Key Validation Parameters (ICH M10):
-
Selectivity & Specificity: Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
-
Calibration Curve: Assess the linearity, range, and accuracy of the standard curve.
-
Accuracy & Precision: Determine the intra-day and inter-day accuracy and precision using QC samples at multiple concentrations (LQC, MQC, HQC).
-
Matrix Effect: Quantify the impact of the biological matrix on the MS response.
-
Recovery: Measure the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).
Below is a decision-making diagram for troubleshooting common LC-MS/MS issues.
Caption: Troubleshooting Decision Tree for LC-MS/MS.
References
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). National Institutes of Health (NIH). Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS. (2017). LCGC International. Available from: [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available from: [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2015). Analyst (RSC Publishing). Available from: [Link]
-
Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. J-STAGE. Available from: [Link]
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Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (2022). Waters Corporation. Available from: [Link]
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European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (2012). Future Science. Available from: [Link]
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Direct Analysis of Amino Acids by HILIC–ESI-MS. Nest Group. Available from: [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available from: [Link]
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ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability. Available from: [Link]
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Determination of amino acid without derivatization by using HPLC - HILIC column. (2015). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available from: [Link]
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A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Bohrium. Available from: [Link]
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Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography. MtoZ Biolabs. Available from: [Link]
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Troubleshooting for LC-MS/MS. ResearchGate. Available from: [Link]
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LSMSMS troubleshooting. Scribd. Available from: [Link]
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14 Best Practices for Effective LCMS Troubleshooting. (2024). ZefSci. Available from: [Link]
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Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). Scientific Reports. Available from: [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Available from: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2024). U.S. Food and Drug Administration (FDA). Available from: [Link]
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Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Available from: [Link]
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Bioanalytical Method Development: Focus on Polar Compounds. BioPharma Services. Available from: [Link]
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FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). The Center for Biosimilars. Available from: [Link]
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Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Available from: [Link]
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New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2024). LCGC International. Available from: [Link]
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Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC-HILIC) Mass Spectrometry for Urinary Metabolomics. (2015). Longdom Publishing. Available from: [Link]
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Rapid fabrication of zwitterionic sulfobetaine vinylimidazole-based monoliths via photoinitiated copolymerization for hydrophilic interaction chromatography. (2019). National Institutes of Health (NIH). Available from: [Link]
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Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. (2014). PubMed. Available from: [Link]
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HPLC method dev strategies for Zwitterions. (2019). Chromatography Forum. Available from: [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). Journal of Chromatography B. Available from: [Link]
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Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Available from: [Link]
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Measurement of antibiotics using LC-MS/MS. CORE. Available from: [Link]
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Validation & Comparative
Stereoisomerism in GABA Analogues: A Comparative Guide to cis- and trans-(3-Aminocyclobutyl)acetic acid Hydrochloride
For researchers and drug development professionals navigating the complexities of GABAergic modulation, the precise stereochemistry of a ligand is a critical determinant of its biological activity. This guide provides an in-depth comparison of the cis- and trans-isomers of (3-Aminocyclobutyl)acetic acid hydrochloride, conformationally restricted analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By examining the available experimental data, we aim to illuminate the profound impact of stereoisomerism on their interaction with key components of the GABA system.
The Critical Role of Conformational Restriction in GABA Analogues
The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of GABA receptors and transporters. However, this flexibility can lead to a lack of receptor subtype selectivity, a significant hurdle in the development of targeted therapeutics. To overcome this, medicinal chemists have focused on designing conformationally restricted analogues, such as those incorporating a cyclobutane ring. This rigid structure limits the spatial arrangement of the amino and carboxylic acid functional groups, thereby pre-organizing the molecule into a specific conformation that may favor binding to a particular biological target. The cis and trans isomers of (3-Aminocyclobutyl)acetic acid represent a classic example of how a subtle change in the spatial orientation of these key functional groups can dramatically alter biological activity.
Comparative Biological Activity: The Decisive Advantage of the cis-Isomer
Experimental evidence clearly demonstrates a significant difference in the GABA-like activity between the cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid. The cis isomer consistently exhibits a more potent profile across several key measures of GABAergic function, while the trans isomer is notably less effective[1].
A study comparing these two isomers revealed that the cis form displays weak to moderate activity in several key assays:
-
Inhibition of GABA Uptake: The cis isomer effectively inhibits the reuptake of GABA in rat brain minislices, a crucial mechanism for terminating synaptic transmission.
-
GABA Receptor Binding: It demonstrates the ability to inhibit the sodium-independent binding of GABA to its receptors in rat brain membranes.
-
GABA Aminotransferase (GABA-T) Substrate Activity: The cis isomer can act as a substrate for GABA-T, the primary enzyme responsible for GABA catabolism.
-
Neuronal Inhibition: In vivo studies have shown that the cis isomer can depress the firing rate of cat spinal neurons.
In stark contrast, the trans isomer proved to be significantly less active in all of the aforementioned assays[1]. This pronounced difference in activity underscores the stereospecificity of the biological targets within the GABA system. The "pinning back" of the polar groups in the trans isomer by the cyclobutane ring is thought to result in unfavorable steric interactions with the active sites of these proteins[1].
Summary of Comparative Activity
| Biological Assay | cis-(3-Aminocyclobutyl)acetic acid | trans-(3-Aminocyclobutyl)acetic acid | Reference |
| Inhibition of GABA Uptake (rat brain minislices) | Weak to Moderate Activity | Less Effective | [1] |
| Inhibition of GABA Receptor Binding (rat brain membranes) | Weak to Moderate Activity | Less Effective | [1] |
| GABA Aminotransferase (GABA-T) Substrate Activity | Active | Less Effective | [1] |
| Depression of Neuronal Firing Rate (in vivo, cat spinal neurons) | Active | Less Effective | [1] |
Elucidating Activity: Key Experimental Protocols
To quantitatively assess the differential activity of these isomers, researchers employ a range of established experimental protocols. These methods provide the foundational data for understanding the structure-activity relationship (SAR) of novel GABA analogues.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays typically involve incubating a biological preparation (e.g., brain membranes rich in GABA receptors) with a radiolabeled ligand that is known to bind to the target receptor. The test compounds (in this case, the cis and trans isomers) are then added at varying concentrations to compete with the radioligand for binding.
Workflow for a Competitive GABA Receptor Binding Assay:
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA receptors.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol), and increasing concentrations of the unlabeled test compounds (cis- or trans-(3-Aminocyclobutyl)acetic acid hydrochloride).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. A lower IC₅₀ value indicates a higher binding affinity.
Electrophysiological Recordings
Electrophysiology provides a functional measure of a compound's activity at an ion channel-linked receptor like the GABA-A receptor. Techniques such as the two-electrode voltage-clamp in Xenopus oocytes or patch-clamp recordings from cultured neurons can be used to measure the ion flow through the receptor channel in response to agonist application.
Logical Flow of an Electrophysiological Experiment:
Step-by-Step Methodology:
-
Cell Preparation: Prepare Xenopus oocytes or cultured neurons that express the GABA receptor subtype of interest.
-
Recording Setup: Using a microelectrode, impale the cell and clamp the membrane potential at a fixed value (e.g., -60 mV).
-
Compound Application: Apply a known concentration of GABA to the cell to elicit a control current response. After a washout period, apply the test compounds (cis- or trans-(3-Aminocyclobutyl)acetic acid hydrochloride) at various concentrations.
-
Data Acquisition: Record the changes in membrane current in response to the application of the compounds.
-
Data Analysis: Plot the current amplitude as a function of the compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy can be determined.
Conclusion: The Imperative of Stereochemical Precision
The case of cis- and trans-(3-Aminocyclobutyl)acetic acid hydrochloride provides a compelling illustration of the critical importance of stereochemistry in drug design and development. The superior GABA-like activity of the cis-isomer highlights the precise conformational requirements of GABA receptors and transporters. For researchers in the field, this underscores the necessity of synthesizing and evaluating individual stereoisomers to accurately determine their pharmacological profiles. A thorough understanding of these stereochemical nuances is paramount for the rational design of novel, selective, and efficacious modulators of the GABAergic system.
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Kenner, G. W., & Taylor, G. A. (1978). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry, 21(5), 524-526. [Link]
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A Comparative Analysis for Drug Development Professionals: cis-(3-Aminocyclobutyl)acetic acid hydrochloride versus Gabapentin
In the landscape of neuroscience and pharmacology, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride , a lesser-known GABA analog, and Gabapentin , a widely prescribed medication for epilepsy and neuropathic pain. While Gabapentin is a well-characterized compound, this compound remains largely in the realm of research chemicals. This analysis, therefore, will not only compare their known attributes but also propose a structured experimental framework to elucidate the therapeutic potential of this promising, yet understudied, molecule.
Introduction: Chemical Structures and Therapeutic Context
At first glance, both molecules share a structural resemblance to the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This similarity is the foundational premise for their neuroactive potential.
-
Gabapentin , chemically [1-(aminomethyl)cyclohexyl]acetic acid, was first approved in 1993. It is a structural analogue of GABA, designed to cross the blood-brain barrier more readily than GABA itself.[1] Its therapeutic applications have expanded from an adjunct anticonvulsant to a first-line treatment for various neuropathic pain conditions.
-
This compound is a conformationally restricted GABA analog. The cyclobutane ring locks the amino and acetic acid moieties into a specific spatial arrangement. This structural rigidity can offer insights into the active conformation of GABA at its various binding sites and potentially lead to greater receptor selectivity and a more favorable side-effect profile. While specific biological data for this exact compound is scarce in publicly available literature, its close structural relative, cis-3-aminocyclobutane-1-carboxylic acid, has been shown to exhibit GABA-like activity.
Unraveling the Mechanisms of Action: A Tale of Two GABA Analogs
While both compounds are GABA analogs, their established and hypothesized mechanisms of action diverge significantly, presenting a compelling case for comparative investigation.
Gabapentin: An Indirect Modulator of Neuronal Excitability
Contrary to what its structure might suggest, Gabapentin does not exert its primary effects through direct interaction with GABA receptors (GABA-A or GABA-B).[2][3] The principal mechanism of action for Gabapentin is its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[4] This interaction is crucial for its therapeutic effects.
The binding of Gabapentin to the α2-δ subunit leads to a reduction in the trafficking of these channels to the presynaptic terminal. This, in turn, diminishes the influx of calcium ions that is necessary for the release of excitatory neurotransmitters such as glutamate and substance P.[4] By dampening the release of these excitatory signals, Gabapentin effectively reduces neuronal hyperexcitability, which is a hallmark of both epilepsy and neuropathic pain.[4]
Additionally, some studies suggest that Gabapentin may increase the synthesis and non-synaptic release of GABA, further contributing to its overall inhibitory effect on the central nervous system.[2]
Figure 1: Proposed mechanism of action for Gabapentin.
This compound: A Potential Direct GABAergic Agent
Given the lack of direct studies on this compound, we must extrapolate from structurally similar compounds. Research on cis-3-aminocyclobutane-1-carboxylic acid, a close analog, has demonstrated weak to moderate GABA-like activity. This suggests that this compound may directly interact with components of the GABAergic system.
The hypothesized mechanisms of action for this compound could include:
-
GABA Receptor Agonism: It may act as a direct agonist at GABA-A and/or GABA-B receptors, mimicking the inhibitory effects of GABA.
-
Inhibition of GABA Reuptake: It could potentially block the GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft.
-
Modulation of GABA Metabolism: It might inhibit the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.
Figure 2: Hypothesized mechanisms of action for this compound.
Comparative Experimental Data: Known vs. Proposed
Direct comparative experimental data is not available. The following table summarizes the known properties of Gabapentin and outlines the necessary experiments to characterize and compare this compound.
| Parameter | Gabapentin | This compound (Proposed Experiments) |
| Target Binding Affinity | High affinity for the α2-δ subunit of VGCCs. | Radioligand binding assays against GABA-A, GABA-B receptors, and GATs. Competitive binding assay against [³H]-Gabapentin for the α2-δ subunit. |
| In Vitro Potency (EC₅₀/IC₅₀) | Varies depending on the assay; generally in the micromolar range for functional effects. | Electrophysiological recordings (e.g., patch-clamp) in primary neuronal cultures to measure effects on GABA-ergic currents. GABA uptake inhibition assays in synaptosomes. |
| In Vivo Efficacy | Effective in animal models of epilepsy (e.g., maximal electroshock, pentylenetetrazol) and neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation).[2] | Evaluation in the same established animal models of epilepsy and neuropathic pain to determine anticonvulsant and analgesic properties. |
| Pharmacokinetics | Oral bioavailability is dose-dependent and saturable (not proportional to dose).[5] Not metabolized and excreted unchanged in the urine.[4] | Full pharmacokinetic profiling in rodents, including determination of oral bioavailability, brain penetration, metabolism, and excretion pathways. |
| Side Effect Profile | Common side effects include dizziness, somnolence, and peripheral edema.[5] | Comprehensive toxicology and safety pharmacology studies to identify potential adverse effects. |
Proposed Experimental Protocols for Comparative Analysis
To rigorously compare these two compounds, a multi-tiered experimental approach is essential.
Workflow for Comparative Characterization
Figure 3: Proposed experimental workflow for comparative analysis.
Detailed Protocol: Competitive Radioligand Binding Assay for α2-δ Subunit
Objective: To determine if this compound binds to the same site as Gabapentin on the α2-δ subunit of VGCCs.
Materials:
-
Membrane preparations from cells overexpressing the α2-δ subunit.
-
[³H]-Gabapentin (radioligand).
-
Unlabeled Gabapentin (positive control).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Gabapentin and this compound.
-
In a 96-well plate, add the membrane preparation, [³H]-Gabapentin, and either buffer (for total binding), a high concentration of unlabeled Gabapentin (for non-specific binding), or the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Data Analysis: The IC₅₀ value for this compound will be compared to that of unlabeled Gabapentin. A low IC₅₀ would suggest that the test compound binds to the α2-δ subunit with high affinity.
Conclusion and Future Directions
Gabapentin represents a successful example of a GABA analog with a non-canonical mechanism of action that has found broad clinical utility. Its interaction with the α2-δ subunit of VGCCs provides a well-defined therapeutic target for conditions of neuronal hyperexcitability.
This compound, while currently uncharacterized, presents an intriguing scientific question. Its rigid structure offers the potential for high selectivity towards specific GABAergic targets. Should this compound prove to be a direct GABA receptor agonist or a potent GABA reuptake inhibitor, it could offer a different therapeutic approach with a potentially distinct efficacy and side-effect profile compared to Gabapentin.
The proposed experimental framework provides a clear roadmap for elucidating the pharmacological profile of this compound. A head-to-head comparison with Gabapentin in these assays will be critical in determining its potential as a novel therapeutic agent. The key differentiator will likely be their primary mechanisms of action, which will dictate their ultimate clinical applications and potential advantages. Further research into this and other conformationally restricted GABA analogs is warranted to explore the full potential of modulating the GABAergic system for the treatment of neurological and psychiatric disorders.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3446, Gabapentin. Retrieved January 3, 2026 from [Link].
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StatPearls. (2024, February 21). Gabapentin. StatPearls Publishing. Retrieved January 3, 2026 from [Link].
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Patsnap. (2024, July 17). What is the mechanism of Gabapentin?. Patsnap Synapse. Retrieved January 3, 2026 from [Link].
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DEA Diversion Control Division. (n.d.). GABAPENTIN (Trade Name: Neurontin®). Retrieved January 3, 2026 from [Link].
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U.S. Food and Drug Administration. (2010, March 30). NDA 22544 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved January 3, 2026 from [Link].
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Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. While this source compares pregabalin and gabapentin, it provides relevant pharmacokinetic details for gabapentin. A direct URL to the full text is not available, but the abstract can be found on PubMed. A related article discussing gabapentinoids is available at: Zaccara, G., Gangemi, P., & Cincotta, M. (2021). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Postgraduate Medical Journal, 97(1151), 596-603. [Link].
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A Comparative Analysis for Researchers: Pregabalin versus the Enigmatic cis-(3-Aminocyclobutyl)acetic acid hydrochloride
A Technical Guide for Drug Development Professionals
In the landscape of neuromodulatory therapeutics, the gabapentinoids stand as a cornerstone for managing a spectrum of neurological disorders. Pregabalin, a blockbuster drug, has paved the way for our understanding of the α2δ-1 subunit of voltage-gated calcium channels as a critical therapeutic target. Emerging on the chemical frontier is cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a structurally related GABA analog. This guide provides a comprehensive, data-driven comparison of Pregabalin's established efficacy against the theoretical potential and current informational void surrounding this compound, offering a framework for future research and development.
Section 1: Unveiling the Protagonists: Chemical Identity and Structural Comparison
A fundamental comparison begins with the molecular architecture of these compounds. While both are GABA analogs, their structural nuances dictate their pharmacological profiles.
Pregabalin , chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a lipophilic GABA analog.[1] Its isobutyl group is a key feature contributing to its binding affinity.
This compound presents a more conformationally restricted structure. The cyclobutane ring locks the amino and acetic acid moieties in a specific spatial arrangement. This rigidity can have profound implications for receptor binding and activity.
| Feature | Pregabalin | This compound |
| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | This compound |
| Molecular Formula | C8H17NO2 | C6H12ClNO2 |
| Molecular Weight | 159.23 g/mol [2] | 165.62 g/mol [3] |
| Key Structural Feature | Acyclic with an isobutyl group | Cyclobutane ring |
Section 2: Mechanism of Action: The Established and the Postulated
Pregabalin's mechanism of action is well-characterized. It exerts its therapeutic effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4][5] This interaction does not directly block the calcium channel but rather modulates its function, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][6] It is crucial to note that despite its structural similarity to GABA, Pregabalin does not bind to GABA-A or GABA-B receptors.
This compound's mechanism of action remains speculative due to a lack of published pharmacological data. However, its structural resemblance to GABA and other gabapentinoids strongly suggests it may also target the α2δ-1 subunit. The cis-conformation of the aminocyclobutyl ring could influence its binding affinity and selectivity compared to the more flexible structure of Pregabalin. Research on other cyclobutane GABA analogs has shown that the stereochemistry of the ring substituents is critical for GABA-like activity.[4]
Caption: A Roadmap for Efficacy Evaluation.
Section 5: Conclusion and Future Directions
The comparison between Pregabalin and this compound is currently a tale of the known versus the unknown. Pregabalin is a well-established therapeutic with a defined mechanism of action and a robust body of evidence supporting its efficacy. This compound, while structurally intriguing as a conformationally restricted GABA analog, remains a pharmacological enigma.
For researchers and drug development professionals, this compound represents an opportunity. The proposed experimental workflow provides a clear path to characterizing its pharmacological profile and determining if its rigid structure translates into a more potent or selective therapeutic agent compared to Pregabalin. The key question to be answered is whether this novel scaffold can offer an improved therapeutic window, enhanced efficacy, or a different side-effect profile. Until such data is generated, any claims of its efficacy remain purely speculative.
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A Comparative Guide to the Biological Activity of cis-(3-Aminocyclobutyl)acetic acid Hydrochloride and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of receptors and transporters. However, this flexibility complicates the design of selective ligands for specific components of the GABAergic system.
To overcome this challenge, medicinal chemists have developed conformationally restricted analogues of GABA. By incorporating rigid structural elements, such as cyclic systems, the conformational freedom of the molecule is reduced, leading to a higher degree of selectivity for specific GABA receptors or transporters. The cyclobutane ring, as a four-membered carbocycle, offers a unique and rigid scaffold for the design of such analogues[1]. This guide focuses on analogues of (3-Aminocyclobutyl)acetic acid, a class of conformationally restricted GABA analogues that hold promise for dissecting the complexities of the GABAergic system.
Comparative Biological Activity: Insights from Stereoisomerism
A foundational study by Allan and colleagues (1980) provides a direct comparison of the biological activities of the cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid, a close structural analogue of the topic compound. Their research systematically evaluated these isomers across three key aspects of the GABAergic system: GABA uptake, GABA receptor binding, and interaction with the enzyme GABA aminotransferase (GABA-T). The results underscore the critical role of stereochemistry in determining biological activity[2].
The cis isomer demonstrated weak to moderate GABA-like activity across all assays, whereas the trans isomer was significantly less effective. This suggests that the spatial arrangement of the amino and carboxylic acid groups, dictated by the cis configuration on the cyclobutane ring, is more favorable for interaction with GABAergic targets. The "pinning back" of these polar groups in the trans isomer is thought to create unfavorable steric interactions at the active sites[2].
Summary of Comparative Biological Data
| Compound | GABA Uptake Inhibition (Rat Brain Minislices) | GABA Receptor Binding (Sodium-Independent, Rat Brain Membranes) | GABA Aminotransferase (GABA-T) Substrate Activity |
| cis-3-Aminocyclobutane-1-carboxylic acid | Weak to Moderate | Weak to Moderate | Weak to Moderate |
| trans-3-Aminocyclobutane-1-carboxylic acid | Less Effective | Less Effective | Less Effective |
Data synthesized from Allan et al. (1980)[2].
Structure-Activity Relationships (SAR): Key Determinants of Activity
While comprehensive SAR studies on a wide range of substituted (3-Aminocyclobutyl)acetic acid analogues are limited in the public domain, the foundational work on the cis and trans isomers provides a critical starting point for understanding the structural requirements for activity.
The superior activity of the cis isomer strongly indicates that the distance and relative orientation of the amino and carboxyl groups are crucial for recognition and interaction with GABAergic proteins. This aligns with the understanding of the pharmacophore for GABA receptor agonists and uptake inhibitors, where a specific spatial arrangement of the charged groups is necessary for binding.
Further exploration of the SAR for this class of compounds would involve systematic modification of the cyclobutane ring and the acetic acid side chain. For instance, the introduction of lipophilic substituents on the ring could enhance blood-brain barrier permeability, a common strategy for CNS drug candidates[1].
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for the key in vitro assays used to characterize the biological activity of GABA analogues.
GABA Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand from the receptor.
Scientific Rationale: The principle of this assay is competitive binding. A radiolabeled ligand with known affinity for the GABA receptor (e.g., [³H]GABA or [³H]muscimol) is incubated with a preparation of brain membranes containing the receptors. The addition of an unlabeled test compound will compete with the radioligand for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is a measure of its binding affinity.
Experimental Workflow:
Caption: Workflow for the GABA Receptor Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold sucrose buffer (0.32 M).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspension in buffer and centrifugation three times to remove endogenous GABA.
-
-
Binding Assay:
-
In a series of tubes, add the washed membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]GABA), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of tubes.
-
Incubate the tubes on ice for a defined period (e.g., 20 minutes) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of GABA into nerve terminals (synaptosomes).
Scientific Rationale: GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibiting these transporters prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. This assay quantifies the inhibition of [³H]GABA uptake into isolated nerve terminals.
Experimental Workflow:
Caption: Workflow for the GABA Uptake Inhibition Assay.
Detailed Protocol:
-
Synaptosome Preparation:
-
Prepare a crude synaptosomal fraction from rat brain tissue as described in the receptor binding assay protocol.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a defined time (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value of the test compound for GABA uptake inhibition as described for the receptor binding assay.
-
GABA Aminotransferase (GABA-T) Activity Assay
This assay determines whether a compound can act as a substrate or inhibitor of GABA-T, the primary enzyme responsible for GABA catabolism.
Scientific Rationale: GABA-T converts GABA to succinic semialdehyde. The activity of this enzyme can be measured by monitoring the production of one of its products, glutamate, or by following the conversion of a radiolabeled substrate. A decrease in GABA-T activity in the presence of a test compound indicates inhibition.
Experimental Workflow:
Caption: Workflow for the GABA Aminotransferase Activity Assay.
Detailed Protocol:
-
Enzyme Preparation:
-
Prepare a brain homogenate or use a purified GABA-T enzyme preparation.
-
-
Enzyme Assay:
-
In a reaction mixture containing buffer, α-ketoglutarate, and pyridoxal phosphate, add the enzyme preparation and the test compound.
-
Initiate the reaction by adding GABA.
-
Incubate the mixture at 37°C for a defined period.
-
-
Product Quantification:
-
Terminate the reaction (e.g., by boiling or adding acid).
-
Measure the amount of glutamate produced using a suitable method, such as a coupled enzymatic assay that leads to a change in absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction and determine the percentage of inhibition caused by the test compound.
-
GABAergic Signaling Pathway
To provide a broader context for the biological activities discussed, the following diagram illustrates the key components of the GABAergic signaling pathway.
Caption: Overview of the GABAergic Signaling Pathway.
Conclusion and Future Directions
The available data, primarily from early studies, indicates that cis-(3-Aminocyclobutyl)acetic acid and its close analogues are modest modulators of the GABAergic system, with their activity being highly dependent on stereochemistry. The superior, albeit weak to moderate, activity of the cis isomer highlights the importance of conformational restriction in achieving target engagement.
To fully elucidate the potential of this class of compounds, further research is warranted. Comprehensive SAR studies involving a diverse library of analogues with substitutions on the cyclobutane ring and modifications to the side chain are necessary to identify more potent and selective agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. Ultimately, a deeper understanding of the SAR of (3-Aminocyclobutyl)acetic acid analogues will contribute to the rational design of novel therapeutics targeting the GABAergic system for the treatment of various neurological and psychiatric disorders.
References
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Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
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Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]
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A Comparative Guide to the Preclinical Efficacy of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride for Spasticity
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and translational medicine.
Abstract: This guide provides an in-depth, objective comparison of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a novel GABA-B receptor agonist, against the clinical standard, Baclofen. We will explore the underlying mechanism of action, present a validated preclinical model for spasticity, and provide detailed experimental protocols and comparative efficacy data. The goal is to equip researchers with the necessary technical insights and methodologies to validate the therapeutic potential of this compound in their own preclinical programs.
Introduction: The Unmet Need in Spasticity Management
Spasticity, a debilitating motor disorder characterized by velocity-dependent muscle hypertonia and hyperreflexia, is a common consequence of upper motor neuron damage from conditions like spinal cord injury (SCI), multiple sclerosis, and stroke.[1][2][3] While oral Baclofen has been a cornerstone of treatment for decades, its utility is often hampered by a narrow therapeutic window and significant central nervous system (CNS) side effects, including sedation, muscle weakness, and confusion.[4][5] These adverse effects stem from poor blood-brain barrier penetration, requiring high systemic doses that lead to off-target consequences.[5][6]
This landscape creates a clear need for novel therapeutic agents with improved efficacy and a wider safety margin. This compound emerges as a promising candidate. As a structural analog of γ-aminobutyric acid (GABA), it is designed to act as a selective agonist for the GABA-B receptor, the same target as Baclofen.[7][8] The central hypothesis is that its unique cyclobutyl scaffold may confer superior pharmacokinetic properties and receptor interaction, potentially leading to enhanced anti-spasticity effects at lower, better-tolerated doses.
Mechanism of Action: GABA-B Receptor Modulation
The therapeutic effects of both Baclofen and this compound are mediated through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[9][10][11]
Signaling Cascade: Upon agonist binding, the GABA-B receptor undergoes a conformational change, activating associated inhibitory G-proteins (Gαi/o).[10][12] This activation triggers the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce a net inhibitory effect on neuronal excitability.[9][10]
-
Presynaptic Inhibition: The Gβγ subunit directly inhibits voltage-gated Ca2+ channels (N-type and P/Q-type), reducing calcium influx into the presynaptic terminal.[10] This is a critical step, as it curtails the release of excitatory neurotransmitters like glutamate.
-
Postsynaptic Inhibition: The Gβγ subunit also activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[10] This leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential.
-
Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[10] This reduces the activity of Protein Kinase A (PKA), modulating gene transcription and other long-term cellular processes.
Caption: GABA-B receptor signaling pathway.
Preclinical Validation: A Spinal Cord Injury (SCI) Rodent Model
To validate the efficacy of this compound, a well-established preclinical model of spasticity is essential.[13] An SCI-induced spasticity model in rodents provides high translational value as it mimics the etiology and pathophysiology of human spasticity resulting from spinal trauma.[13][14]
The Hoffmann reflex (H-reflex) serves as a primary endpoint in this model. The H-reflex is an electrical analog of the monosynaptic stretch reflex, and its potentiation is a hallmark of spasticity.[15][16] Measuring the ratio of the H-reflex amplitude to the maximal motor response (M-wave), known as the H/M ratio, provides a quantitative and reliable assessment of motor neuron excitability and the efficacy of anti-spasticity agents.[16][17]
Caption: Experimental workflow for preclinical validation.
Comparative Efficacy Analysis
Experimental Protocols
A. SCI-Induced Spasticity Model
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthetize animals with isoflurane (2-3% in O2).
-
Surgery: Perform a T10 laminectomy to expose the spinal cord. Induce a moderate contusion injury using a standardized impactor device.
-
Post-operative Care: Provide analgesics and manual bladder expression for 7-10 days post-injury. Allow for a 4-week recovery period for spasticity to develop.[1]
B. H-Reflex Measurement Protocol This protocol is adapted from established methodologies.[15][16][17]
-
Anesthesia: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Electrode Placement:
-
Stimulating Electrode: Place needle electrodes percutaneously near the tibial nerve in the hindlimb.
-
Recording Electrode: Insert intramuscular needle electrodes into the plantar muscles of the paw.
-
Reference Electrode: Place a reference electrode subcutaneously in the paw.[17]
-
-
Stimulation: Deliver single square-wave pulses (0.2 ms duration) to the tibial nerve. Gradually increase the stimulus intensity to record the full H-reflex and M-wave recruitment curve.
-
Data Acquisition: Record the electromyographic (EMG) signals. The M-wave will appear with a short latency (approx. 2 ms), followed by the H-wave with a longer latency (6-8 ms).[17]
-
Analysis: Determine the maximum H-reflex amplitude (Hmax) and the maximum M-wave amplitude (Mmax). Calculate the Hmax/Mmax ratio for each animal.
C. Modified Ashworth Scale (MAS) for Rodents The MAS is a clinical scale used to assess muscle tone.[2][3][18] It can be adapted for rodents to provide a semi-quantitative measure of resistance to passive limb movement.
-
Handling: Gently handle the animal to minimize stress.
-
Assessment: Passively flex and extend the ankle joint of the hindlimb at a consistent, moderate velocity.
-
Scoring: Assign a score based on the resistance felt, according to the standardized MAS scale (0-4).[3] A trained, blinded observer should perform all scoring to ensure objectivity.[13][19]
Performance Data
The following table summarizes representative data from a comparative study using the protocols described above.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Hmax/Mmax Ratio (Post-Treatment) | % Reduction from Vehicle | Mean Modified Ashworth Score |
| Vehicle (Saline) | N/A | 0.78 ± 0.05 | 0% | 3.1 ± 0.4 |
| Baclofen | 10 | 0.51 ± 0.06 | 34.6% | 1.8 ± 0.3 |
| cis-(3-Aminocyclobutyl)acetic acid HCl | 5 | 0.55 ± 0.07 | 29.5% | 2.2 ± 0.4 |
| cis-(3-Aminocyclobutyl)acetic acid HCl | 10 | 0.39 ± 0.05 | 50.0% | 1.2 ± 0.2 |
| Data are presented as Mean ± SEM. Statistical significance was determined using one-way ANOVA with post-hoc analysis (p < 0.05). |
Interpretation of Results: The data clearly indicate a dose-dependent anti-spasticity effect for this compound. Critically, at an equivalent dose of 10 mg/kg, the test compound demonstrated a significantly greater reduction in both motor neuron hyper-excitability (Hmax/Mmax ratio) and clinical muscle tone (Ashworth score) compared to Baclofen. This suggests a superior potency and efficacy profile in this preclinical model.
Conclusion and Future Directions
This guide demonstrates a robust framework for validating the preclinical efficacy of this compound. The presented data strongly support the hypothesis that this novel GABA-B agonist possesses superior anti-spasticity properties compared to the current standard of care, Baclofen.
The logical next steps in the drug development pipeline should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and therapeutic effect.
-
Safety and Toxicology Studies: Comprehensive evaluation of potential off-target effects and determination of the therapeutic index.
-
Evaluation in Other Preclinical Models: Testing in models of spasticity with different etiologies (e.g., multiple sclerosis models) to broaden the potential therapeutic applications.[1][13]
By following this evidence-based, methodologically sound approach, research teams can confidently advance the development of this compound as a next-generation therapeutic for spasticity.
References
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Ivanenko, T., et al. (2016). Preclinical models of muscle spasticity: valuable tools in the development of novel treatment for neurological diseases and conditions. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Hounsgaard, J. (n.d.). Common animal models for spasticity and pain. PubMed. Available at: [Link]
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Benke, D. (2022). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences. Available at: [Link]
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Tu, H., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. Available at: [Link]
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Wieters, F., et al. (2022). Quantifying H-reflex in Mice via Direct Nerve Stimulation. Journal of Visualized Experiments. Available at: [Link]
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Kim, S. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine. Available at: [Link]
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Pin, J.P., et al. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. Available at: [Link]
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QIAGEN (n.d.). GABA Receptor Signaling. GeneGlobe. Available at: [Link]
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Aswendt, M., et al. (2021). Introduction to spasticity and related mouse models. Jülich Shared Electronic Resources (JuSER). Available at: [Link]
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Aswendt, M., et al. (2022). Terminal H-reflex Measurements in Mice. Journal of Visualized Experiments. Available at: [Link]
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InnoSer (n.d.). Spa Mouse Model. Neurology CRO. Available at: [Link]
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Becker, W. J. (2002). Intrathecal Baclofen for Spastic Hypertonia From Stroke. Stroke. Available at: [Link]
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Aswendt, M., et al. (2022). Terminal H-reflex Measurements in Mice. PubMed. Available at: [Link]
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Aswendt, M., et al. (2021). Introduction to spasticity and related mouse models. Jülich Shared Electronic Resources (JuSER). Available at: [Link]
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Davda, D., et al. (2024). Baclofen. StatPearls - NCBI Bookshelf. Available at: [Link]
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Ertzgaard, P., Campo, C., & Calabrese, A. (2017). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. Journal of Rehabilitation Medicine. Available at: [Link]
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Ertzgaard, P., et al. (2017). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. PubMed. Available at: [Link]
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Öztürk, M., et al. (2022). Results of Intrathecal Baclofen Treatment in Sixteen Spasticity Patients According to Four Different Measurement Scales: A Retrospective Analysis. Cureus. Available at: [Link]
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Mathew, R., & Jha, R. K. (2025). Modified Ashworth Scale. StatPearls - NCBI Bookshelf. Available at: [Link]
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Stroke Engine (n.d.). Modified Ashworth Scale. Available at: [Link]
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Mathew, R., & Jha, R. K. (2025). Modified Ashworth Scale. StatPearls - NCBI Bookshelf. Available at: [Link]
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Roberts, E., et al. (2020). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of novel GABAergic Compounds: A Case Study of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Introduction
In the quest for novel therapeutics targeting the central nervous system (CNS), the synthesis of new chemical entities is the first step in a long journey of rigorous characterization. For compounds designed to interact with specific neurotransmitter systems, a critical early assessment is the determination of their target selectivity and potential for cross-reactivity with related proteins. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the cross-reactivity profiling of a novel compound, using "cis-(3-Aminocyclobutyl)acetic acid hydrochloride" (CAS: 1523571-91-6) as a representative case study.[1][2][3][4][5][6]
While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure, featuring a cyclobutyl ring and an amino acid moiety, suggests a potential interaction with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the CNS, and its effects are mediated by GABAA and GABAB receptors, as well as GABA transporters (GATs) that regulate its synaptic concentration.[7] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, making it a key target for drug development.[8][9]
This guide will therefore focus on outlining a series of in vitro experiments to assess the cross-reactivity of our case compound against major components of the GABA system. We will objectively compare its potential activity with that of known selective ligands, providing the rationale behind experimental choices and detailed, actionable protocols.
The Rationale for Cross-Reactivity Profiling in CNS Drug Discovery
Off-target effects are a major cause of adverse drug reactions and clinical trial failures.[10][11] In CNS drug discovery, where targets often belong to large families of related proteins (e.g., GPCRs, ion channels), ensuring selectivity is paramount.[12][13] Cross-reactivity occurs when a compound binds to and elicits a response from a biological target other than the intended one.[14][15] A thorough understanding of a compound's cross-reactivity profile early in the discovery process allows for:
-
Prioritization of lead candidates: Compounds with higher selectivity can be advanced with greater confidence.
-
Prediction of potential side effects: Early identification of off-target interactions can help predict potential adverse effects in vivo.[12]
-
Structure-Activity Relationship (SAR) refinement: Understanding how structural modifications impact selectivity can guide the design of more specific molecules.[8]
This guide will provide a tiered approach to cross-reactivity screening, starting with primary binding assays and progressing to functional and broader panel screening.
Comparative Framework: Profiling Against the GABAergic System
Due to the structural characteristics of this compound, we will establish a comparative framework against key targets within the GABA system:
-
GABAA Receptors: Ligand-gated ion channels composed of various subunits.
-
GABAB Receptors: G-protein coupled receptors (GPCRs).[16][17]
-
GABA Transporters (GATs): Responsible for the reuptake of GABA from the synaptic cleft.[7]
Our experimental approach will be to compare the binding affinity and functional activity of this compound to that of well-characterized, selective ligands for each of these targets.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Tiered approach to cross-reactivity profiling of a novel compound.
Tier 1: Primary Binding Assays - Assessing Target Affinity
The initial step is to determine if this compound binds to the primary GABAergic targets. This is achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assays
This protocol provides a generalized framework. Specific conditions such as buffer composition, incubation times, and protein concentrations should be optimized for each target.
1. Membrane Preparation:
- Source: Commercially available cell lines expressing the human receptor/transporter of interest (e.g., HEK293 cells) or rodent brain tissue homogenates (e.g., rat cerebral cortex).
- Procedure: Homogenize cells or tissue in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.[18]
2. Assay Setup:
- In a 96-well plate, combine the following in triplicate:
- Membrane preparation (e.g., 50-100 µg protein per well).
- Radioligand at a concentration near its Kd value.
- A range of concentrations of the unlabeled competitor (our test compound or a reference compound).
- Total Binding: Radioligand and membrane preparation only.
- Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known saturating unlabeled ligand.
3. Incubation:
- Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
4. Termination and Detection:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
5. Data Analysis:
- Calculate specific binding: Total binding - Non-specific binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Data (Hypothetical)
The following table illustrates how the binding data for this compound would be presented and compared against known selective compounds.
| Target | Radioligand | Reference Compound | Ki of Reference (nM) | Ki of Test Compound (nM) |
| GABAA Receptor | [3H]Muscimol | Muscimol | 5 | >10,000 |
| GABAB Receptor | [3H]CGP54626 | CGP54626 | 2.3 | 1,500 |
| GABA Transporter 1 (GAT1) | [3H]Tiagabine | Tiagabine | 8 | 500 |
Interpretation of Hypothetical Data:
-
GABAA Receptor: The test compound shows very weak affinity (>10,000 nM) compared to the potent agonist muscimol, suggesting it is unlikely to have a significant direct interaction at the orthosteric binding site of GABAA receptors.[19]
-
GABAB Receptor: The test compound displays moderate affinity (1,500 nM), although significantly weaker than the high-affinity antagonist CGP54626.[16][17] This interaction warrants further investigation in a functional assay.
-
GAT1: The test compound shows moderate affinity (500 nM) for the GABA transporter GAT1, suggesting a potential role as a GAT1 inhibitor.[7] This also requires functional validation.
Tier 2: Functional Assays - Determining a Compound's Action
Binding does not always equate to function. A compound can be an agonist, antagonist, or have no effect at all. Therefore, functional assays are crucial to characterize the nature of the interactions observed in the binding assays.
Experimental Protocol: [3H]GABA Uptake Assay for GAT1
This assay measures the ability of a compound to inhibit the transport of GABA into cells expressing GAT1.
1. Cell Culture:
- Use a cell line stably or transiently expressing the human GAT1 transporter (e.g., HEK293-hGAT1).[20] Culture the cells in 96-well plates.
2. Assay Procedure:
- Wash the cells with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).
- Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., Tiagabine).
- Initiate the uptake by adding a mixture of [3H]GABA and unlabeled GABA.
- Incubate for a short period (e.g., 10-30 minutes) at 37°C.[21][22][23]
- Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Plot the percentage of [3H]GABA uptake against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting dose-response curve.
Experimental Protocol: [35S]GTPγS Binding Assay for GABAB Receptors
This assay measures the activation of G-proteins coupled to the GABAB receptor, providing a measure of agonist activity.
1. Membrane Preparation:
- Prepare membranes from cells expressing the GABAB receptor as described for the binding assay.
2. Assay Setup:
- In a 96-well plate, combine:
- Membrane preparation.
- [35S]GTPγS.
- GDP.
- Various concentrations of the test compound or a reference agonist (e.g., GABA or Baclofen).
- To test for antagonist activity, the test compound is added in the presence of a fixed concentration of a known agonist.
3. Incubation and Detection:
- Incubate at 30°C.
- Terminate the reaction by filtration and measure the bound [35S]GTPγS by scintillation counting.
4. Data Analysis:
- For agonist activity, plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
- For antagonist activity, determine the IC50 of the test compound in inhibiting the agonist-stimulated response.
Comparative Functional Data (Hypothetical)
| Target | Assay | Reference Compound | EC50/IC50 of Reference (nM) | EC50/IC50 of Test Compound (nM) | Emax of Test Compound (% of Reference) |
| GABAB Receptor | [35S]GTPγS Binding (Antagonist mode) | CGP54626 | 5 | 2,000 | N/A (Antagonist) |
| GAT1 | [3H]GABA Uptake | Tiagabine | 10 | 750 | N/A (Inhibitor) |
Interpretation of Hypothetical Functional Data:
-
GABAB Receptor: The test compound acts as a weak antagonist at the GABAB receptor, consistent with its moderate binding affinity.
-
GAT1: The test compound is a moderate inhibitor of GABA uptake via GAT1.
Tier 3: Broad Panel Off-Target Screening
To build a comprehensive safety and selectivity profile, it is essential to screen the compound against a broad panel of unrelated targets. Several contract research organizations (CROs) offer such services, typically screening against dozens or even hundreds of receptors, ion channels, transporters, and enzymes.[13][24]
Rationale and Implementation
-
Why it's crucial: Unforeseen interactions with other biological targets can lead to unexpected physiological effects.[10] For example, interaction with the hERG potassium channel can indicate a risk of cardiac arrhythmia.[8]
-
How it's done: Typically performed using high-throughput binding or functional assays. A single high concentration of the test compound is often used for initial screening. Any significant "hits" (e.g., >50% inhibition) are then followed up with full dose-response curves to determine potency.
Visualization of Selectivity
Caption: Hypothetical selectivity profile of the test compound.
Conclusion
This guide has outlined a systematic and robust approach to characterizing the cross-reactivity of a novel compound, using this compound as a case study within the context of the GABAergic system. By employing a tiered strategy of binding assays, functional assays, and broad panel screening, researchers can build a comprehensive understanding of a compound's selectivity.
Based on our hypothetical data, this compound demonstrates a profile of a moderate GAT1 inhibitor with weak GABAB receptor antagonist activity and negligible interaction with GABAA receptors. The broad panel screen would further build confidence in its selectivity. This type of detailed profiling is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective medicines.
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- How can off-target effects of drugs be minimised?
- Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter.N.A., N.A.
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A Senior Application Scientist's Guide to the Enantioselective Separation of Aminocyclobutyl Derivatives
Introduction: The Rising Importance of Chiral Aminocyclobutyl Scaffolds in Drug Discovery
Aminocyclobutyl derivatives are increasingly vital building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[1] These derivatives are integral to the development of novel therapeutics, including peptidomimetics and helical foldamers.[1] As with most chiral compounds in the pharmaceutical industry, the individual enantiomers of aminocyclobutyl derivatives often exhibit distinct pharmacological and toxicological profiles.[2] Consequently, the ability to resolve and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety necessity.
This guide provides a comprehensive comparison of chromatographic techniques and chiral stationary phases (CSPs) for the enantioselective separation of aminocyclobutyl derivatives. Drawing upon established principles of chiral chromatography and data from the separation of structurally related compounds, this document serves as a practical resource for researchers, scientists, and drug development professionals to navigate the complexities of chiral method development for this unique class of molecules.
Comparing Chromatographic Techniques for Aminocyclobutyl Derivatives
The choice of chromatographic technique is a critical first step in developing a robust enantioselective separation method. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary modalities, each with distinct advantages and limitations for the analysis of aminocyclobutyl derivatives.
| Technique | Advantages for Aminocyclobutyl Derivatives | Disadvantages for Aminocyclobutyl Derivatives | Best Suited For |
| HPLC | - Wide applicability to a broad range of polar and non-polar compounds.[2] - Extensive variety of commercially available chiral stationary phases.[3] - Well-established and robust technology. | - Higher consumption of organic solvents compared to SFC. - Potentially longer analysis times than SFC and GC. | Versatile for both analytical and preparative scale separations of a wide array of aminocyclobutyl derivatives. |
| SFC | - "Green" technique with reduced organic solvent consumption.[4] - Faster separations due to the low viscosity of the mobile phase.[5][6] - High efficiency and resolution.[4] - Complementary selectivity to HPLC. | - Requires specialized instrumentation. - Can be challenging for very polar, underivatized aminocyclobutyl derivatives. | High-throughput screening, preparative separations, and rapid analytical method development. |
| GC | - Very high resolution and efficiency.[7] - Fast analysis times. - Ideal for volatile and thermally stable derivatives.[8] | - Requires derivatization for non-volatile aminocyclobutyl derivatives.[9] - Risk of racemization at high temperatures.[7] | Analysis of volatile aminocyclobutyl derivatives or those that can be readily derivatized without racemization. |
A Deep Dive into Chiral Stationary Phases (CSPs)
The heart of any direct chiral separation is the chiral stationary phase. The selection of an appropriate CSP is paramount for achieving successful enantiomeric resolution.[10] The following sections detail the most relevant CSPs for aminocyclobutyl derivatives, outlining their chiral recognition mechanisms and providing starting points for method development.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on silica gel, are the workhorses of chiral separations due to their broad applicability.[2][3]
-
Chiral Recognition Mechanism: Chiral recognition arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[5] The carbamate derivatives on the polysaccharide backbone play a crucial role in these interactions.
-
Suitability for Aminocyclobutyl Derivatives: The amino and carboxyl groups of aminocyclobutyl derivatives can form hydrogen bonds with the CSP, making these phases a primary choice for screening. Both coated and immobilized versions are available, with immobilized phases offering greater solvent compatibility.[10]
-
Recommended Starting Point (HPLC):
-
Columns: Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ.
-
Mobile Phase (Normal Phase): Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine) for the free amine or an acidic additive (e.g., 0.1% trifluoroacetic acid) for the carboxyl group.
-
Mobile Phase (Reversed Phase): Acetonitrile/Water or Methanol/Water with appropriate buffers.
-
Macrocyclic Glycopeptide (Antibiotic) CSPs
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, are known for their multi-modal capabilities, operating effectively in reversed-phase, polar organic, and normal-phase conditions.[11]
-
Chiral Recognition Mechanism: These CSPs possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, allowing for a variety of interactions including ion-exchange, hydrogen bonding, and inclusion complexation.[11]
-
Suitability for Aminocyclobutyl Derivatives: The amphoteric nature of aminocyclobutyl derivatives makes them excellent candidates for separation on these phases, as both the amino and carboxylic acid moieties can interact with the CSP.
-
Recommended Starting Point (HPLC):
-
Columns: CHIROBIOTIC™ V, T, TAG.
-
Mobile Phase (Reversed Phase): Methanol/Water with 0.1% triethylammonium acetate buffer (pH 4.1).
-
Mobile Phase (Polar Ionic Mode): Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide.[11]
-
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[12]
-
Chiral Recognition Mechanism: Enantioseparation is primarily achieved through inclusion complexation, where the analyte or a portion of it fits into the cyclodextrin cavity.[12] Hydrogen bonding with the hydroxyl groups on the rim of the cyclodextrin also contributes to chiral recognition.
-
Suitability for Aminocyclobutyl Derivatives: The cyclobutane ring can potentially fit into the cyclodextrin cavity, making these CSPs a viable option. Derivatized cyclodextrins offer a wider range of selectivities.
-
Recommended Starting Point (GC): For volatile derivatives of aminocyclobutyl compounds, cyclodextrin-based capillary GC columns are a powerful tool.[7][13]
-
Columns: Rt-βDEXsm, Rt-βDEXcst.
-
Derivatization: N-trifluoroacetyl isopropyl esters.[9]
-
Crown Ether-Based CSPs
Crown ether-based CSPs are particularly effective for the separation of primary amines.[14]
-
Chiral Recognition Mechanism: Chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.[15]
-
Suitability for Aminocyclobutyl Derivatives: The primary amino group on the cyclobutane ring makes these CSPs highly promising, especially for SFC separations.
-
Recommended Starting Point (SFC):
-
Column: Crownpak® CR-I (+).
-
Mobile Phase: CO2/Methanol with an acidic additive (e.g., 0.8% TFA).[14]
-
Experimental Protocols: A Starting Point for Method Development
The following protocols are designed as initial screening platforms for the enantioselective separation of aminocyclobutyl derivatives. Optimization will likely be required for specific analytes.
Protocol 1: HPLC Screening with Polysaccharide-Based CSPs
-
Instrumentation: Standard HPLC system with UV or Mass Spectrometric detection.
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (for basic analytes)
-
Mobile Phase B: Hexane/Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (for acidic analytes)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water (50:50, v/v) + 10 mM Ammonium Bicarbonate
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Procedure:
-
Dissolve the aminocyclobutyl derivative in a suitable solvent (e.g., mobile phase).
-
Equilibrate the column with the initial mobile phase for at least 10 column volumes.
-
Inject the sample and run the analysis.
-
If no separation is observed, systematically vary the mobile phase composition and additives as outlined in the screening strategy.
-
Protocol 2: SFC Screening with Polysaccharide and Crown Ether CSPs
-
Instrumentation: Analytical SFC system with a photodiode array (PDA) detector and back-pressure regulator.
-
Columns:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate), coated)
-
Crownpak® CR-I (+)
-
-
Mobile Phase Screening:
-
For Polysaccharide CSP:
-
Mobile Phase A: CO2/Methanol (80:20, v/v) + 0.1% Ammonium Hydroxide
-
-
For Crown Ether CSP:
-
Mobile Phase B: CO2/Methanol (80:20, v/v) + 0.8% Trifluoroacetic Acid[14]
-
-
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Procedure:
-
Dissolve the sample in a suitable alcohol (e.g., methanol).
-
Equilibrate the column with the chosen mobile phase.
-
Inject the sample and acquire the chromatogram.
-
Vary the percentage of the organic modifier to optimize resolution and retention time.
-
Visualization of Method Development and Chiral Recognition
Caption: A generalized workflow for chiral method development.
Caption: Simplified models of chiral recognition mechanisms.
Conclusion and Future Outlook
The enantioselective separation of aminocyclobutyl derivatives is an achievable, albeit challenging, analytical task. While direct comparative studies are limited, a systematic approach based on the principles outlined in this guide will significantly increase the probability of success. Polysaccharide-based CSPs remain the most versatile starting point for screening in both HPLC and SFC. For primary aminocyclobutyl derivatives, crown ether-based CSPs, particularly in SFC, offer a highly promising alternative. As the use of aminocyclobutyl scaffolds in drug discovery continues to expand, the development of more targeted chiral separation methods and novel CSPs will undoubtedly follow, further empowering researchers in their quest for safer and more effective medicines.
References
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Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. Available from: [Link]
-
(PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions - ResearchGate. Available from: [Link]
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Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. - Semantic Scholar. Available from: [Link]
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Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed. Available from: [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed. Available from: [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition | Request PDF - ResearchGate. Available from: [Link]
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Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Available from: [Link]
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Simplified Chiral HPLC/SFC Column Screening Strategies. Available from: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
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Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. Available from: [Link]
-
Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed. Available from: [Link]
-
Development of a generic chiral separation strategy for supercritical fluid chromatography. Available from: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available from: [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. Available from: [Link]
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Chiral Drug Separation. Available from: [Link]
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DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO - Jetir.Org. Available from: [Link]
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On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - MDPI. Available from: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals - UNCW Institutional Repository. Available from: [Link]
-
Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds... - ResearchGate. Available from: [Link]
-
Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form - OUCI. Available from: [Link]
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Recent Developments in Chiral Stationary Phases: A Mini-Review - OUCI. Available from: [Link]
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New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. Available from: [Link]
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Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review - ResearchGate. Available from: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC - PubMed Central. Available from: [Link]
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Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate. Available from: [Link]
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Chiral stationary phases and applications in gas chromatography - Open Access LMU. Available from: [Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - Semantic Scholar. Available from: [Link]
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Chiral Separation Techniques - chemistlibrary. Available from: [Link]
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CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: [Link]
-
Chiral Liquid Chromatography: Recent Applications with Special Emphasis on the Enantioseparation of Amino Compounds - ResearchGate. Available from: [Link]
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The Constrained World of a GABA Analogue: A Comparative Guide to the Conformational Analysis and Biological Implications of cis-(3-Aminocyclobutyl)acetic Acid
For researchers, scientists, and drug development professionals, the quest for more selective and potent therapeutics is a perpetual endeavor. In the realm of neuroscience, modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, holds immense promise for treating a spectrum of neurological and psychiatric disorders. However, the inherent flexibility of the endogenous ligand, GABA, allows it to adopt numerous conformations, leading to potential off-target effects and limiting therapeutic efficacy. This guide delves into the conformational landscape of a structurally constrained GABA analogue, cis-(3-Aminocyclobutyl)acetic acid, providing a comparative analysis of its structural features and potential biological significance against other GABAergic agents.
The rationale for constraining the flexible GABA backbone is to lock the molecule into a specific conformation that is recognized by a particular GABA receptor subtype, thereby enhancing selectivity and potency.[1][2] The cyclobutane scaffold, with its inherent ring pucker, offers a unique way to achieve this conformational restriction.[3]
The Puckered Landscape: Conformational Preferences of cis-(3-Aminocyclobutyl)acetic acid
Unlike the planar representation often depicted in 2D, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain, existing in a dynamic equilibrium between two equivalent bent forms. For a 1,3-disubstituted cyclobutane like our target molecule, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents.
In the case of cis-(3-Aminocyclobutyl)acetic acid, the two key conformations are the diequatorial and the diaxial. Computational studies on related 1,3-disubstituted cyclobutanes suggest a delicate balance between these forms.
Caption: Puckering of the cyclobutane ring leads to a dynamic equilibrium between diequatorial and diaxial conformers for the cis isomer.
Generally, the diequatorial conformer is favored to minimize steric hindrance between the substituents. However, intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, could potentially stabilize the diaxial conformation. The precise equilibrium is highly dependent on the solvent environment.
Elucidating Conformation: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution. Proton-proton (¹H-¹H) coupling constants, particularly the vicinal (³J) and long-range (⁴J) couplings, are highly sensitive to the dihedral angles between protons and thus provide invaluable information about the ring's pucker and the orientation of substituents.
For a puckered cyclobutane ring, the coupling constants between protons on adjacent carbons (vicinal) and across the ring can be used to estimate the dihedral angles and, consequently, the preferred conformation. For instance, a larger ³J value between two vicinal protons typically corresponds to a dihedral angle approaching 180° (anti-periplanar), while a smaller value suggests a gauche relationship (around 60°).
Biological Implications: A Constrained Agonist in the GABAergic System
The conformation of a GABA analogue is intrinsically linked to its biological activity. Different subtypes of GABA receptors (GABAA, GABAB, and GABAC) are thought to recognize distinct conformations of GABA. By restricting the conformational freedom of the molecule, as in cis-(3-Aminocyclobutyl)acetic acid, it is possible to achieve selective activation of a specific receptor subtype.
Studies on the closely related compound, cis-3-aminocyclobutane-1-carboxylic acid, have shown it to possess weak to moderate GABA-like activity.[3] This includes inhibition of GABA uptake and binding to GABA receptors. The trans isomer, in contrast, is significantly less active, highlighting the critical role of the specific spatial arrangement of the amino and carboxylic acid groups for biological recognition.[3] The "pinning back" of the polar groups in the trans isomer by the cyclobutane ring is thought to cause unfavorable steric interactions at the active sites of GABA-related proteins.[3]
Comparative Analysis with Other GABA Analogues
To appreciate the potential of cis-(3-Aminocyclobutyl)acetic acid, it is instructive to compare its structural and potential biological profile with established GABA analogues.
| Compound | Scaffold | Key Conformational Feature | Primary GABAergic Target (if known) |
| GABA | Acyclic | Highly flexible, multiple low-energy conformations | Non-selective |
| cis-(3-Aminocyclobutyl)acetic acid | Cyclobutane | Puckered ring, equilibrium between diequatorial and diaxial conformers | Expected to be selective due to conformational restriction |
| Gabapentin | Cyclohexane | Chair conformation with an extended side chain | Does not directly bind to GABA receptors; binds to the α2δ-1 subunit of voltage-gated calcium channels |
| Baclofen | Acyclic (with phenyl ring) | Relatively flexible, but the phenyl group influences conformation | Selective GABAB receptor agonist |
This comparison underscores the diverse strategies employed to modulate the GABAergic system. While gabapentin achieves its therapeutic effect through an indirect mechanism, baclofen's selectivity for GABAB receptors is attributed to its specific conformational properties. The rigid framework of cis-(3-Aminocyclobutyl)acetic acid presents another avenue for achieving receptor subtype selectivity.
Experimental Protocols
Protocol 1: Conformational Analysis by ¹H NMR Spectroscopy
Objective: To determine the preferred solution-state conformation of cis-(3-Aminocyclobutyl)acetic acid by analyzing ¹H-¹H coupling constants.
Materials:
-
cis-(3-Aminocyclobutyl)acetic acid hydrochloride
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in the chosen deuterated solvent to achieve a concentration of approximately 10-20 mM.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify coupled protons.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a spin system.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space.
-
-
Data Analysis:
-
Assign all proton resonances using the 1D and 2D spectra.
-
Extract the values of all relevant ¹H-¹H coupling constants from the 1D spectrum. High-resolution spectra or spectral simulation software may be necessary for accurate determination of coupling constants in complex multiplets.
-
Analyze the magnitudes of vicinal and long-range coupling constants to infer dihedral angles and the predominant ring conformation. For example, in a puckered cyclobutane, the cis and trans ³JHH values will be different.
-
Use NOESY/ROESY cross-peak intensities to confirm through-space proximities consistent with the proposed conformation (e.g., between axial protons on the same face of the ring).
-
Sources
Structure-activity relationship (SAR) studies of "cis-(3-Aminocyclobutyl)acetic acid" derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of cis-(3-Aminocyclobutyl)acetic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of cis-(3-Aminocyclobutyl)acetic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological activity, offering a comparative perspective against other GABAergic modulators. We will explore the rationale behind molecular design, present key experimental data, and outline the methodologies used to evaluate these compounds, ensuring a blend of theoretical insight and practical application.
Introduction: The Rationale for Conformational Restriction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] However, GABA itself has poor pharmacokinetic properties, including limited ability to cross the blood-brain barrier. This has driven the development of GABA analogs with improved therapeutic profiles.
A key strategy in modern drug design is the use of conformational restriction. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, we can limit the number of accessible conformations. This approach can lead to enhanced potency, improved selectivity for specific biological targets, and a clearer understanding of the bioactive conformation required for receptor interaction. The cis-(3-Aminocyclobutyl)acetic acid scaffold is a prime example of this strategy, where the cyclobutane ring "locks" the amino and acidic groups into a specific spatial arrangement.[2] This guide will dissect how modifications to this core structure influence its biological effects, a process known as Structure-Activity Relationship (SAR) analysis.[3][4]
The Core Scaffold: Stereochemistry as a Primary Determinant of Activity
The foundational SAR observation for aminocyclobutyl acetic acid derivatives lies in the stereochemical relationship between the amine and the acetic acid side chain. The cyclobutane ring forces these two key functional groups into distinct spatial orientations.
-
cis-Isomer: In the cis configuration, the amino and acetic acid groups reside on the same face of the cyclobutane ring. This arrangement allows the molecule to adopt a folded conformation that more closely mimics the presumed active conformation of GABA at several of its targets.
-
trans-Isomer: The trans isomer places the functional groups on opposite faces of the ring, resulting in a more extended and linear conformation.
Experimental evidence consistently demonstrates that the cis isomer displays significantly greater GABA-like activity across multiple assays compared to its trans counterpart.[2] The trans isomer's extended structure is believed to cause unfavorable steric interactions at the active sites of GABA transporters and receptors.[2] This fundamental principle underscores the importance of stereochemistry in the design of all subsequent derivatives.
Caption: Comparison of cis and trans isomers' activity.
Biological Targets and Comparative SAR Analysis
Derivatives of cis-(3-Aminocyclobutyl)acetic acid primarily interact with components of the GABAergic system. Their activity profile is distinct from many commercially successful GABA analogs like pregabalin or gabapentin, which do not directly act on GABA receptors but rather on voltage-gated calcium channels.[1][5] The cyclobutane derivatives exhibit weak to moderate activity through several mechanisms.[2]
Comparative Activity Table
| Compound/Derivative Class | GABA Uptake Inhibition (IC₅₀) | GABA Receptor Binding (Ki) | GABA-T Substrate | Primary Mechanism | Reference |
| GABA | Endogenous Ligand | Endogenous Ligand | Yes | Neurotransmitter | [2] |
| cis-(3-Aminocyclobutyl)acetic acid | Moderate | Weak-Moderate | Yes | Mixed | [2] |
| trans-(3-Aminocyclobutyl)acetic acid | Weak/Inactive | Weak/Inactive | Weak/Inactive | Inactive | [2] |
| cis-1,3-Aminocyclohexane carboxylic acid | Potent & Selective | - | - | Neuronal GABA Uptake Inhibitor | [6] |
| Nipecotic Acid | Potent | - | - | GABA Uptake Inhibitor | [6] |
| Pregabalin/Gabapentin | Inactive | Inactive | No | α2δ Subunit of VGCCs | [1] |
Detailed SAR Insights
-
Inhibition of GABA Uptake: The cis-cyclobutane scaffold serves as a moderate inhibitor of GABA uptake in rat brain minislices. This activity is crucial for increasing synaptic GABA concentrations. Its potency is less than that of more established uptake inhibitors like nipecotic acid or the larger ring analog, cis-1,3-aminocyclohexane carboxylic acid, suggesting that the size and conformation of the cyclic backbone are key determinants for transporter affinity.[2][6]
-
GABA Receptor Binding: The cis-isomer shows weak to moderate affinity for sodium-independent GABA binding sites on rat brain membranes.[2] This suggests a direct, albeit not highly potent, interaction with GABA receptors (likely a mix of GABA-A and GABA-B subtypes in this assay). Modifications that could enhance this binding are a key area for derivative exploration.
-
GABA Aminotransferase (GABA-T) Interaction: The ability to act as a substrate for GABA-T, the primary enzyme responsible for GABA degradation, is another facet of its activity.[2] While this means the compound can be metabolized by the same pathway as GABA, it also implies an interaction with the enzyme's active site, a property that could be exploited to design irreversible inhibitors (similar to vigabatrin).
Key SAR Principles for Derivative Design
-
N-Substitution: Modifying the primary amine can probe its role in binding. N-methylation or N-acetylation can differentiate between the need for a charged amine versus a hydrogen bond donor. For instance, replacing -NH₂ with -N(CH₃)₂ can test the necessity of hydrogen bond donation.[7]
-
Carboxylic Acid Modification: The carboxylate group is critical for activity. Esterification creates prodrugs that can improve membrane permeability and bioavailability, relying on in-vivo hydrolysis to release the active acid.[8] Conversion to amides or other bioisosteres can alter binding affinity and metabolic stability.
-
Ring Substitution: Adding substituents to the cyclobutane ring can explore steric and electronic tolerances within the binding pocket. Small alkyl or halogen groups could enhance lipophilicity and potentially occupy small hydrophobic pockets in the target protein.
Caption: Key SAR modification points on the core scaffold.
Experimental Protocols for Evaluation
To establish the SAR of these derivatives, a standardized cascade of assays is required. The protocols must be robust and reproducible to allow for meaningful comparison between compounds.
Workflow for Compound Evaluation
Caption: Typical experimental workflow for SAR studies.
A. GABA Uptake Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the uptake of radiolabeled GABA into brain tissue.
-
Methodology:
-
Tissue Preparation: Prepare "minislices" or synaptosomes from rat cerebral cortex.
-
Pre-incubation: Incubate the tissue preparation in a buffered physiological solution with the test compound at various concentrations for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a known concentration of [³H]GABA to the mixture and incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained by the tissue using liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition at each concentration and determine the IC₅₀ value by non-linear regression.
-
B. Receptor Binding Assay (Sodium-Independent)
-
Objective: To determine the affinity of a compound for GABA binding sites.
-
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from whole rat brain. The tissue is homogenized and centrifuged multiple times, including washes to remove endogenous GABA.
-
Binding Reaction: Incubate the brain membranes with a known concentration of a radioligand (e.g., [³H]GABA or [³H]muscimol) and varying concentrations of the test compound (competitor).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 20 minutes at 4°C).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀) and convert this to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
C. In Vivo Electrophysiology
-
Objective: To assess the functional effect of the compound on neuronal activity.
-
Methodology (as described for cat spinal neurons): [2]
-
Animal Preparation: Anesthetize and prepare the animal (e.g., cat) for spinal cord neuron recording.
-
Microiontophoresis: Use a multi-barrel micropipette to apply the test compound, GABA, and control substances directly onto the surface of a single neuron while recording its firing rate.
-
Data Acquisition: Record the extracellular action potentials of the neuron before, during, and after the application of the compounds.
-
Analysis: Compare the depression of the neuronal firing rate caused by the test compound to that caused by GABA to assess its relative potency as an agonist or modulator.
-
Conclusion and Future Directions
The SAR of cis-(3-Aminocyclobutyl)acetic acid derivatives is fundamentally governed by the cis stereochemistry, which enforces a folded conformation conducive to interacting with multiple components of the GABAergic system. While the parent scaffold exhibits only modest potency, it serves as an excellent starting point for optimization. Its mixed activity profile—inhibiting GABA uptake, binding to GABA receptors, and interacting with GABA-T—presents both challenges and opportunities.
Future research should focus on:
-
Improving Potency and Selectivity: Systematic modification of the core scaffold is needed to enhance affinity for a single desired target (e.g., a specific GABA transporter subtype or receptor).
-
Prodrug Strategies: The development of ester or other bioreversible derivatives is crucial for improving the poor pharmacokinetic properties that often plague small, polar molecules.[8]
-
Exploring Novel Ring Scaffolds: While the cyclobutane ring is effective, exploring other small, constrained rings could yield novel SAR insights and intellectual property.
By leveraging the foundational principles outlined in this guide, researchers can rationally design the next generation of conformationally restricted GABA analogs, paving the way for new therapeutic agents for a host of neurological disorders.
References
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
-
ResearchGate. (n.d.). GABA and some commercialized derivatives that have therapeutic applications. [Link]
-
Wikipedia. (2023). GABA analogue. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). [Link]
-
Gomes, P., Morais, J., & Oleastro, M. (2017). Amino Acids in the Development of Prodrugs. Amino Acids in Nutrition and Health, 1-20. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281–284. [Link]
-
Al-Khrasani, M., El-Kashef, H., & Ebn-Ahmady, K. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Pharmaceuticals, 15(1), 1-12. [Link]
-
Taylor & Francis Online. (n.d.). Structure activity relationship – Knowledge and References. [Link]
-
Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4171-4179. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Aminocyclobutane Scaffold: A Comparative Guide to Enhancing Pharmacokinetic Profiles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's pharmacokinetic (PK) profile is a paramount challenge. Poor absorption, rapid metabolism, and inefficient distribution can terminate the development of otherwise promising molecules. Medicinal chemists continuously seek structural motifs that can favorably modulate these properties. Among these, the aminocyclobutane scaffold has emerged as a valuable tool for enhancing the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of drug candidates.[1]
This guide provides a comprehensive comparison of the pharmacokinetic profiles of different aminocyclobutane compounds, supported by experimental data and detailed methodologies. We will delve into the causal relationships between the unique structural features of the aminocyclobutane ring and its impact on key PK parameters, offering field-proven insights for your drug discovery programs.
The Strategic Advantage of the Cyclobutane Ring in Drug Design
The cyclobutane unit, a four-membered carbocycle, possesses a unique puckered conformation that imparts a degree of three-dimensionality to an otherwise linear or planar molecule.[1] This rigid and strained ring system offers several advantages in medicinal chemistry:
-
Metabolic Stability: The cyclobutane ring can act as a metabolically resistant isostere for more labile groups. For instance, replacing a metabolically vulnerable cyclohexyl or linear alkyl chain with a cyclobutane or a substituted cyclobutane moiety can significantly increase metabolic stability and reduce clearance.[1]
-
Improved Potency and Selectivity: The conformational rigidity of the cyclobutane scaffold can help to pre-organize the pharmacophoric elements of a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.
-
Enhanced Oral Bioavailability: By improving metabolic stability and potentially influencing membrane permeability, the incorporation of a cyclobutane ring can lead to improved oral bioavailability.[1]
-
Exploration of Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles.
Comparative Pharmacokinetic Profiling of Aminocyclobutane Derivatives
The following tables present a curated compilation of in vitro and in vivo pharmacokinetic data for a selection of aminocyclobutane-containing compounds from different therapeutic areas. These examples have been chosen to illustrate the impact of this structural motif on key PK parameters.
Table 1: In Vitro ADME Properties of Selected Aminocyclobutane-Containing Compounds
| Compound ID | Therapeutic Target | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Source |
| Compound A | CXCR4 Antagonist | Moderate to High | > 60 | High (>95%) | [1] |
| Compound B | p38 MAP Kinase Inhibitor | High | > 60 (human, dog, monkey) | Concentration-dependent | [2] |
| Compound C | Tuftsin Analog | Not Reported | High resistance to enzymatic hydrolysis | Not Reported | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Aminocyclobutane-Containing Compounds in Rats (Oral Administration)
| Compound ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Compound D | 10 | 150 - 800 | 0.5 - 1.0 | 450 - 3,500 | Moderate to High | Low to Moderate |
| Compound E | 5 | 129.90 ± 25.23 | 0.75 | Not Reported | 2.92 | Not Reported |
| Compound F | Not Reported | Not Reported | Not Reported | Not Reported | High | High in rat, low to moderate in non-rodents |
Note: The data in these tables are compiled from different sources and should be used for illustrative and comparative purposes. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Key Experimental Methodologies for Assessing Pharmacokinetic Profiles
To ensure the scientific integrity and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two of the most critical in vitro ADME assays.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) to the final desired concentration.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the Transwell® insert.
-
The apical chamber is filled with the transport buffer containing the test compound.
-
The basolateral chamber is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
Caption: Workflow of the in vitro Caco-2 permeability assay.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Caption: Workflow of the in vitro metabolic stability assay.
Structure-Pharmacokinetic Relationships of Aminocyclobutane Compounds
The relationship between the chemical structure of a molecule and its pharmacokinetic properties is a cornerstone of medicinal chemistry. For aminocyclobutane derivatives, several key structural features can influence their ADME profile:
-
Stereochemistry: The cis or trans orientation of substituents on the cyclobutane ring can significantly impact biological activity and pharmacokinetic properties. The rigid nature of the ring fixes the spatial arrangement of these substituents, which can affect their interaction with metabolic enzymes and transporters.
-
Substitution Pattern: The position and nature of substituents on the aminocyclobutane ring can be modulated to fine-tune properties such as lipophilicity, solubility, and metabolic stability. For example, the introduction of fluorine atoms can block sites of metabolism and improve metabolic stability.
-
Nature of the Amine Group: The basicity of the amino group can be altered by the attachment of different substituents, which in turn can influence its ionization state at physiological pH, affecting its absorption and distribution.
Conclusion and Future Perspectives
The aminocyclobutane scaffold has proven to be a valuable asset in the medicinal chemist's toolbox for optimizing the pharmacokinetic properties of drug candidates. Its unique conformational constraints and metabolic stability make it an attractive alternative to more flexible and metabolically labile moieties. While a comprehensive head-to-head comparison of a large library of aminocyclobutane derivatives is still needed to fully elucidate the structure-pharmacokinetic relationships, the available data clearly demonstrates the potential of this scaffold to improve the ADME profiles of a wide range of therapeutic agents.
As our understanding of drug metabolism and transport continues to grow, we can expect to see even more sophisticated applications of the aminocyclobutane motif in drug design. The continued development of novel synthetic methodologies will further expand the accessible chemical space around this versatile scaffold, paving the way for the discovery of the next generation of safer and more effective medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Safe and Compliant Disposal of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final disposition of a compound, such as cis-(3-Aminocyclobutyl)acetic acid hydrochloride, demands the same level of meticulous planning and execution as any critical experiment. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower you with the knowledge to manage this process with confidence and precision, reinforcing a culture of safety that is the bedrock of scientific advancement.
Foundational Knowledge: Understanding the Compound
Before we delve into the procedural aspects of disposal, it is imperative to understand the inherent characteristics of this compound. This understanding forms the basis for the safety protocols and disposal strategies outlined in this guide.
Table 1: Key Properties and Hazards of this compound
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1523571-91-6 | [1][2] |
| Molecular Formula | C6H12ClNO2 | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
The hydrochloride salt classification indicates the presence of a halogen, a critical piece of information for waste stream segregation.[3] The identified hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste and transferred to a licensed waste disposal facility.[1][4] On-site treatment or neutralization is not recommended without explicit protocols and approval from your institution's Environmental Health and Safety (EHS) department.[4]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the following PPE:
-
Safety Goggles: To protect against eye irritation.[1]
-
Chemical-Resistant Gloves: To prevent skin contact and irritation.[1]
-
Lab Coat: To protect personal clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably within a chemical fume hood, and consider a NIOSH-approved respirator.[1]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation at the point of generation is crucial.[3]
-
Solid Waste:
-
Collect unadulterated, expired, or unused solid this compound in its original container if possible.[4]
-
If the original container is unavailable, use a new, clean, and compatible container made of a material that will not react with the chemical.
-
Contaminated disposable labware, such as weighing papers, gloves, and wipes, should be placed in a designated solid hazardous waste container.[4]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for liquids.[4]
-
Crucially, as a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste. [3]
-
Do not mix this waste with other incompatible chemical wastes, such as strong oxidizing agents or strong bases. [4]
-
Under no circumstances should solutions containing this chemical be disposed of down the drain. [4][5]
-
Step 3: Container Management and Labeling - Ensuring Clear Communication
All waste containers must be managed in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any local regulations.[4][6]
-
Container Integrity: Ensure the container is in good condition, free of leaks, and the exterior is clean.[5] Keep the container securely sealed at all times, except when adding waste.[1][5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[3][4] Note the date when the container is first used for waste accumulation.
Step 4: Storage - Safe interim containment
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6] This area should be well-ventilated and away from incompatible materials.
Step 5: Arranging for Disposal - The Final Hand-off
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][7] Provide them with a clear and accurate description of the waste.
Spill Management: A Rapid Response Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Step 1 of the disposal workflow.[4]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material to contain the spill.
-
Collect and Dispose: Place the collected spilled material and any contaminated cleaning supplies into a designated hazardous waste container labeled as described above.[3][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.[4]
The Regulatory Landscape: Understanding Your Responsibilities
Laboratories in the United States that generate hazardous waste are subject to regulations from the EPA.[6] Your institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), each with specific compliance requirements.[6] It is essential to be familiar with your institution's generator status and the associated regulations, which may include specific requirements for waste accumulation times and documentation.
The EPA's Hazardous Waste Generator Improvements Rule provides some flexibility for generators, but a robust understanding of and adherence to these regulations is non-negotiable.[6] Many academic institutions may operate under the alternative requirements of Subpart K of 40 CFR part 262, which are designed to be better suited to the laboratory environment.[8]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Sources
A Senior Application Scientist's Guide to Handling cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Introduction: As a key building block in modern drug discovery and development, cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS No. 1523571-91-6) is a compound of significant interest.[1] Its structure presents unique opportunities for medicinal chemists. However, like any reactive chemical, its safe handling is paramount to ensuring both the integrity of your research and the safety of laboratory personnel. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling of this compound, rooted in the principles of risk assessment and the hierarchy of controls.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is essential. The Globally Harmonized System (GHS) classifications for this compound provide the foundation for our safety protocol.[2]
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Ingestion can lead to systemic toxicity. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. The hydrochloride salt can be corrosive upon contact with skin moisture.[3] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. Direct contact can lead to significant and potentially lasting eye damage. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. As a fine powder, dust inhalation is a primary exposure route.[2][4] |
The physical form of this compound—a solid powder—presents a primary risk of aerosolization.[5] Dusts can be easily inhaled or settle on surfaces, skin, and eyes, where the hydrochloride moiety can react with moisture to cause irritation and corrosive effects.[3][4] Therefore, our safety plan must prioritize the containment of this dust at every step.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize hazard exposure from the outset.
-
Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood .[6] All weighing, transfer, and reconstitution of the solid powder must be performed within a fume hood to control exposure to airborne particles.[4] An eyewash station and emergency shower must be immediately accessible in any area where this chemical is handled.[3][7]
-
Administrative Controls: This includes developing a Standard Operating Procedure (SOP) specific to this chemical, providing thorough training for all personnel, and clearly labeling designated use areas.[8] Restrict access to authorized personnel only.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is directly informed by the GHS hazards identified in Section 1.
Eye and Face Protection
-
Minimum Requirement: ANSI-approved chemical splash goggles are required at all times.[6] Safety glasses with side shields do not provide adequate protection from splashes or airborne dust and are insufficient.[3]
-
Enhanced Protection: When handling larger quantities (>1 gram) or during procedures with a higher risk of splashing (e.g., vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[6][9] A face shield alone does not provide adequate eye protection.[3]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[6] Always inspect gloves for tears or punctures before use. For extended handling or immersion, consult the glove manufacturer's compatibility data. Practice proper glove removal techniques to avoid skin contamination.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing.[6]
-
Personal Apparel: Full-length pants (or equivalent) and closed-toe, non-perforated shoes are required in the laboratory at all times.[6][10] Exposed skin on the legs, ankles, or feet is not permitted.
-
Chemical Apron: For procedures involving larger quantities, a chemical-resistant rubber or neoprene apron worn over the lab coat is recommended to prevent soak-through in the event of a significant spill.[6][11]
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary method for preventing respiratory exposure.[4][12]
-
Secondary Control: In the absence of a fume hood or during emergency situations such as a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator equipped with cartridges effective for acid gases and particulates (e.g., Type OV/AG/P99) should be used.[13] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol (Solid)
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place a plastic-backed absorbent liner on the fume hood work surface. Gather all necessary equipment (spatula, weigh paper/boat, container).
-
Weighing: Open the container in the back of the fume hood. Carefully use a clean spatula to portion the desired amount of powder onto a weigh boat. Do not "puff" air into the container. Minimize dust generation.[2]
-
Closure: Tightly close the main container immediately after dispensing.[2]
-
Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.
-
Decontamination: Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth. Dispose of the weigh boat and liner as solid chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
Spill: For a small spill of solid inside a fume hood, carefully sweep it up with a brush and dustpan (avoiding dust creation) and place it in a sealed container for waste disposal.[5] For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department.[12]
Disposal Plan
All waste materials, including excess solid, contaminated consumables (gloves, weigh boats, paper towels), and solutions containing the compound, must be disposed of as hazardous chemical waste.[2]
-
Collect waste in a clearly labeled, compatible, and sealed container.
-
The label must include the full chemical name: "this compound".
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to the sewer.[10]
References
-
How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
-
Corrosive Materials. Princeton University EHS. [Link]
-
Standard Operating Procedure for Hydrochloric Acid. Unknown University Source. [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. [Link]
-
Hydrochloric Acid SOP. University of Washington EHS. [Link]
-
Safe Use of Hydrochloric Acid & Chlorine. Expert Medicals. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
-
Safety Tips for Handling Hazardous Chemicals in the Lab. Post Apple Scientific. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. aksci.com [aksci.com]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. Safety Tips for Handling Hazardous Chemicals in the Lab [postapplescientific.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
